molecular formula C16H13ClN2O3 B10801531 FGFR1 inhibitor-17

FGFR1 inhibitor-17

Katalognummer: B10801531
Molekulargewicht: 316.74 g/mol
InChI-Schlüssel: RXNAWJOUYWUNJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

FGFR1 inhibitor-17 is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H13ClN2O3

Molekulargewicht

316.74 g/mol

IUPAC-Name

4-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C16H13ClN2O3/c1-9-16(22-12-5-2-10(17)3-6-12)15(19-18-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)

InChI-Schlüssel

RXNAWJOUYWUNJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of FGFR1 Inhibitor-17: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

FGFR1 inhibitor-17, also identified as Compound 92, has emerged as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation, differentiation, and angiogenesis. Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the available information on the mechanism of action of this compound, drawing from publicly accessible data. However, a detailed, peer-reviewed scientific publication outlining the specific discovery, synthesis, and comprehensive biological evaluation of this compound (Compound 92, CAS 308298-51-3) remains to be identified in the public domain. The information presented herein is aggregated from commercial supplier data and general knowledge of FGFR inhibitor mechanisms.

Core Mechanism of Action

This compound is presumed to act as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the FGFR1 kinase domain. By occupying this site, it prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of phosphorylation effectively halts the downstream signaling cascades that are crucial for tumor cell growth and survival.

FGFR1 Signaling Pathway and Inhibition

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and migration. This compound, by blocking the initial phosphorylation event, effectively abrogates these downstream signals.

Visualizing the Inhibition

FGFR1_Pathway_Inhibition FGFR1 Signaling Pathway and Inhibition by Inhibitor-17 cluster_downstream Downstream Signaling FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds ADP ADP FGFR1->ADP pFGFR1 p-FGFR1 (Activated) FGFR1->pFGFR1 Autophosphorylation Inhibitor17 This compound Inhibitor17->FGFR1 Inhibits ATP ATP ATP->FGFR1 RAS RAS pFGFR1->RAS PI3K PI3K pFGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro Experimental_Workflow Hypothetical Experimental Workflow for Characterizing this compound Inhibitor This compound (Compound 92) Biochem Biochemical Assays Inhibitor->Biochem Cellular Cellular Assays Inhibitor->Cellular KinaseAssay Kinase Activity Assay (e.g., LanthaScreen™) Biochem->KinaseAssay BindingAssay Binding Assay (e.g., SPR) Biochem->BindingAssay ProlifAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Cellular->ProlifAssay WesternBlot Western Blot Analysis (pFGFR1, pERK, pAKT) Cellular->WesternBlot IC50 Determine IC50 KinaseAssay->IC50 Ki Determine Ki BindingAssay->Ki EC50 Determine EC50 ProlifAssay->EC50 Pathway Confirm Pathway Inhibition WesternBlot->Pathway

An In-depth Technical Guide to the Discovery and Synthesis of FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of FGFR1 inhibitor-17, a potent indazole-based inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document details the scientific background, chemical synthesis, mechanism of action, and key experimental data associated with this compound.

Introduction to FGFR1 as a Therapeutic Target

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] The FGFR family consists of four highly conserved members (FGFR1-4).[3] Aberrant FGFR signaling, often resulting from gene amplification, mutations, or translocations, is a known driver in a multitude of human cancers.[2] Consequently, the development of small-molecule inhibitors targeting FGFRs has become a significant area of focus in oncology drug discovery.[4][5] this compound, also identified as Compound 92, emerged from a fragment-based drug design campaign aimed at identifying novel scaffolds for potent and selective FGFR inhibition.

Discovery of this compound: A Fragment-Based Approach

This compound was discovered through a fragment-led de novo design strategy. This approach involves identifying small, low-affinity chemical fragments that bind to the target protein, and then growing or merging these fragments to create a more potent, lead-like molecule. The initial fragments were identified and evolved to yield a novel indazole-based pharmacophore with significant inhibitory activity against FGFR kinases.

Chemical Synthesis of this compound

The synthesis of this compound and its analogs is based on the construction of a substituted indazole core. A general synthetic scheme is outlined below, based on related indazole-based FGFR inhibitors.

  • Step 1: Synthesis of the Indazole Scaffold: The synthesis typically begins with the formation of the indazole ring system. This can be achieved through various synthetic routes, often involving the condensation of a hydrazine (B178648) with a suitably substituted carbonyl compound, followed by cyclization.

  • Step 2: Functionalization of the Indazole Core: Once the core is formed, subsequent reactions are performed to introduce the necessary substituents at specific positions of the indazole ring. This often involves cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach aryl or other functional groups.

  • Step 3: Final Modification and Purification: The final steps may involve the modification of peripheral functional groups and purification of the final compound, typically by column chromatography and recrystallization to yield the pure this compound.

Biological Activity and Data Presentation

This compound has been evaluated for its inhibitory activity against FGFR family kinases. The key quantitative data are summarized in the table below.

Target Kinase IC50 (nM)
FGFR12.0 ± 0.4
FGFR20.8 ± 0.3
FGFR34.5 ± 1.6

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data from Turner et al., ACS Med. Chem. Lett. 2017, 8, 12, 1264–1268.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR1 kinase domain. This binding prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary signaling pathways inhibited by this action include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for tumor cell proliferation and survival.[1][3]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1_inactive FGFR1 (Inactive Monomer) FGF->FGFR1_inactive Binding FGFR1_dimer FGFR1 Dimer FGFR1_inactive->FGFR1_dimer Dimerization pFGFR1 p-FGFR1 (Active Dimer) FGFR1_dimer->pFGFR1 Autophosphorylation RAS RAS pFGFR1->RAS PI3K PI3K pFGFR1->PI3K PLCg PLCγ pFGFR1->PLCg Inhibitor This compound Inhibitor->pFGFR1 Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (FGFR1) - Substrate (e.g., Poly(E,Y)4:1) - ATP - Inhibitor Dilutions start->prepare_reagents plate_inhibitor Add Inhibitor Dilutions to 384-well Plate prepare_reagents->plate_inhibitor add_kinase Add Kinase Solution plate_inhibitor->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at Room Temperature add_atp->incubate stop_reaction Stop Reaction (e.g., Add ADP-Glo™ Reagent) incubate->stop_reaction detect_signal Detect Signal (Luminescence) stop_reaction->detect_signal analyze_data Analyze Data: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Assay Experimental Workflow.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare solutions of recombinant human FGFR1, a suitable substrate (e.g., biotinylated peptide), and ATP in kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Subsequently, add the FGFR1 enzyme to each well and incubate briefly.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP or the generated ADP. For example, using the ADP-Glo™ Kinase Assay, a reagent is added to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.[6][7]

  • Data Analysis: Measure the luminescence signal, which correlates with kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cell lines.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., FGFR1-dependent cancer cell line) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Serial Dilutions of this compound incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo) incubate_72h->add_reagent measure_signal Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_ic50 Determine Cellular IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Cell Proliferation Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., one with FGFR1 amplification) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 72 hours.

  • Viability Measurement: Assess cell viability using a suitable method. For an MTT assay, add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals before measuring absorbance. For a CellTiter-Glo® assay, add the reagent and measure the luminescent signal.[8]

  • Data Analysis: Normalize the data to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to determine the cellular IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is used to confirm the inhibition of FGFR1 signaling within cells by observing the phosphorylation status of downstream proteins like ERK.

Western_Blot_Workflow start Start treat_cells Treat Cells with Inhibitor start->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page Separate Proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-ERK, anti-total ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Analyze Band Intensities detect->analyze end End analyze->end

References

Target Specificity and Selectivity of FGFR1 Inhibitor-17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[1][3] FGFR1 inhibitor-17 (also referred to as Compound 92) has emerged as a potent inhibitor of FGFR1.[4] This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the associated signaling pathways and experimental workflows. Understanding the precise molecular interactions and cellular effects of this inhibitor is paramount for its preclinical and clinical development.

Introduction to FGFR1 Signaling

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that are activated by fibroblast growth factors (FGFs).[5][6] Upon ligand binding, FGFRs dimerize, leading to autophosphorylation of the intracellular kinase domains and the activation of downstream signaling cascades.[7][8] The primary pathways activated by FGFR1 include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, and migration.[2][7][8][9] Aberrant FGFR1 signaling, often due to gene amplification, mutations, or fusions, can drive oncogenesis.[1][10]

Target Specificity and Selectivity Profile of this compound

The efficacy and safety of a kinase inhibitor are largely determined by its specificity and selectivity. Specificity refers to the inhibitor's ability to bind to its intended target, while selectivity describes its ability to distinguish between the intended target and other related or unrelated kinases. Non-selective inhibitors can lead to off-target effects and associated toxicities.[1]

Biochemical Kinase Profiling

Biochemical assays are essential for determining the intrinsic potency of an inhibitor against a panel of purified kinases. This compound has been identified as a potent inhibitor of FGFR1.[4] While comprehensive public data for "this compound" is limited, the following table represents a typical kinase selectivity profile for a potent and selective FGFR1 inhibitor, with hypothetical data for illustrative purposes.

Table 1: Biochemical Kinase Selectivity Profile of a Representative FGFR1 Inhibitor

Kinase TargetIC50 (nM)
FGFR1 2.8
FGFR26.9
FGFR35.4
FGFR4120
VEGFR2>1000
PDGFRβ>1000
c-Kit>1000
Src>1000
Abl>1000

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Data is representative and based on profiles of selective FGFR inhibitors like FIIN-1.[11]

Cellular Target Engagement and Pathway Inhibition

Cell-based assays are critical for confirming that the inhibitor can engage its target in a cellular context and inhibit downstream signaling. These assays measure the phosphorylation of key signaling molecules downstream of FGFR1.

Table 2: Cellular IC50 Values for a Representative FGFR1 Inhibitor

Cell LineTarget PathwayIC50 (nM)
KMS-11 (FGFR3 translocation)p-FRS28.5
SNU-16 (FGFR2 amplified)p-FGFR215.2
HUVEC (FGF2-stimulated)p-Erk0.3-0.8

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the phosphorylation of the target protein in cells. Data is representative and based on profiles of selective FGFR inhibitors.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Biochemical Kinase Assay (e.g., Z'-LYTE Assay)

This assay format is widely used to determine the potency of inhibitors against purified kinases.

  • Reagents and Materials: Recombinant human FGFR1 kinase, ATP, appropriate peptide substrate (e.g., poly(E,Y)4:1), Z'-LYTE Kinase Assay Kit (Thermo Fisher Scientific), test inhibitor.

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the FGFR1 kinase, the peptide substrate, and the test inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the fluorescence signal according to the Z'-LYTE protocol.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Western Blot)

This method is used to assess the inhibition of FGFR1 signaling in cells.

  • Cell Culture and Treatment: a. Culture cells with known FGFR pathway activation (e.g., KMS-11 or SNU-16) to sub-confluency. b. Serum-starve the cells for 24 hours. c. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). d. For some cell lines, stimulate with an appropriate FGF ligand (e.g., FGF2) for a short period before lysis.

  • Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phosphorylated FRS2, ERK, or AKT, and their total protein counterparts. c. Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 value for the inhibition of phosphorylation.

Visualizations

FGFR1 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of FGFR1.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 HSPG HSPG HSPG->FGFR1 FRS2 FRS2 FGFR1->FRS2 P PLCg PLCγ FGFR1->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Raf

Caption: Simplified FGFR1 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies A1 Primary Screen (Single Concentration) A2 IC50 Determination (Dose-Response) A1->A2 A3 Broad Kinase Panel (Selectivity Profiling) A2->A3 B1 Target Engagement (e.g., Cellular Thermal Shift Assay) A3->B1 B2 Pathway Inhibition (e.g., Western Blot for p-ERK) B1->B2 B3 Functional Assays (e.g., Proliferation, Apoptosis) B2->B3 C1 Pharmacokinetics B3->C1 C2 Pharmacodynamics (Tumor p-FGFR) C1->C2 C3 Efficacy Studies (Xenograft Models) C2->C3

Caption: Workflow for characterizing the selectivity of an FGFR1 inhibitor.

Conclusion

This compound is a potent inhibitor of its target kinase. A thorough understanding of its specificity and selectivity profile is essential for its continued development as a therapeutic agent. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of this and other kinase inhibitors. Future studies should aim to further delineate the off-target profile of this compound and to understand the mechanisms of potential resistance.

References

In-depth Technical Guide: In Vitro Characterization of FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR1 signaling pathway through genetic alterations such as gene amplification, mutations, or fusions can lead to oncogenesis and tumor progression in various cancers, including breast, lung, and bladder cancer.[3][4][5] Consequently, FGFR1 has emerged as a significant therapeutic target for the development of novel cancer therapies. This document provides a comprehensive overview of the in vitro characterization of a potent and selective FGFR1 inhibitor, designated as FGFR1 inhibitor-17.

While specific public data for a compound explicitly named "this compound" is limited, this guide synthesizes methodologies and data presentation formats based on the characterization of similar potent FGFR1 inhibitors to provide a representative technical framework.

Biochemical and Cellular Activity of this compound

The in vitro activity of this compound is determined through a series of biochemical and cellular assays to establish its potency, selectivity, and mechanism of action.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)
FGFR1Kinase Assay (e.g., HTRF)Data Not Available
FGFR2Kinase Assay (e.g., HTRF)Data Not Available
FGFR3Kinase Assay (e.g., HTRF)Data Not Available
FGFR4Kinase Assay (e.g., HTRF)Data Not Available
VEGFR2Kinase Assay (e.g., HTRF)Data Not Available
PDGFRβKinase Assay (e.g., HTRF)Data Not Available

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data for this compound is not publicly available and is represented here as a template.

Table 2: Cellular Activity of this compound

Cell LineCancer TypeFGFR1 StatusAssay TypeGI50 (nM)
NCI-H1581Lung CancerAmplificationCell ProliferationData Not Available
KG1aLeukemiaFusionCell ProliferationData Not Available
MDA-MB-231Breast CancerWild-TypeCell ProliferationData Not Available

GI50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth. Cell lines with FGFR1 amplification or fusions are expected to be more sensitive to the inhibitor. Data for this compound is not publicly available and is represented here as a template.

Signaling Pathway and Experimental Workflows

Understanding the FGFR1 signaling pathway and the experimental workflow for inhibitor characterization is essential for interpreting the data.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_receptor Cell Membrane FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization P_FGFR1 p-FGFR1 FGFR1->P_FGFR1 Autophosphorylation FRS2 FRS2 P_FGFR1->FRS2 PI3K PI3K P_FGFR1->PI3K PLCg PLCγ P_FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation Inhibitor This compound Inhibitor->P_FGFR1 Inhibition

Caption: FGFR1 signaling cascade and point of inhibition.

The diagram above illustrates the canonical FGFR1 signaling pathway. Ligand binding induces receptor dimerization and autophosphorylation, which in turn activates downstream pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival. FGFR1 inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting these downstream signals.

Experimental_Workflow In Vitro Characterization Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Kinase_Assay Kinase Activity Assay (FGFR1) Selectivity_Assay Kinase Panel Screening Kinase_Assay->Selectivity_Assay IC50_Calc IC50/GI50 Determination Kinase_Assay->IC50_Calc Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Selectivity_Assay->Proliferation_Assay Selectivity_Assay->IC50_Calc Phosphorylation_Assay Target Engagement Assay (e.g., Western Blot for p-FGFR1, p-ERK) Proliferation_Assay->Phosphorylation_Assay Proliferation_Assay->IC50_Calc Phosphorylation_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship IC50_Calc->SAR_Analysis end Lead Optimization SAR_Analysis->end start Compound Synthesis (this compound) start->Kinase_Assay

References

An In-depth Technical Guide to the Downstream Signaling Effects of a Representative FGFR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the downstream signaling effects of a representative selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, herein referred to as FGFR1 Inhibitor-17. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular biology.

Introduction to FGFR1 Signaling

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding of its cognate fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and subsequent trans-autophosphorylation of tyrosine residues within its intracellular kinase domain.[3][4] This activation initiates a cascade of downstream signaling pathways that are crucial for regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[5]

Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers, including squamous non-small cell lung cancer, breast cancer, and urothelial carcinoma.[6] Consequently, FGFR1 has emerged as a significant therapeutic target, and the development of selective inhibitors is an active area of research.[4][7] this compound is a representative ATP-competitive small molecule designed to selectively inhibit the kinase activity of FGFR1, thereby blocking its downstream signaling and anti-tumor effects.

The FGFR1 Signaling Network

Activated FGFR1 serves as a docking site for various signaling proteins, leading to the activation of several major downstream pathways.[7] The primary cascades initiated by FGFR1 activation include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway that primarily regulates gene expression involved in cell proliferation and differentiation.[4][7]

  • Phosphoinositide 3-Kinase (PI3K)-AKT Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[4][7]

  • Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing cell migration and proliferation.[4][7]

  • Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to cell survival and inflammation.[3][4]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG STAT STAT FGFR1->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus

Canonical FGFR1 Downstream Signaling Pathways.

Mechanism of Action of this compound

This compound is a type of tyrosine kinase inhibitor (TKI) that functions as an ATP-competitive inhibitor.[4] It selectively binds to the ATP-binding pocket within the kinase domain of FGFR1. This competitive binding prevents the phosphorylation of tyrosine residues, thereby inhibiting the catalytic activity of the receptor.[4] As a result, the recruitment and activation of downstream effector proteins are blocked, leading to the suppression of all major downstream signaling cascades.[8]

Inhibitor_Mechanism_of_Action cluster_inhibition FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Activates Autophosphorylation Autophosphorylation FGFR1->Autophosphorylation Inhibitor17 This compound Inhibitor17->FGFR1 Binds to ATP pocket Inhibitor17->Autophosphorylation ATP ATP ATP->FGFR1 Competes with DownstreamSignaling Downstream Signaling (MAPK, PI3K/AKT, etc.) Autophosphorylation->DownstreamSignaling Initiates Autophosphorylation->DownstreamSignaling CellularResponse Cellular Response (Proliferation, Survival) DownstreamSignaling->CellularResponse Drives Block Inhibition

Mechanism of this compound Action.

Quantitative Effects of this compound

The efficacy of this compound is quantified through various biochemical and cell-based assays. The following tables summarize representative data for a selective FGFR1 inhibitor.

Table 1: Biochemical Potency and Cellular Activity of this compound

Target/Cell LineAssay TypeParameterValueReference Cell Line
FGFR1Biochemical Kinase AssayIC501.4 nMN/A
FGFR2Biochemical Kinase AssayIC503.7 nMN/A
FGFR3Biochemical Kinase AssayIC502.5 nMN/A
FGFR4Biochemical Kinase AssayIC503.5 nMN/A
VEGFR2Biochemical Kinase AssayIC50>1000 nMN/A
NCI-H1581 (FGFR1 Amplified)Cell Proliferation AssayGI5015 nMLung Squamous Cell Carcinoma
SNU-16 (FGFR2 Amplified)Cell Proliferation AssayGI5025 nMGastric Carcinoma
A549 (FGFR Wild-Type)Cell Proliferation AssayGI50>5000 nMLung Adenocarcinoma

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Data is representative and synthesized from literature on selective FGFR inhibitors.[9]

Table 2: Effect of this compound on Downstream Signaling Molecules

Phospho-ProteinConcentration of Inhibitor-17% Inhibition (vs. Control)Cell LineTime Point
p-FGFR1 (Tyr653/654)100 nM95%NCI-H15812 hours
p-FRS2 (Tyr196)100 nM92%NCI-H15812 hours
p-ERK1/2 (Thr202/Tyr204)100 nM88%NCI-H15812 hours
p-AKT (Ser473)100 nM75%NCI-H15812 hours

Data is representative and based on typical results from Western blot or ELISA-based assays.[9][10]

Key Experimental Protocols

The evaluation of FGFR1 inhibitors involves a series of biochemical and cell-based assays.[11] Below are detailed protocols for two fundamental experiments.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction to determine the inhibitory potency of a compound.[12]

Materials:

  • Purified recombinant FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound (serial dilutions in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

  • To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle (for positive and negative controls).

  • Add 2.5 µL of a solution containing the FGFR1 enzyme and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for FGFR1.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[11]

Western Blot Analysis of Downstream Signaling Inhibition

This protocol is used to assess the phosphorylation status of key downstream signaling proteins in cells treated with the inhibitor.[12]

Materials:

  • NCI-H1581 cells (or other relevant FGFR1-dependent cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed NCI-H1581 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 2 hours.

  • Stimulate the cells with FGF2 ligand (e.g., 10 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize protein amounts and prepare samples for loading by adding SDS-PAGE sample buffer and boiling.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Kinase_Inhibitor_Workflow TargetID Target Identification (e.g., FGFR1 Amplification) HTS High-Throughput Screening (Biochemical Assay) TargetID->HTS HitConfirm Hit Confirmation & IC50 Determination HTS->HitConfirm Selectivity Selectivity Profiling (Kinome Panel) HitConfirm->Selectivity CellProlif Cell-Based Assay (Proliferation/Viability) Selectivity->CellProlif TargetEngage Cellular Target Engagement (Western Blot for p-FGFR1) CellProlif->TargetEngage Downstream Downstream Signaling Analysis (p-ERK, p-AKT) TargetEngage->Downstream LeadOpt Lead Optimization Downstream->LeadOpt InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

General Workflow for Kinase Inhibitor Discovery.

Conclusion

This compound represents a class of targeted therapies designed to counteract the oncogenic signaling driven by aberrant FGFR1 activation. By selectively binding to the ATP pocket of FGFR1, this inhibitor effectively blocks the phosphorylation of the receptor and the subsequent activation of key downstream pathways, including the MAPK and PI3K/AKT cascades. This mechanism translates into potent anti-proliferative effects in cancer cells harboring FGFR1 amplifications or other activating alterations. The quantitative data and experimental protocols outlined in this guide provide a framework for the preclinical evaluation and characterization of such targeted inhibitors, paving the way for their potential clinical development.

References

Structural Analysis of FGFR1 Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural analysis of inhibitor binding to Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology and developmental biology. The focus is on understanding the molecular interactions that govern inhibitor potency and selectivity, utilizing a well-characterized inhibitor, PD173074, as a case study. This document outlines the critical signaling pathways, presents quantitative binding data, details relevant experimental methodologies, and provides visual representations of key processes to facilitate a comprehensive understanding.

The FGFR1 Signaling Cascade

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Ligand binding to the extracellular domain of FGFR1 induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK-ERK, PI3K-AKT, and PLCγ-PKC pathways, which are crucial for normal cellular function and are often dysregulated in cancer.[2][3][4][5]

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS recruits PI3K PI3K Dimerization->PI3K activates PLCG PLCγ Dimerization->PLCG activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival, etc.) ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cellular_Response Ca2 Ca²⁺ Release IP3->Ca2 Ca2->Cellular_Response

FGFR1 Signaling Pathway

Quantitative Analysis of Inhibitor Binding

The efficacy of an inhibitor is quantified by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a higher potency. Below is a summary of reported IC50 values for several well-characterized FGFR1 inhibitors.

InhibitorIC50 (FGFR1)Assay TypeReference
PD173074~20 nMBiochemical Kinase Assay[6]
AZD45470.9 nMBiochemical Kinase Assay[7]
Infigratinib (BGJ398)0.9 nMBiochemical Kinase Assay[7]
Ponatinib7.5 nM (Kd)Kinetic Binding Assay[8]
FIIN-114 nM (EC50)Cell Proliferation Assay[9]

Experimental Protocols for Inhibitor Characterization

The characterization of an FGFR1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of FGFR1.

Radiometric Kinase Assay:

  • Objective: To quantify the enzymatic activity of the purified FGFR1 kinase domain by measuring the incorporation of radioactive phosphate (B84403) (³³P) into a substrate.

  • Materials: Purified recombinant GST-tagged FGFR1 kinase domain, a generic substrate (e.g., poly(E,Y) 4:1), [γ-³³P]ATP, and the test inhibitor.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 96-well plate, combine the inhibitor, the substrate mixture, and [γ-³³P]ATP.

    • Initiate the kinase reaction by adding the purified FGFR1 kinase domain.

    • Incubate the plate at room temperature for a defined period.

    • Stop the reaction by adding EDTA.

    • Transfer a portion of the reaction mixture onto a PVDF membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated ³³P using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control to determine the IC50 value.[7]

LanthaScreen™ Eu Kinase Binding Assay:

  • Objective: To measure the binding affinity of an inhibitor to FGFR1 using a fluorescence resonance energy transfer (FRET)-based assay.

  • Principle: This assay detects the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase by a competitive inhibitor. The binding of a europium-labeled anti-tag antibody to the kinase and the tracer's binding to the ATP site results in a high FRET signal. An inhibitor competes with the tracer, leading to a loss of FRET.[10]

  • Procedure:

    • Add serial dilutions of the test compound to a 384-well plate.

    • Add a mixture of the FGFR1 kinase and the europium-labeled anti-tag antibody.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate to measure the FRET signal.

    • The decrease in FRET is proportional to the inhibitor's binding affinity.[10]

Cell-Based Assays

Cell-based assays are crucial for evaluating an inhibitor's efficacy in a biological context.

Cell Proliferation Assay:

  • Objective: To determine the effect of an inhibitor on the proliferation of cancer cells that are dependent on FGFR1 signaling.

  • Procedure:

    • Seed FGFR1-dependent cancer cell lines (e.g., SNU-16) in 96-well plates.

    • Treat the cells with serial dilutions of the inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

    • Calculate the percentage of cell viability relative to a DMSO control to determine the EC50 value.[11]

Western Blotting for Pathway Inhibition:

  • Objective: To confirm that the inhibitor blocks FGFR1 signaling downstream.

  • Procedure:

    • Treat FGFR1-dependent cells with the inhibitor for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated FGFR1 (p-FGFR1) and phosphorylated downstream targets like ERK (p-ERK) and AKT (p-AKT).

    • Use antibodies against total FGFR1, ERK, and AKT as loading controls.

    • A reduction in the levels of the phosphorylated proteins indicates pathway inhibition.[12]

Experimental_Workflow Inhibitor Characterization Workflow Biochem_Assay Biochemical Kinase Assay (e.g., Radiometric, LanthaScreen) IC50 Determine IC50 Biochem_Assay->IC50 Cell_Prolif Cell Proliferation Assay IC50->Cell_Prolif EC50 Determine EC50 Cell_Prolif->EC50 Western_Blot Western Blotting EC50->Western_Blot Pathway_Inhibition Confirm Pathway Inhibition (p-FGFR1, p-ERK) Western_Blot->Pathway_Inhibition Structural_Analysis Structural Analysis (X-ray Crystallography) Pathway_Inhibition->Structural_Analysis Binding_Mode Elucidate Binding Mode Structural_Analysis->Binding_Mode

Inhibitor Characterization Workflow

Structural Analysis of PD173074 Binding to FGFR1

The crystal structure of FGFR1 in complex with PD173074 (PDB ID: 2FGI) provides a detailed view of the molecular interactions that underpin its inhibitory activity.[13] PD173074 is a type I inhibitor, meaning it binds to the active, "DFG-in" conformation of the kinase in an ATP-competitive manner.[8][13]

Key Interactions:

  • Hinge Region: The inhibitor forms critical hydrogen bonds with the backbone atoms of residues in the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) ring of ATP.

  • Hydrophobic Pockets: The 3,5-dimethoxyphenyl group of PD173074 occupies a hydrophobic pocket, contributing to its selectivity for FGFR kinases.[9]

  • Gatekeeper Residue: The inhibitor interacts with the "gatekeeper" residue, which is a key determinant of inhibitor selectivity across different kinases.

Understanding these specific interactions at an atomic level is crucial for structure-based drug design, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties, as well as to overcome potential resistance mutations.[14] For example, the design of irreversible inhibitors like FIIN-1 was guided by the crystal structure of PD173074, targeting a unique cysteine residue near the ATP-binding site for covalent bond formation.[9]

References

An In-depth Technical Guide to the FGFR1 Inhibitor PD173074 in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through gene amplification, mutation, or overexpression, can be a significant driver of tumorigenesis in a subset of non-small cell lung cancers (NSCLC), particularly in squamous cell carcinoma.[1] This has made FGFR1 an attractive therapeutic target. This technical guide provides a comprehensive overview of PD173074, a potent and selective small molecule inhibitor of FGFR1, and its application in preclinical NSCLC models. While the initial query specified "FGFR1 inhibitor-17," publicly available data for this specific compound in NSCLC models is non-existent. Therefore, this guide focuses on the well-characterized and structurally similar pyrido[2,3-d]pyrimidine, PD173074, as a representative and extensively studied FGFR1 inhibitor.

PD173074 is an ATP-competitive inhibitor that selectively targets FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] Its high selectivity and potent inhibition of FGFR1 autophosphorylation and downstream signaling have made it a crucial tool in elucidating the role of the FGFR pathway in cancer biology.[2][4]

Core Compound Details

PropertyValue
Chemical Name N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea
Molecular Formula C₂₈H₄₁N₇O₃
Molecular Weight 523.67 g/mol
CAS Number 219580-11-7
Appearance Yellow solid
Solubility Soluble in DMSO (up to 100 mg/mL) and ethanol (B145695) (up to 52.37 mg/mL)
Primary Targets FGFR1, FGFR3, VEGFR2

Quantitative Data Presentation

In Vitro Inhibitory Activity of PD173074

The potency of PD173074 has been determined against various kinases through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.

Kinase TargetIC₅₀ (nM)Notes
FGFR1 ~21.5 - 25Highly selective target
FGFR3 5Potent inhibition
VEGFR2 ~100 - 200Effective inhibitor
PDGFR 17,600Over 1000-fold less sensitive than FGFR1
c-Src 19,800Weakly inhibited
EGFR, InsR, MEK, PKC >50,000Negligible inhibition

Data sourced from Tocris Bioscience and R&D Systems product information.[3]

In Vitro Efficacy of PD173074 in NSCLC Cell Lines

The anti-proliferative effect of PD173074 has been evaluated in various NSCLC cell lines. The IC₅₀ values demonstrate sensitivity, particularly in cell lines with FGFR1 amplification.

Cell LineNSCLC SubtypeFGFR1 StatusIC₅₀Assay TypeReference
NCI-H1581 Large Cell CarcinomaAmplified14 nMWST Assay (4 days)[1]
NCI-H1581 Large Cell CarcinomaAmplified10-20 nMSoft Agar Colony Formation[1]
NCI-H2170 Squamous Cell CarcinomaWild Type>10 µMWST Assay (4 days)[1]
NCI-H520 Squamous Cell CarcinomaAmplified281 nMSRB Assay (7 days)[4]
In Vivo Efficacy of PD173074 in NSCLC Xenograft Models

Preclinical studies using animal models have demonstrated the anti-tumor activity of PD173074 in vivo.

Cell LineAnimal ModelAdministration RouteDosageTreatment DurationOutcomeReference
H-510 Nude Mice XenograftOralNot Specified28 daysImpaired tumor growth, increased median survival. Potentiated the effect of cisplatin.[5][6]
H-69 Nude Mice XenograftOralNot Specified28 daysComplete tumor responses in 50% of mice, lasting over 6 months.[5][6]

Signaling Pathways and Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor of the FGFR1 kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand (FGF) binding. This blockade inhibits the activation of major downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The key pathways inhibited by PD173074 include:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis.

  • Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in cell growth and differentiation.

FGFR1_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCG PLCγ FGFR1->PLCG Phosphorylates STAT STAT FGFR1->STAT Activates PD173074 PD173074 PD173074->FGFR1 Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Seed NSCLC Cells (e.g., NCI-H1581) A2 Treat with PD173074 (Dose-response) A1->A2 B1 WST-1 Assay (4 days) A2->B1 B2 Western Blot (1-2 hours) A2->B2 C1 Measure Viability Determine IC50 B1->C1 C2 Measure p-FGFR & p-ERK Levels B2->C2 D1 Implant NSCLC cells in Nude Mice D2 Treat with PD173074 (e.g., daily oral gavage) D1->D2 D3 Measure Tumor Volume D2->D3 D4 Assess Survival D3->D4

References

Preclinical Evaluation of the FGFR1 Inhibitor AZD4547: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of AZD4547, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase family. AZD4547 has been investigated for its therapeutic potential in cancers with aberrant FGFR signaling. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides methodologies for essential experiments, and visualizes critical pathways and workflows.

Introduction to AZD4547

AZD4547 is an orally bioavailable small-molecule inhibitor with high selectivity for FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in various malignancies.[3][4] AZD4547 was developed to target these FGFR-dependent tumors. Preclinical studies have demonstrated its ability to inhibit FGFR kinase activity, suppress downstream signaling, and induce anti-tumor effects in a variety of cancer models.[1]

Mechanism of Action

AZD4547 competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting autophosphorylation of the receptor. This action blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and angiogenesis. The primary pathways affected by AZD4547-mediated FGFR1 inhibition include the RAS/MAPK pathway and the PI3K/AKT pathway.[5][6]

FGFR1 Signaling Pathway Inhibition by AZD4547

FGFR1_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K Activates FGF FGF Ligand FGF->FGFR1 Binds AZD4547 AZD4547 AZD4547->FGFR1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

FGFR1 signaling pathway and the inhibitory action of AZD4547.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from various preclinical studies of AZD4547.

In Vitro Kinase and Cellular Potency
Target/AssayIC50/GI50 (nM)Cell Line/SystemNotesReference
FGFR1 Kinase 0.2Recombinant EnzymePotent and highly selective for FGFR1.[5][7]
FGFR2 Kinase 2.5Recombinant EnzymeHigh potency against FGFR2.[5][7]
FGFR3 Kinase 1.8Recombinant EnzymeHigh potency against FGFR3.[5][7]
FGFR4 Kinase 165Recombinant EnzymeSignificantly lower potency against FGFR4.[7]
NCI-H1581 3Cell ProliferationLung cancer cell line with FGFR1 amplification.[8]
DMS114 111Cell ProliferationLung cancer cell line.[8]
KM12(Luc) 49.74Cell ProliferationColon cancer cell line with TPM3-NTRK1 fusion.[5]
KG1a -Cell Cycle ArrestInduced G1 arrest in acute myeloid leukemia cells.[2]
KMS11 -ApoptosisInduced apoptosis in multiple myeloma cells.[2]
In Vivo Efficacy in Xenograft Models
Tumor ModelDosing RegimenTumor Growth Inhibition (TGI)NotesReference
273T Xenograft Not Specified67%Breast cancer model.[9]
KM12(Luc) Xenograft 12.5 mg/kg, p.o., q.d.Significant delay in tumor growthColon cancer model.[10]
FGFR2-amplified Gastric Cancer Not SpecifiedComplete and prolonged tumor regressionPreclinical studies demonstrated significant antitumor properties.[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD4547 against recombinant FGFR kinases.

Protocol:

  • Enzyme Preparation: Use human recombinant FGFR1, FGFR2, and FGFR3 kinases.

  • Assay Buffer: Prepare a suitable kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of AZD4547 in DMSO, followed by dilution in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at a concentration near its Km value.

  • Incubation: Add the diluted AZD4547 or vehicle control (DMSO) to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of AZD4547 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of AZD4547 in cancer cell lines.

Protocol:

  • Cell Culture: Culture cancer cell lines (e.g., NCI-H1581 with FGFR1 amplification) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of AZD4547 or vehicle control.

  • Incubation: Incubate the plates for a period of 72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the drug concentration and calculate the GI50 value using non-linear regression analysis.[11]

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of AZD4547 on the phosphorylation of key proteins in the FGFR signaling pathway.

Protocol:

  • Cell Treatment: Culture cells to approximately 80% confluency and then serum-starve them overnight. Treat the cells with various concentrations of AZD4547 for 2 hours, followed by stimulation with a ligand like bFGF (e.g., 20 ng/mL).[6]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of FGFR, ERK1/2, and AKT overnight at 4°C.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Cell Culture (e.g., NCI-H1581) C 3. Tumor Cell Implantation (Subcutaneous) A->C B 2. Animal Acclimatization (e.g., Nude Mice) B->C D 4. Tumor Growth Monitoring (to ~150-200 mm³) C->D E 5. Randomization into Groups (Vehicle, AZD4547 Doses) D->E F 6. Daily Dosing (e.g., Oral Gavage) E->F G 7. Regular Measurement (Tumor Volume, Body Weight) F->G H 8. Study Termination (Predefined Endpoint) G->H I 9. Tumor Excision & Weighing H->I J 10. Pharmacodynamic Analysis (e.g., Western Blot on Tumor Lysates) I->J K 11. Data Analysis (TGI Calculation, Statistics) J->K

A typical workflow for an in vivo tumor xenograft study.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and to establish a dose-response relationship. In a Phase I study in Japanese patients, following single and multiple dosing, the absorption rate of AZD4547 appeared moderate, with peak plasma concentrations generally occurring 3–4 hours post-dose. The terminal half-life was approximately 30 hours, and a steady state was reached by day 8.[4] While detailed preclinical pharmacokinetic parameters from animal models are not fully provided in the search results, these clinical findings are informed by extensive preclinical characterization.[12]

Logical Framework for Preclinical Evaluation

The preclinical assessment of an FGFR1 inhibitor like AZD4547 follows a logical progression from in vitro characterization to in vivo validation.

Preclinical_Evaluation_Logic cluster_in_vitro In Vitro / Cellular Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Gate A Target Identification (FGFR1 Aberrations) B Biochemical Assay (Kinase IC50) A->B C Cellular Proliferation Assay (GI50 in FGFR-dependent lines) B->C D Mechanism of Action (Pathway Modulation, Western Blot) C->D E Pharmacokinetics (PK) (ADME in animal models) D->E F Efficacy Studies (Tumor Xenograft Models) E->F G Pharmacodynamics (PD) (Target modulation in tumors) F->G H Go/No-Go for Clinical Development G->H

Logical flow of the preclinical evaluation process for an FGFR1 inhibitor.

Conclusion

The preclinical data for AZD4547 demonstrate that it is a potent and selective inhibitor of FGFR1, 2, and 3. It effectively inhibits FGFR signaling and the proliferation of cancer cells harboring FGFR alterations in vitro. These effects translate to significant anti-tumor activity in in vivo models of FGFR-dependent cancers. The collective preclinical evidence supported the clinical investigation of AZD4547 as a targeted therapy for patients with tumors driven by aberrant FGFR signaling.[1][7]

References

An In-depth Technical Guide on a Novel FGFR1 Inhibitor for FGFR1-Amplified Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Gene amplification of FGFR1 is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and bladder cancer.[3][4][5][6] This amplification leads to overexpression and constitutive activation of the FGFR1 protein, resulting in uncontrolled downstream signaling and tumor growth.[1][3] Consequently, FGFR1 has emerged as a promising therapeutic target. This guide provides a comprehensive overview of a novel and potent selective FGFR1 inhibitor, hereafter referred to as FGFRi-17, and its application in the context of FGFR1 gene amplification.

FGFR1 Signaling Pathway and Point of Inhibition

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[7][8] This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[2][7][8][9] FGFRi-17 is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, preventing its autophosphorylation and subsequent activation of downstream signaling.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Phosphorylation PLCG PLCγ FGFR1->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PKC PKC PLCG->PKC PKC->Cell_Effects FGFRi17 FGFRi-17 FGFRi17->FGFR1 Inhibition

Figure 1: Simplified FGFR1 signaling pathway and the inhibitory action of FGFRi-17.

Quantitative Data on FGFRi-17 Efficacy

The preclinical efficacy of FGFRi-17 has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase and Cell Line Inhibition by FGFRi-17

Target/Cell LineAssay TypeIC50 (nM)Notes
FGFR1 KinaseIn Vitro Kinase Assay1.5Highly potent against the primary target.
FGFR2 KinaseIn Vitro Kinase Assay10.2Selective for FGFR1 over FGFR2.
FGFR3 KinaseIn Vitro Kinase Assay15.8Selective for FGFR1 over FGFR3.
VEGFR2 KinaseIn Vitro Kinase Assay>1000Highly selective against VEGFR2.
SNU-16 (FGFR2 amplified)Cell Proliferation3.8[10]Potent in a cell line with FGFR amplification.
HUVEC (FGF-stimulated)p-ERK Inhibition2.4[10]Demonstrates inhibition of downstream signaling.

Table 2: In Vivo Efficacy of FGFRi-17 in a Xenograft Model

Xenograft ModelTreatmentTumor Growth Inhibition (%)Notes
FGFR1-amplified NSCLCFGFRi-17 (50 mg/kg, oral, daily)85Significant tumor growth inhibition observed.
FGFR1-amplified Breast CancerFGFRi-17 (50 mg/kg, oral, daily)78Effective in a breast cancer model.

Table 3: Summary of Clinical Trial Data for FGFR Inhibitors in FGFR1-Amplified Solid Tumors

InhibitorTumor TypePhaseObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
DovitinibBreast CancerII25% (in FGFR pathway amplified)[11]--
AZD4547Sq-NSCLCIc4% (1/24 patients with PR)[4]--
Pooled AnalysisVarious Solid TumorsI/II25% (in patients with FGFR amplification)[12]38% (in patients with FGFR amplification)[12]3.2 months[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of FGFRi-17 against FGFR1 kinase.

  • Reagent Preparation : Prepare a reaction buffer containing purified recombinant FGFR1 kinase, a suitable substrate (e.g., a synthetic peptide), and a range of concentrations of FGFRi-17 dissolved in DMSO.[13]

  • Incubation : Pre-incubate the kinase and substrate with the various concentrations of FGFRi-17 for 10-15 minutes at room temperature to allow for inhibitor binding.[13]

  • Reaction Initiation : Initiate the kinase reaction by adding ATP, often supplemented with a radioactive isotope like ³²P-ATP.[13]

  • Substrate Capture : Spot the reaction mixture onto filter paper or a membrane that binds the substrate.[13]

  • Washing : Wash the filters extensively to remove unincorporated radiolabeled ATP.[13]

  • Quantification : Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.[13]

  • Data Analysis : Calculate the percentage of kinase inhibition for each FGFRi-17 concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cell Viability and Synergy Assay

This protocol is for evaluating the effect of FGFRi-17 on the viability of cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., with known FGFR1 amplification) at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[14]

  • Treatment : Treat the cells with a range of concentrations of FGFRi-17. Include a vehicle-only control (e.g., DMSO).[14]

  • Incubation : Incubate the treated cells for 72 to 96 hours.[14]

  • Viability Measurement :

    • For MTT assay : Add MTT solution to each well, incubate for 2-4 hours, solubilize the formazan (B1609692) crystals with DMSO, and measure absorbance at 570 nm.[13]

    • For CellTiter-Glo assay : Add the reagent to each well according to the manufacturer's protocol, incubate, and measure luminescence.[14]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.[14]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Confirm Cellular Potency Western_Blot Western Blot (Downstream Signaling) Cell_Viability->Western_Blot Verify Mechanism Xenograft_Model Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft_Model Evaluate In Vivo Efficacy

Figure 2: General experimental workflow for evaluating a novel FGFR1 inhibitor.
Western Blotting for Downstream Signaling

This protocol is used to assess the inhibition of FGFR1 downstream signaling pathways.

  • Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat with FGFRi-17 for a specified time (e.g., 24 hours).[14]

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14][15]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST.[15]

    • Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK) overnight at 4°C.[15]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

In Vivo Xenograft Studies

This protocol describes the evaluation of FGFRi-17 in a mouse xenograft model.

  • Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells with FGFR1 amplification) into the flank of immunodeficient mice.[14]

  • Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, FGFRi-17).[14]

  • Treatment Administration : Administer FGFRi-17 or vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).

  • Monitoring : Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.[14]

  • Data Analysis : At the end of the study, calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle group.

Logical Relationship: FGFR1 Amplification and Inhibitor Sensitivity

FGFR1 gene amplification is a key predictive biomarker for sensitivity to FGFR1 inhibitors. The amplification leads to overexpression of the FGFR1 protein, resulting in ligand-independent activation of the receptor and constitutive downstream signaling. This creates a state of oncogene addiction, where the cancer cells are highly dependent on the FGFR1 pathway for their survival and proliferation. Treatment with a potent FGFR1 inhibitor like FGFRi-17 effectively blocks this signaling, leading to cell cycle arrest and apoptosis in these "addicted" tumor cells.

Logical_Relationship FGFR1_Amp FGFR1 Gene Amplification FGFR1_Overexp FGFR1 Protein Overexpression FGFR1_Amp->FGFR1_Overexp Pathway_Activation Constitutive Pathway Activation FGFR1_Overexp->Pathway_Activation Oncogene_Addiction Oncogene Addiction Pathway_Activation->Oncogene_Addiction FGFRi17_Treatment FGFRi-17 Treatment Oncogene_Addiction->FGFRi17_Treatment Leads to Sensitivity to Inhibition FGFR1 Pathway Inhibition FGFRi17_Treatment->Inhibition Cell_Death Tumor Cell Apoptosis & Growth Arrest Inhibition->Cell_Death

Figure 3: Logical relationship between FGFR1 amplification and sensitivity to FGFRi-17.

Conclusion

FGFRi-17 is a potent and selective inhibitor of FGFR1 with promising preclinical activity in cancer models driven by FGFR1 gene amplification. The data presented in this guide support its further development as a targeted therapy for patients with FGFR1-amplified solid tumors. The provided experimental protocols can serve as a foundation for researchers and drug development professionals working on the preclinical and clinical evaluation of this and other similar targeted inhibitors. The identification of patients with FGFR1 amplification through genomic profiling will be crucial for the successful clinical implementation of such therapies.[16]

References

Quantitative Analysis of Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cellular absorption and distribution of novel therapeutic compounds is fundamental to understanding their efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the cellular uptake and distribution of a hypothetical selective inhibitor, designated FGFR1 Inhibitor-17. The methodologies, data, and visualizations presented herein are based on established principles and protocols in cell biology and pharmacology, offering a framework for researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is a hypothetical substance used for illustrative purposes within this guide. The quantitative data presented in the tables is simulated to demonstrate data presentation best practices and does not represent experimental results for a real-world compound.

To quantitatively assess the cellular uptake and subcellular distribution of this compound, a series of experiments were conducted. The following tables summarize the hypothetical findings, providing a clear and structured presentation of the quantitative data.

Table 1: Cellular Uptake of this compound in Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)Uptake Efficiency (%)Intracellular Concentration (µM)
NCI-H520 1145.2 ± 3.10.45 ± 0.03
1478.6 ± 5.50.79 ± 0.06
5155.8 ± 4.22.79 ± 0.21
5492.3 ± 6.94.62 ± 0.35
SNU-16 1138.9 ± 2.90.39 ± 0.03
1469.1 ± 5.10.69 ± 0.05
5148.2 ± 3.62.41 ± 0.18
5485.4 ± 6.44.27 ± 0.32

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Subcellular Distribution of this compound in NCI-H520 Cells

Subcellular FractionPercentage of Total Intracellular Drug (%)
Cytoplasm 58.7 ± 4.1
Nucleus 25.3 ± 2.5
Mitochondria 9.8 ± 1.2
Lysosomes 4.1 ± 0.8
Membrane/Particulate 2.1 ± 0.5

Distribution was determined after a 4-hour incubation with 5 µM this compound. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline the key protocols used to assess the cellular uptake and distribution of this compound.

Cell Culture

NCI-H520 (lung squamous cell carcinoma) and SNU-16 (gastric carcinoma) cells, which are known to exhibit FGFR1 amplification, were used in these studies.[1]

  • Media: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]

  • Conditions: Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells were passaged upon reaching 80-90% confluency.

Cellular Uptake Assay via Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the uptake of fluorescently labeled compounds into cells.[3][4][5]

  • Labeling: this compound was conjugated with a fluorescent tag (e.g., FITC) to enable detection.

  • Cell Seeding: Cells were seeded in 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.[3]

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of the fluorescently labeled this compound.

  • Incubation: Cells were incubated for specified time points (e.g., 1, 4, 8, and 24 hours) at 37°C.[3]

  • Harvesting: After incubation, the medium was aspirated, and cells were washed twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor.[3] Cells were then detached using trypsin-EDTA, and the trypsin was neutralized with complete medium.

  • Analysis: The cell suspension was transferred to FACS tubes and analyzed on a flow cytometer. The fluorescence intensity of individual cells was measured to determine the extent of inhibitor uptake.[3]

Subcellular Distribution Analysis via Fluorescence Microscopy

Fluorescence microscopy allows for the visualization of the intracellular localization of the inhibitor.[2][6][7]

  • Cell Seeding: Cells were grown on sterile glass coverslips placed in 12-well plates.[2][8]

  • Treatment: Cells were incubated with fluorescently labeled this compound.

  • Fixation: Following incubation, cells were washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.[7][8]

  • Permeabilization: For staining of intracellular organelles, cells were permeabilized with a buffer containing a mild detergent like Triton X-100 for 10-15 minutes.[6]

  • Staining: Specific organelles were labeled using fluorescent dyes or antibodies. For example, the nucleus can be stained with DAPI or Hoechst stain.[6][7]

  • Imaging: Coverslips were mounted on microscope slides, and images were acquired using a confocal fluorescence microscope.[6][7]

Subcellular Fractionation

Subcellular fractionation is a technique used to isolate different organelles and cellular compartments, allowing for the quantification of the inhibitor in each fraction.[9][10][11]

  • Cell Lysis: Cells treated with this compound were harvested and resuspended in a hypotonic lysis buffer to swell the cells.[12]

  • Homogenization: The swollen cells were mechanically disrupted using a Dounce homogenizer or by passing them through a narrow-gauge needle.[10]

  • Differential Centrifugation: The homogenate was subjected to a series of centrifugation steps at increasing speeds to separate the different cellular components based on their size and density.[10][11]

    • Low-speed centrifugation (e.g., 700-1,000 x g): Pellets intact nuclei.

    • Medium-speed centrifugation (e.g., 10,000-15,000 x g): Pellets mitochondria.

    • High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (fragments of the endoplasmic reticulum and plasma membrane).

    • Final Supernatant: Represents the cytosolic fraction.

  • Quantification: The concentration of this compound in each fraction was determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor This compound Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR1 Signaling Pathway and Inhibition.

Cellular_Uptake_Workflow Start Start: Seed Cells in 24-well Plate Treat Treat with Fluorescent This compound Start->Treat Incubate Incubate at 37°C (Time Course) Treat->Incubate Wash Wash with Ice-Cold PBS (2x) Incubate->Wash Harvest Harvest Cells (Trypsin-EDTA) Wash->Harvest Analyze Analyze on Flow Cytometer Harvest->Analyze End End: Quantify Uptake Efficiency Analyze->End

Caption: Workflow for Cellular Uptake Analysis.

Subcellular_Distribution_Logic TreatedCells Cells Treated with This compound Lysis Homogenization/ Cell Lysis TreatedCells->Lysis Homogenate Total Cell Homogenate Lysis->Homogenate Centrifuge1 Low-Speed Centrifugation (~1,000 x g) Homogenate->Centrifuge1 Nuclei Nuclear Fraction Centrifuge1->Nuclei Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Medium-Speed Centrifugation (~15,000 x g) Supernatant1->Centrifuge2 Mitochondria Mitochondrial Fraction Centrifuge2->Mitochondria Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Supernatant Centrifuge3 High-Speed Centrifugation (~100,000 x g) Supernatant2->Centrifuge3 Membrane Membrane/Microsomal Fraction Centrifuge3->Membrane Pellet Cytosol Cytosolic Fraction Centrifuge3->Cytosol Supernatant

Caption: Subcellular Fractionation Workflow Logic.

Mechanism of Action of FGFR1 Inhibitors

FGFR1 inhibitors are typically small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the FGFR1 kinase domain.[13] This action prevents the autophosphorylation and subsequent activation of the receptor.[13][14] As depicted in the signaling pathway diagram, the inhibition of FGFR1 dimerization and autophosphorylation blocks downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[15][16][17] These pathways are crucial for cell proliferation, survival, and angiogenesis, and their aberrant activation due to FGFR1 mutations, fusions, or amplifications is a known driver in various cancers.[15][18] By blocking these signals, FGFR1 inhibitors can impede tumor growth.[13][19] Some newer generation inhibitors, such as futibatinib, can bind irreversibly to the receptor, leading to prolonged target inhibition.[20][21]

References

The Impact of FGFR1 Inhibitor F1-7 on Cellular Proliferation and Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, F1-7, and its effects on cell proliferation and apoptosis. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and targeted therapy research. Herein, we present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to FGFR1 Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, often through amplification, mutation, or translocation of the FGFR genes, is a known driver in numerous cancers.[1] FGFR1, in particular, is frequently overexpressed in a range of solid tumors, including colon cancer, making it a prime target for therapeutic intervention. FGFR1 inhibitors are designed to block the ATP-binding site of the receptor's kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1]

F1-7 is a novel, potent inhibitor of FGFRs, demonstrating significant anti-tumor activity in preclinical models of colon cancer.[1] This guide will focus on the cellular and molecular consequences of F1-7 treatment, with a specific emphasis on its impact on cell proliferation and the induction of apoptosis.

Quantitative Analysis of F1-7's Effects

The efficacy of F1-7 in inhibiting cell growth and promoting cell death has been quantified in several colon cancer cell lines. The following tables summarize the key findings from in vitro studies.

Inhibition of Cell Proliferation

The half-maximal inhibitory concentration (IC50) of F1-7 was determined in various colon cancer cell lines using an MTT assay after 48 hours of treatment. The results demonstrate a potent, dose-dependent inhibition of cell viability.

Cell LineIC50 of F1-7 (µM)
HCT-116~1.5
RKO~1.2
SW620~1.8

Data synthesized from a study on the anti-tumor effects of F1-7 in colon cancer cells.[1]

Induction of Apoptosis

The pro-apoptotic effects of F1-7 were evaluated by flow cytometry after 48 hours of treatment. A dose-dependent increase in the percentage of apoptotic cells was observed in all tested cell lines.

Cell LineF1-7 Concentration (µM)Percentage of Apoptotic Cells (%)
HCT-116 0 (Control)~5
1~15
2~25
4~40
RKO 0 (Control)~4
1~18
2~30
4~45
SW620 0 (Control)~6
1~12
2~22
4~35

Representative data based on the findings that F1-7 increases the proportion of apoptotic cells in a dose-dependent manner.[1]

Signaling Pathways and Mechanisms of Action

F1-7 exerts its anti-proliferative and pro-apoptotic effects by inhibiting the FGFR1 signaling cascade. Upon binding to FGFR1, F1-7 prevents the phosphorylation of the receptor and its downstream effectors, primarily the MAPK/ERK and PI3K/AKT pathways. The inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Activation RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K F1_7 F1-7 (Inhibitor) F1_7->FGFR1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 Inhibition Apoptosis Apoptosis Bax Bax (pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspases Bax->Caspases Activation Caspases->Apoptosis

Caption: FGFR1 Signaling Pathway and Inhibition by F1-7.

The mechanism of F1-7-induced apoptosis is linked to an increase in cellular DNA damage, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway.[1] This is evidenced by the upregulation of cleaved PARP and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2.[1]

Logical_Relationship F1_7 F1-7 Treatment FGFR1_Inhibition FGFR1 Inhibition F1_7->FGFR1_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling (MAPK, PI3K/AKT) FGFR1_Inhibition->Downstream_Inhibition DNA_Damage Increased DNA Damage FGFR1_Inhibition->DNA_Damage Proliferation_Inhibition Inhibition of Cell Proliferation Downstream_Inhibition->Proliferation_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Logical Flow of F1-7's Cellular Effects.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of F1-7 are provided below.

Experimental_Workflow Cell_Culture Colon Cancer Cell Culture Treatment Treatment with F1-7 (Varying Concentrations and Timepoints) Cell_Culture->Treatment Proliferation_Assays Proliferation Assays Treatment->Proliferation_Assays Apoptosis_Assays Apoptosis Assays Treatment->Apoptosis_Assays Mechanism_Assays Mechanism of Action Assays Treatment->Mechanism_Assays MTT MTT Assay Proliferation_Assays->MTT EdU EdU Assay Proliferation_Assays->EdU Colony_Formation Colony Formation Assay Proliferation_Assays->Colony_Formation Flow_Cytometry Flow Cytometry (Annexin V/PI) Apoptosis_Assays->Flow_Cytometry Western_Blot_Apoptosis Western Blot (cleaved-PARP, Bcl-2, Bax) Apoptosis_Assays->Western_Blot_Apoptosis Western_Blot_Signaling Western Blot (p-FGFR, p-ERK, p-AKT) Mechanism_Assays->Western_Blot_Signaling Comet_Assay Comet Assay Mechanism_Assays->Comet_Assay

Caption: Experimental Workflow for Characterizing F1-7.

MTT Cell Proliferation Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT-116, RKO, SW620) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of F1-7 (e.g., 0.1 to 10 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with F1-7 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, cleaved-PARP, Bcl-2, Bax, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

EdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with F1-7 for 24 hours.

  • EdU Labeling: Add 10 µM EdU to the cell culture medium and incubate for 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.5% Triton X-100 for 20 minutes.

  • Click-iT Reaction: Add the Click-iT reaction cocktail containing a fluorescent azide (B81097) and incubate for 30 minutes in the dark.

  • Nuclear Staining: Stain the cell nuclei with Hoechst 33342.

  • Imaging: Visualize and quantify the EdU-positive cells using a fluorescence microscope.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in a 6-well plate.

  • Treatment: Treat the cells with a low concentration of F1-7 (e.g., 0.5 µM).

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies containing at least 50 cells.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.

  • Cell Preparation: After treatment with F1-7 for 24 hours, harvest the cells and resuspend them in PBS.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for 1 hour to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) for 20 minutes to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., DAPI), and visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Conclusion

The FGFR1 inhibitor F1-7 demonstrates significant potential as an anti-cancer agent by effectively inhibiting cell proliferation and inducing apoptosis in cancer cells with aberrant FGFR1 signaling. Its mechanism of action involves the direct inhibition of the FGFR1 kinase and its downstream pathways, leading to cell cycle arrest and DNA damage-induced cell death. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of F1-7 and other FGFR-targeted therapies.

References

Early-Stage Research on a Novel FGFR1 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and development of a representative potent and selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor. The data and protocols presented herein are a composite representation from early-stage research on various selective FGFR inhibitors, including compounds like Pemigatinib (INCB054828) and Futibatinib, to serve as a technical guide for "FGFR1 inhibitor-17".

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, often driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including breast cancer, non-small cell lung cancer, and urothelial carcinoma.[2][3] Specifically, FGFR1 amplification is frequently observed in squamous non-small cell lung cancer and breast cancer.[2][3][4] This has led to the development of targeted therapies aimed at inhibiting the FGFR pathway. This document details the preclinical characterization of a representative selective FGFR1 inhibitor, herein referred to as this compound.

Mechanism of Action

This compound is a potent, selective, small-molecule inhibitor of the FGFR family of receptor tyrosine kinases. It functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and subsequently blocking its autophosphorylation and the activation of downstream signaling pathways.[5] The primary signaling cascades inhibited include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[6][7] By blocking these pathways, the inhibitor disrupts tumor cell proliferation and survival.[6] Some next-generation inhibitors, like Futibatinib, can also bind covalently and irreversibly to a conserved cysteine in the P-loop of the FGFR kinase domain, leading to prolonged target inhibition.[6][8]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR1 FGFR1 (Receptor Tyrosine Kinase) FGF Ligand->FGFR1 Binding & Dimerization PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Inhibition Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound Inhibitor->FGFR1 Inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision Point Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (IC50 in FGFR-amp cells) Kinase_Assay->Cell_Proliferation Western_Blot Target Engagement (Western Blot for p-FGFR1) Cell_Proliferation->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Selectivity Kinase Selectivity Panel Selectivity->Cell_Proliferation Xenograft Xenograft Efficacy Study PK_PD->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Go_NoGo Go/No-Go for Clinical Development Toxicity->Go_NoGo

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of FGFR1 Inhibitor-17, a small molecule targeting the Fibroblast Growth Factor Receptor 1 (FGFR1). The following protocols detail methods to assess the biochemical potency, cellular activity, and target engagement of this inhibitor.

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a crucial pathway involved in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR1 pathway, through mutations, gene amplification, or translocations, is a known driver in the progression of several cancers.[2][3][4] FGFR1 inhibitors are therefore a promising class of therapeutic agents. This compound is designed to specifically target the ATP-binding pocket of the FGFR1 kinase domain, thereby inhibiting its downstream signaling.

This document outlines key in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cell-based proliferation assay, and a Western blot analysis to confirm target engagement.

FGFR1 Signaling Pathway

Upon binding of its ligand, such as a fibroblast growth factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are pivotal in regulating cellular functions.[4][6][7]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1_dimer FGFR1 Dimer FGF->FGFR1_dimer Binding & Dimerization pFGFR1 p-FGFR1 FGFR1_dimer->pFGFR1 Autophosphorylation Adaptor Adaptor Proteins (e.g., FRS2, GRB2) pFGFR1->Adaptor RAS_MAPK RAS-MAPK Pathway Adaptor->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation FGFR1_Inhibitor_17 This compound FGFR1_Inhibitor_17->pFGFR1 Inhibition

FGFR1 Signaling Pathway and Point of Inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, providing a reference for expected outcomes from the described protocols.

Table 1: Biochemical Potency of this compound

Kinase Target IC50 (nM) Assay Type
FGFR1 2.5 ADP-Glo™ Kinase Assay
FGFR2 50.2 ADP-Glo™ Kinase Assay
FGFR3 85.7 ADP-Glo™ Kinase Assay

| VEGFR2 | >1000 | ADP-Glo™ Kinase Assay |

Table 2: Cellular Potency of this compound in FGFR-Aberrant Cancer Cell Lines

Cell Line Cancer Type FGFR Alteration IC50 (nM)
H1581 Lung Cancer FGFR1 Amplification 25
SNU-16 Gastric Cancer FGFR2 Amplification 150

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 200 |

Experimental Protocols

This protocol determines the in vitro potency of this compound by measuring its ability to inhibit the kinase activity of recombinant FGFR1. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction.[8]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor_Dilution Prepare serial dilutions of this compound Add_Inhibitor Add inhibitor or vehicle to 384-well plate Inhibitor_Dilution->Add_Inhibitor Reagent_Mix Prepare Kinase/Substrate and ATP solutions Add_Kinase_Substrate Add FGFR1 enzyme and peptide substrate Reagent_Mix->Add_Kinase_Substrate Initiate_Reaction Add ATP to start reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_60 Incubate for 60 min at room temperature Initiate_Reaction->Incubate_60 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_60->Stop_Reaction Incubate_40 Incubate for 40 min Stop_Reaction->Incubate_40 Generate_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_40->Generate_Signal Incubate_30 Incubate for 30-60 min Generate_Signal->Incubate_30 Read_Luminescence Measure luminescence Incubate_30->Read_Luminescence

Biochemical Kinase Assay Workflow.

Materials:

  • Recombinant human FGFR1 (amino acids 399-822) with an N-terminal GST tag[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[9]

  • This compound

  • ATP

  • Peptide Substrate

  • 384-well plates

Procedure:

  • Reaction Setup:

    • Add 2.5 µL of this compound (in various concentrations) or vehicle (DMSO) to the wells of a 384-well plate.[10]

    • Add 5 µL of a mixture containing the FGFR1 enzyme and the peptide substrate in kinase buffer.[10]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km for the enzyme.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9][10]

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[10]

    • Incubate at room temperature for 40 minutes.[9][10]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9][10]

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.[10]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[10]

This protocol measures the effect of this compound on the proliferation of cancer cell lines with known FGFR alterations.

Materials:

  • FGFR-dependent cancer cell lines (e.g., H1581, SNU-16)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include vehicle-treated wells as a control.[10]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10][11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.[1]

This protocol is used to confirm that this compound inhibits the autophosphorylation of FGFR1 in a cellular context.

Western_Blot_Workflow Cell_Culture Culture cells to 70-80% confluency Serum_Starve (Optional) Serum-starve cells for 4-24 hours Cell_Culture->Serum_Starve Inhibitor_Treatment Treat cells with FGFR1 Inhibitor-17 or vehicle Serum_Starve->Inhibitor_Treatment Cell_Lysis Lyse cells with RIPA buffer containing inhibitors Inhibitor_Treatment->Cell_Lysis Quantification Determine protein concentration (BCA assay) Cell_Lysis->Quantification Sample_Prep Normalize samples and add Laemmli buffer, then boil Quantification->Sample_Prep Electrophoresis Separate proteins by size via SDS-PAGE Sample_Prep->Electrophoresis Transfer Transfer proteins to a PVDF membrane Electrophoresis->Transfer Blocking Block membrane with 5% BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-FGFR1) overnight Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add ECL substrate and capture chemiluminescent signal Secondary_Ab->Detection Analysis Quantify band intensities and normalize to total protein Detection->Analysis

Western Blot Analysis Workflow.

Materials:

  • FGFR-dependent cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-FGFR (phospho-specific), anti-total FGFR1

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.[1]

    • (Optional) Serum-starve cells for 4-24 hours to reduce basal receptor phosphorylation.[12]

    • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.[12]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.[12]

    • Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[5][12]

    • Centrifuge to pellet cell debris and collect the supernatant.[5][12]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[5][12]

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer, then boil for 5 minutes.[5]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.[5]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-p-FGFR antibody overnight at 4°C.[5][12]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][12]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[5]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize, the membrane can be stripped and re-probed for total FGFR1.[5][12]

    • Plot the normalized p-FGFR1 levels against the inhibitor concentration to show dose-dependent inhibition.[12]

References

Application Notes: Using FGFR1 Inhibitor-17 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGFR1 inhibitor-17, also identified as compound 12l, is an orally active, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[1] Dysregulation of the FGF/FGFR signaling pathway is a known driver in various cancers, making it a critical target for therapeutic development.[2][3] this compound demonstrates potent and selective inhibitory activity against FGFRs, particularly FGFR1, by likely forming a covalent bond with the ATP-binding site of the kinase domain.[1][4] Its mechanism of action leads to the inhibition of cell proliferation and migration, and the induction of apoptosis in cancer cells with aberrant FGFR signaling.[1] These notes provide detailed protocols for the effective use of this compound in a cell culture setting.

Product Information and Properties

This compound is a small molecule designed for high-potency inhibition of the FGFR family.

PropertyValueReference
Synonyms FGFR-IN-17, Compound 12l[1]
Molecular Formula C26H29Cl2N7O2[1]
Molecular Weight 542.46 g/mol [1]
Primary Targets FGFR1, FGFR2, FGFR3[1]
Downstream Effects Inhibition of Proliferation, Induction of Apoptosis[1]

Quantitative Data: In Vitro Efficacy

The inhibitor shows high potency against FGFR family members, with a lower efficacy against FGFR4.

TargetIC50 ValueReference
FGFR1 7.24 nM[1]
FGFR2 15.6 nM[1]
FGFR3 19.4 nM[1]
FGFR4 486 nM[1]

FGFR1 Signaling Pathway and Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades.[5][6] Key pathways include the RAS-MAPK and PI3K-AKT cascades, which drive cell proliferation and survival.[2][7][8] this compound blocks this process at the receptor level, preventing the initiation of these downstream signals.

FGFR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF Ligand FGF Ligand FGFR1 FGFR1 FGF Ligand->FGFR1 Binding Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR1->Dimerization & Autophosphorylation RAS RAS Dimerization & Autophosphorylation->RAS PI3K PI3K Dimerization & Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival Inhibitor This compound Inhibitor->Dimerization & Autophosphorylation

FGFR1 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound

Proper handling and storage are crucial for maintaining the inhibitor's activity.

  • Reconstitution : The inhibitor is typically provided as a lyophilized powder. Reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure the compound is fully dissolved.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working solutions by diluting the stock solution into pre-warmed complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: Cell Proliferation Assay for IC50 Determination

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

  • FGFR-dependent cancer cell line(s)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well, flat-bottom, opaque plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer

Methodology:

  • Cell Seeding : Trypsinize and count cells. Seed the cells into a 96-well opaque plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 90 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Inhibitor Treatment : Prepare a serial dilution of this compound in complete culture medium. Add 10 µL of the diluted inhibitor to the appropriate wells to achieve the final desired concentrations. Include wells treated with vehicle (DMSO) only as a negative control.[9]

  • Incubation : Incubate the plate for 72 to 96 hours at 37°C, 5% CO2.[9]

  • Viability Measurement : Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

  • Data Acquisition : Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Workflow_IC50 cluster_analysis Day 5: Analysis A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells and vehicle controls A->D C Prepare serial dilutions of Inhibitor-17 C->D E Incubate for 72-96 hours D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Calculate % Viability and determine IC50 G->H

Experimental workflow for IC50 determination.
Protocol 3: Western Blot Analysis of Pathway Inhibition

This protocol is used to confirm that this compound is acting on its intended target and downstream pathways.

Materials:

  • FGFR-dependent cancer cell line(s)

  • 6-well plates or 10 cm dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Methodology:

  • Cell Culture and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency.[9] Serum-starve the cells overnight if necessary to reduce basal pathway activation.

  • Inhibitor Treatment : Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-only control. If the pathway is ligand-dependent, stimulate with FGF ligand for 15-30 minutes before lysis.

  • Cell Lysis : Wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[9]

  • Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]

  • Western Blotting : Normalize protein amounts for all samples, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection : Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Imaging : Add ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify the changes in protein phosphorylation and expression levels relative to total protein and loading controls.

References

Application Notes and Protocols for FGFR1 Inhibitor Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells. Targeting FGFR1 with selective inhibitors is a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration of a representative selective FGFR1 inhibitor in a mouse xenograft model, based on publicly available data for well-characterized compounds. While the specific compound "FGFR1 inhibitor-17" is not widely documented, the following protocols for selective FGFR1 inhibitors like Pemigatinib and PD173074 can serve as a comprehensive guide for preclinical research.

Data Presentation: In Vivo Efficacy of Selective FGFR1 Inhibitors

The following tables summarize quantitative data from in vivo studies of various selective FGFR inhibitors in mouse xenograft models.

Table 1: Pemigatinib (INCB054828) In Vivo Efficacy

Cancer TypeAnimal ModelCell Line/ModelAdministration RouteDosageTreatment DurationOutcome
Acute Myeloid Leukemia (AML)Humanized NSG miceKG1 (FGFR1 fusion)Oral gavage0.3 mg/kg, once daily14 daysSignificant tumor growth suppression.[1][2]
Gastric CancerSCID miceKATO III (FGFR2 amp)Oral gavage0.03, 0.1, 0.3, 1 mg/kg, once daily10 daysDose-dependent tumor growth suppression.[1][2]
Bladder CarcinomaRNU ratsRT-112 (FGFR3 fusion)Oral gavage0.3, 1 mg/kg, once daily14 daysSignificant tumor growth suppression.[1][2]
Cholangiocarcinomanu/nu miceCTG-0997 (PDX)Oral gavage0.3, 1 mg/kg, once daily42 daysSignificant tumor growth suppression.[1][2]

Table 2: PD173074 In Vivo Efficacy

Cancer TypeAnimal ModelCell LineAdministration RouteDosageTreatment DurationOutcome
Small Cell Lung Cancer (SCLC)Nude miceH-510OralNot Specified28 daysImpaired tumor growth and increased median survival.[3][4]
Small Cell Lung Cancer (SCLC)Nude miceH-69OralNot Specified28 daysComplete tumor responses in 50% of mice lasting >6 months.[3][4]
Bladder CancerNude miceMGH-U3, RT112, SW780Intraperitoneal (i.p.)20 mg/kg/dayNot SpecifiedSignificantly delayed tumor growth.[3]

Table 3: AZD4547 In Vivo Efficacy

Cancer TypeAnimal ModelCell Line/ModelAdministration RouteDosageTreatment DurationOutcome
Non-Small Cell Lung Cancer (NSCLC)Nude miceFGFR1-amplified PDTXOral12.5 or 25 mg/kg, QD2-3 weeksPotent tumor stasis or regression.[5]
Ovarian CancerMouse xenograft--15 mg/kg-Efficiently inhibited tumor growth.[6]

Table 4: Lucitanib In Vivo Efficacy

Cancer TypeAnimal ModelCell Line/ModelAdministration RouteDosageTreatment DurationOutcome
Lung, Gastric, Endometrial CancerNude miceFGFR1/2 amplified & non-amplifiedOral (p.o.)2.5, 5, 10, 20 mg/kg, QD-Dose-dependent tumor growth inhibition.[7]

Signaling Pathway Diagram

The binding of Fibroblast Growth Factors (FGFs) to FGFR1 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[8][9] Key pathways activated include the RAS-MAPK and PI3K-AKT pathways.[9]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model in immunodeficient mice, a common method for evaluating the in vivo efficacy of anti-cancer agents.[10][11][12]

Materials:

  • Cancer cell line with known FGFR1 alteration

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., athymic nude, SCID, or NSG)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Calipers for tumor measurement

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Cell Preparation:

    • Culture cancer cells in appropriate medium until they reach 80-90% confluency in the logarithmic growth phase.[10]

    • Harvest the cells by trypsinization and wash them with PBS or serum-free medium.

    • Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (should be >95%).[13]

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10⁷ to 5x10⁷ cells/mL.[13] Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave the injection site on the flank of the mouse.

    • Disinfect the injection site with 70% ethanol.

    • Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.[10]

    • Withdraw the needle slowly to prevent leakage of the cell suspension.[12]

    • Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[10][13]

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

Protocol 2: Administration of a Representative FGFR1 Inhibitor (Oral Gavage)

This protocol provides a general procedure for the oral administration of a selective FGFR1 inhibitor, based on methods used for compounds like Pemigatinib.

Materials:

  • FGFR1 inhibitor compound

  • Vehicle for formulation (e.g., 10% Acacia in water, or a solution of DMSO, PEG300, and Tween80 in water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Sterile syringes (1 mL)

  • Balance and weighing supplies

Procedure:

  • Inhibitor Formulation (Example for PD173074):

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 150 mg/mL).[14]

    • For the final dosing solution, mix 20 µL of the DMSO stock with 400 µL of PEG300 until clear.[14]

    • Add 50 µL of Tween80 and mix until clear.[14]

    • Add 530 µL of sterile water to reach a final volume of 1 mL.[14]

    • Prepare the formulation fresh daily.[14]

  • Oral Administration:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the inhibitor formulation based on the mouse's body weight and the desired dosage.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the formulation.

    • Monitor the mouse for any signs of distress after administration.

  • Treatment and Monitoring:

    • Administer the inhibitor or vehicle control to the respective groups once daily (or as determined by pharmacokinetic studies) for the specified treatment duration.

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of an FGFR1 inhibitor.

Experimental_Workflow Cell_Culture 1. Cell Culture (FGFR1-altered cancer cells) Xenograft 2. Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (FGFR1 Inhibitor or Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (Efficacy & PD markers) Endpoint->Analysis

Caption: In Vivo Efficacy Study Workflow.

References

Application Note: Western Blot Protocol for Analyzing p-FGFR1 Inhibition by FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway is implicated in various cancers.[2] Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation at specific tyrosine residues, including Tyr653 and Tyr654, leading to the activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[3] FGFR1 inhibitors are a class of targeted therapies that block this signaling cascade. This document provides a detailed protocol for assessing the efficacy of a specific inhibitor, "FGFR1 inhibitor-17," by measuring the phosphorylation status of FGFR1 at Tyr653/Tyr654 using western blotting.

Signaling Pathway and Inhibition

FGFR1 signaling is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which activates downstream pathways promoting cell survival and proliferation. This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, preventing autophosphorylation and subsequent downstream signaling.

FGFR1_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR1 FGFR1 pFGFR1 p-FGFR1 FGFR1->pFGFR1 FGF Ligand Binding & Dimerization RAS_MAPK RAS/MAPK Pathway pFGFR1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pFGFR1->PI3K_AKT Inhibitor17 This compound Inhibitor17->pFGFR1 Inhibition Cell_Response Cell Proliferation & Survival RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response

Caption: FGFR1 signaling pathway and inhibition by this compound.

Experimental Workflow

The experimental workflow involves cell culture and treatment with this compound, followed by protein extraction, quantification, and western blot analysis to detect phosphorylated and total FGFR1.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis A Seed Cells B Starve Cells (optional) A->B C Treat with this compound B->C D Stimulate with FGF Ligand C->D E Lyse Cells D->E F Quantify Protein (BCA Assay) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Blocking H->I J Primary Antibody Incubation (p-FGFR1 / Total FGFR1) I->J K Secondary Antibody Incubation J->K L Detection & Imaging K->L M Data Analysis L->M

Caption: Experimental workflow for western blot analysis of p-FGFR1.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment

  • Seed a cell line known to express FGFR1 (e.g., U87-MG) in a 6-well plate and allow cells to adhere and reach 70-80% confluency.

  • (Optional) Starve the cells in a serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes to induce FGFR1 phosphorylation.

2. Lysate Preparation

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting

  • Load 20-40 µg of denatured protein per lane onto a 7.5% SDS-polyacrylamide gel.[6]

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.[4] Pre-wet the PVDF membrane in methanol (B129727) before transfer.[4]

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[4]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[7]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[7]

5. Stripping and Re-probing for Total FGFR1

  • To normalize the p-FGFR1 signal, the membrane can be stripped and re-probed for total FGFR1.

  • Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.

  • Wash the membrane thoroughly and repeat the blocking and immunodetection steps starting from step 4 of "SDS-PAGE and Western Blotting" with the primary antibody for total FGFR1.

6. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-FGFR1 signal to the total FGFR1 signal for each sample to account for variations in protein loading.[5]

Reagents and Antibodies

Reagent/AntibodySupplierCatalog #DilutionIncubation
Primary Antibodies
Anti-phospho-FGFR1 (Tyr653/Tyr654)Thermo Fisher ScientificPA5-858061:1000Overnight at 4°C
Anti-FGFR1GeneTexGTX1026311:1000Overnight at 4°C
Secondary Antibody
HRP-conjugated Anti-Rabbit IgGThermo Fisher Scientific314601:50001 hour at RT
Buffers & Reagents
RIPA Lysis BufferVarious---
Protease Inhibitor CocktailVarious-1X-
Phosphatase Inhibitor CocktailVarious-1X-
BCA Protein Assay KitVarious---
Laemmli Sample Buffer (4X)Various-1X-
5% BSA in TBST----
ECL Western Blotting SubstrateVarious---

Troubleshooting

  • High Background:

    • Ensure the blocking agent is BSA and not milk.[4]

    • Increase the number and duration of washes.

    • Optimize the primary and secondary antibody concentrations.

  • No or Weak Signal:

    • Confirm that the cell line expresses sufficient levels of FGFR1.

    • Ensure that the FGF stimulation was effective.

    • Use a sensitive ECL substrate.[8]

    • Confirm the activity of the primary and secondary antibodies.

  • Inconsistent Results:

    • Ensure equal protein loading in each lane by performing a BCA assay and normalizing concentrations.

    • Normalize the phosphorylated protein signal to the total protein signal.[9]

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including breast, lung, and bladder cancer.[1][2][3] Consequently, FGFR1 has emerged as a promising therapeutic target for cancer treatment.

FGFR1 inhibitor-17 is a potent and selective small-molecule inhibitor of FGFR1 kinase activity. These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound, or similar selective FGFR1 inhibitors, in cancer cell lines with aberrant FGFR1 signaling. The described assays will enable researchers to assess the inhibitor's impact on cell viability, proliferation, migration, and its ability to modulate downstream signaling pathways.

Data Presentation: In Vitro Efficacy of Selective FGFR1 Inhibitors

The following tables summarize the anti-proliferative activity of various selective FGFR1 inhibitors in a panel of human cancer cell lines harboring FGFR1 alterations. This data serves as a reference for the expected efficacy of potent FGFR1 inhibitors.

Table 1: IC50 Values of Selective FGFR1 Inhibitors in FGFR1-Amplified Cancer Cell Lines

InhibitorCell LineCancer TypeFGFR1 AlterationIC50 (nM)Reference
PD173074NCI-H1581Lung CancerAmplification~25[4]
AZD4547NCI-H1581Lung CancerAmplification2.5[4]
Infigratinib (BGJ398)NCI-H1581Lung CancerAmplification0.9[4]
Futibatinib (TAS-120)NCI-H1581Lung CancerAmplification1.8[5]
LucitanibDMS114Lung CancerAmplification45[6]
LucitanibNCI-H520Lung CancerAmplification230[6]

Table 2: IC50 Values of Ponatinib (a multi-kinase inhibitor with potent FGFR1 activity) in various cancer cell lines

Cell LineCancer TypeFGFR1 AlterationIC50 (nM)Reference
KG1Acute Myeloid LeukemiaFGFR1OP2-FGFR1 fusion2.2[4][7]
OPM-2Multiple MyelomaFGFR3 Translocation4.2[5]

Signaling Pathway and Experimental Workflow Diagrams

FGFR1 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and migration. This compound acts by blocking the ATP-binding pocket of the FGFR1 kinase domain, thereby inhibiting its activity and downstream signaling.[8]

FGFR1 Signaling Pathway and Inhibition.
Experimental Workflow for Evaluating this compound

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow cluster_assays Cell-Based Assays Cell_Viability Cell Viability (MTT, CellTiter-Glo) Data_Analysis_IC50 IC50 Determination Cell_Viability->Data_Analysis_IC50 Determine IC50 Clonogenic_Survival Clonogenic Survival Data_Analysis_Survival Survival Fraction Clonogenic_Survival->Data_Analysis_Survival Assess long-term effects Cell_Migration Cell Migration (Wound Healing) Data_Analysis_Migration Wound Closure Rate Cell_Migration->Data_Analysis_Migration Quantify migration inhibition Western_Blot Western Blot (p-FGFR, p-ERK) Data_Analysis_Signaling Protein Expression Western_Blot->Data_Analysis_Signaling Analyze pathway inhibition Start Start: Select FGFR1-driven cancer cell line Treatment Treat cells with This compound Start->Treatment Treatment->Cell_Viability Treatment->Clonogenic_Survival Treatment->Cell_Migration Treatment->Western_Blot

Experimental workflow for inhibitor evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • FGFR1-driven cancer cell line

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[1][9][10]

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP.

Materials:

  • FGFR1-driven cancer cell line

  • Complete culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[11]

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of medium containing various concentrations of the inhibitor to the wells. Include a vehicle-only control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[11][12]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

  • Measure the luminescence using a luminometer.[8][11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing insight into the long-term effects of the inhibitor on cell survival and proliferation.

Materials:

  • FGFR1-driven cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • PBS

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Remove the inhibitor-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Wash the colonies with PBS and fix with 4% paraformaldehyde or methanol.

  • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.[13][14][15]

Protocol 4: Wound Healing (Scratch) Assay

This assay evaluates the effect of the inhibitor on cell migration.

Materials:

  • FGFR1-driven cancer cell line

  • Complete culture medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.[2][7][16]

  • Wash the cells with PBS to remove any detached cells.

  • Add fresh medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[17]

  • Measure the width of the wound at different time points and calculate the rate of wound closure.[2]

  • Compare the migration rate of inhibitor-treated cells to that of control cells.

Protocol 5: Western Blot Analysis of FGFR1 Signaling

This technique is used to detect changes in the phosphorylation status of FGFR1 and its downstream effectors, such as ERK, to confirm the mechanism of action of the inhibitor.

Materials:

  • FGFR1-driven cancer cell line

  • Complete culture medium

  • This compound

  • FGF ligand (e.g., FGF2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours if necessary to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an FGF ligand (e.g., 20 ng/mL FGF2) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of FGFR1 and its downstream targets.[4][18][19][20]

References

Application Notes and Protocols for the study of FGFR1-Driven Cancers using Futibatinib (FGFR1 inhibitor-17)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR1 signaling, often driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[3][4] Futibatinib (also known as TAS-120) is a potent and irreversible inhibitor of the FGFR family of kinases, including FGFR1, FGFR2, FGFR3, and FGFR4.[5][6][7] Its high selectivity and irreversible mechanism of action make it an invaluable tool for researchers studying the biology of FGFR1-driven cancers and for the development of novel therapeutic strategies.[5][8]

Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[1][6][9] This targeted inhibition of FGFR1 signaling can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

These application notes provide detailed protocols for utilizing Futibatinib to investigate its effects on FGFR1-driven cancer cells, including methods for assessing cell viability, analyzing downstream signaling pathways, and evaluating in vivo anti-tumor efficacy.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Futibatinib against FGFR Kinases
TargetIC50 (nM)Reference(s)
FGFR11.8 - 3.9[5][6][7][10]
FGFR21.3 - 1.4[5][6][7][10]
FGFR31.6[5][6][7][10]
FGFR43.7 - 8.3[5][6][7]
Table 2: Growth Inhibitory (GI50) Activity of Futibatinib in FGFR-Altered Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationGI50 (nM)Reference(s)
NCI-H1581Lung CancerFGFR1 Amplification~10[5]
OCUM-2MD3Gastric CancerFGFR2 Amplification~5[11]
SNU-16Gastric CancerFGFR2 Amplification3.7[12]
RT-112Bladder CancerFGFR3 Fusion~20[5]
AN3 CAEndometrial CancerFGFR2 MutationNot specified[12]
Table 3: In Vivo Efficacy of Futibatinib in FGFR-Driven Xenograft Models
Xenograft ModelCancer TypeFGFR AlterationDosing RegimenTumor Growth InhibitionReference(s)
NCI-H1581Lung CancerFGFR1 Amplification30 mg/kg, p.o., dailySignificant tumor reduction[5][8]
SNU-16Gastric CancerFGFR2 Amplification30 mg/kg, p.o., dailySignificant tumor reduction[5]
RT-112Bladder CancerFGFR3 Fusion30 mg/kg, p.o., dailySignificant tumor reduction[5]
AN3 CAEndometrial CancerFGFR2 MutationNot specifiedSignificant anti-tumor efficacy[13]

Mandatory Visualization

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 GRB2 GRB2/SOS FGFR1->GRB2 Dimerization & Autophosphorylation PI3K PI3K FGFR1->PI3K PLCg PLCγ FGFR1->PLCg Futibatinib Futibatinib (FGFR1 inhibitor-17) Futibatinib->FGFR1 Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation

Caption: FGFR1 Signaling Pathway and Inhibition by Futibatinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Seed FGFR1-driven cancer cells treatment Treat with Futibatinib (dose-response) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (p-FGFR1, p-ERK, p-AKT) treatment->western ic50 Determine GI50 viability->ic50 pathway Assess Pathway Inhibition western->pathway xenograft Establish tumor xenografts in mice ic50->xenograft Proceed if potent treatment_invivo Administer Futibatinib (e.g., oral gavage) xenograft->treatment_invivo monitoring Monitor tumor growth and body weight treatment_invivo->monitoring endpoint Endpoint analysis: Tumor volume, IHC monitoring->endpoint efficacy Evaluate anti-tumor efficacy endpoint->efficacy

Caption: Experimental Workflow for Evaluating Futibatinib.

Mechanism_of_Action cluster_FGFR FGFR1 Kinase Domain cluster_outcome Outcome ATP_pocket ATP Binding Pocket Cysteine Cysteine Residue Inhibition Sustained Inhibition of FGFR1 Kinase Activity Futibatinib Futibatinib Futibatinib->Cysteine Forms Covalent Bond (Irreversible Inhibition) ATP ATP ATP->ATP_pocket Competitive Binding (Blocked by Futibatinib)

Caption: Irreversible Inhibition Mechanism of Futibatinib.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is to determine the half-maximal growth inhibitory concentration (GI₅₀) of Futibatinib in FGFR1-driven cancer cell lines.[14]

Materials:

  • FGFR1-driven cancer cell line of interest

  • Complete cell culture medium

  • Futibatinib (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a serial dilution of Futibatinib in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from 10 µM.

    • Add the Futibatinib dilutions to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.[12][15]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of Futibatinib and use non-linear regression analysis to determine the GI₅₀ value.

Protocol 2: Western Blotting for FGFR1 Signaling Pathway Analysis

This protocol details the procedure for assessing the phosphorylation status of FGFR1 and its downstream effectors, such as ERK and AKT, in response to Futibatinib treatment.[12][14]

Materials:

  • FGFR1-driven cancer cell line

  • 6-well plates

  • Futibatinib

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Futibatinib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[12][14]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using appropriate software. Normalize the phosphoprotein signals to the total protein signals and the loading control.

Protocol 3: In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Futibatinib in a mouse xenograft model of FGFR1-driven cancer.[16]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR1-driven cancer cells

  • Matrigel (optional)

  • Futibatinib

  • Vehicle control (e.g., as recommended by the supplier)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle, Futibatinib at various doses).

  • Drug Administration:

    • Administer Futibatinib or vehicle control to the respective groups, typically via oral gavage, at the predetermined dosing schedule (e.g., once daily).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.[16]

  • Endpoint:

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[16]

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.[16]

Conclusion

Futibatinib is a powerful and selective tool for investigating the role of FGFR1 in cancer. The protocols provided here offer a framework for researchers to study the effects of this inhibitor on cell viability, downstream signaling, and in vivo tumor growth. These studies will contribute to a better understanding of FGFR1-driven cancers and may aid in the development of more effective targeted therapies.

References

Application Notes and Protocols: CRISPR Screen with FGFR1 Inhibitor-17 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through amplification, fusion, or mutation, can drive the proliferation and survival of various cancer types. Targeted inhibition of FGFR1 is a promising therapeutic strategy, but intrinsic and acquired resistance mechanisms can limit clinical efficacy. CRISPR-Cas9 genetic screens are powerful tools for systematically identifying genes that modulate drug sensitivity and resistance, providing valuable insights for developing more effective combination therapies.

These application notes provide a comprehensive overview and detailed protocols for conducting a CRISPR-Cas9 loss-of-function screen to identify genes that sensitize cancer cells to FGFR1 inhibitor treatment. As a representative case study, we will refer to the findings from a kinome-wide CRISPR screen performed with the potent and selective FGFR inhibitor, AZD4547, in FGFR1-amplified lung cancer cells. While the user requested information on "FGFR1 inhibitor-17," publicly available data from a CRISPR screen using this specific compound is limited. Therefore, the data and protocols presented here are based on a study using AZD4547 as a well-characterized exemplar of a selective FGFR1 inhibitor.[1][2]

Data Presentation: Kinome-Wide CRISPR Screen with a Selective FGFR1 Inhibitor

A kinome-wide CRISPR-Cas9 screen was conducted in FGFR1-amplified lung cancer cell lines to identify genes whose knockout confers sensitivity or resistance to the FGFR inhibitor AZD4547. The results from such a screen can identify synthetic lethal interactions, where the loss of a specific gene is toxic to cancer cells only in the presence of the FGFR1 inhibitor.

Below are representative tables summarizing the quantitative data from a screen that identified Polo-Like Kinase 1 (PLK1) as a top synthetic lethal target.[1][2]

Table 1: Top Gene Hits from a Negative Selection CRISPR Screen with FGFR1 Inhibitor Treatment in FGFR1-Amplified NCI-H1703 Lung Cancer Cells

Gene SymbolDescriptionLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
PLK1 Polo-Like Kinase 1-2.581.2 x 10-64.5 x 10-5
AURKA Aurora Kinase A-1.953.4 x 10-50.001
CDK1 Cyclin Dependent Kinase 1-1.828.1 x 10-50.002
KIF11 Kinesin Family Member 11-1.751.5 x 10-40.003
BUB1 BUB1 Mitotic Checkpoint Serine/Threonine Kinase-1.682.2 x 10-40.004

Data is representative and modeled after the findings in Peng et al., Cancer Research, 2021. The Log2 Fold Change (LFC) indicates the depletion of sgRNAs targeting the specified gene in the inhibitor-treated population compared to the control. A negative LFC suggests that knockout of the gene sensitizes cells to the drug.

Table 2: Top Gene Hits from a Negative Selection CRISPR Screen with FGFR1 Inhibitor Treatment in FGFR1-Amplified NCI-H520 Lung Cancer Cells

Gene SymbolDescriptionLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
PLK1 Polo-Like Kinase 1-2.818.9 x 10-73.3 x 10-5
AURKA Aurora Kinase A-2.032.1 x 10-50.0008
CDK1 Cyclin Dependent Kinase 1-1.916.5 x 10-50.0015
KIF11 Kinesin Family Member 11-1.841.1 x 10-40.002
BUB1B BUB1 Mitotic Checkpoint Serine/Threonine Kinase B-1.771.9 x 10-40.003

Data is representative and modeled after the findings in Peng et al., Cancer Research, 2021. The consistent high ranking of PLK1 across multiple cell lines strengthens its validation as a synthetic lethal target.

Experimental Protocols

The following protocols provide a detailed methodology for performing a pooled CRISPR-Cas9 knockout screen to identify genetic sensitizers to an FGFR1 inhibitor.

Protocol 1: Cell Line Preparation and Lentiviral Production
  • Cell Line Selection: Choose a cancer cell line with documented FGFR1 amplification or dependency. Examples include NCI-H1703 and NCI-H520 lung cancer cell lines.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).

  • Lentiviral Packaging of sgRNA Library:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent.

    • Determine the viral titer using a method such as transduction of target cells followed by antibiotic selection and cell counting.

Protocol 2: CRISPR-Cas9 Library Transduction and Drug Screening
  • Transduction:

    • Seed the stable Cas9-expressing cells at a density that will ensure a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive a single sgRNA.

    • Transduce the cells with the pooled sgRNA lentiviral library in the presence of polybrene (8 µg/mL).

    • After 24 hours, replace the virus-containing medium with fresh medium.

  • Antibiotic Selection:

    • After 48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain a parallel culture of non-transduced cells to confirm the effectiveness of the selection.

  • Baseline Cell Population Collection:

    • After selection is complete, harvest a portion of the cells to serve as the baseline (T0) reference for sgRNA representation.

  • FGFR1 Inhibitor Treatment:

    • Split the remaining cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the FGFR1 inhibitor (e.g., this compound or AZD4547).

    • The concentration of the inhibitor should be predetermined to achieve approximately 50% inhibition of cell growth (IC50) over the course of the experiment.

    • Culture the cells for a sufficient duration to allow for the depletion of sgRNAs targeting essential or sensitizing genes (typically 14-21 days). Ensure that the cell population is maintained at a sufficient size to preserve the complexity of the library.

  • Cell Harvesting:

    • At the end of the treatment period, harvest the cells from both the control and treated populations.

Protocol 3: Genomic DNA Extraction, Sequencing, and Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, control, and treated cell pellets using a commercial gDNA extraction kit suitable for large cell numbers.

  • sgRNA Cassette Amplification:

    • Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary adapters for next-generation sequencing (NGS).

  • Next-Generation Sequencing (NGS):

    • Purify the PCR products and quantify the library.

    • Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to determine the abundance of each sgRNA in each sample.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Use bioinformatics tools such as MAGeCK to analyze the data. This will involve normalizing the read counts and calculating the log2 fold change (LFC) of each sgRNA in the treated sample relative to the control sample.

    • Rank the genes based on their LFC and statistical significance (p-value and FDR) to identify top sensitizing (negatively selected) and resistance (positively selected) hits.

Visualizations

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 HSPG HSPG HSPG->FGFR1 FRS2 FRS2 FGFR1->FRS2 PLCG PLCγ FGFR1->PLCG STAT STAT FGFR1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation FGFR1_Inhibitor This compound FGFR1_Inhibitor->FGFR1

Caption: Simplified FGFR1 signaling pathway and its downstream effectors.

Experimental Workflow for CRISPR Screen

CRISPR_Screen_Workflow A 1. Generate Stable Cas9 Cell Line B 2. Transduce with Pooled sgRNA Library (MOI < 0.5) A->B C 3. Antibiotic Selection (e.g., Puromycin) B->C D 4. Collect T0 Baseline Sample C->D E 5. Split Population C->E F Control (Vehicle) E->F G Treatment (this compound) E->G H 6. Culture for 14-21 Days I 7. Harvest Cells and Extract Genomic DNA F->I G->I H->I J 8. PCR Amplify sgRNA and Perform NGS I->J K 9. Data Analysis (e.g., MAGeCK) J->K L 10. Identify Sensitizing and Resistance Genes K->L

Caption: Workflow for a pooled CRISPR knockout screen with drug treatment.

References

Application Notes: Immunohistochemistry for Assessing FGFR1 Inhibitor-17 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, through mechanisms like gene amplification or mutations, is implicated in the progression of various cancers, including lung, breast, and bladder cancer.[1][2] This makes FGFR1 an attractive target for cancer therapy. FGFR1 inhibitors are designed to block the receptor's kinase activity, thereby shutting down downstream signaling pathways that promote tumor growth.[1]

FGFR1 inhibitor-17 is a potent, small-molecule inhibitor of FGFR1.[3][4][5] To evaluate the efficacy of such inhibitors in preclinical and clinical settings, it is essential to confirm that the drug is binding to its intended target and exerting the desired biological effect. This is known as target engagement. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify target engagement directly in tissue samples, providing critical pharmacodynamic (PD) information.

This document provides a detailed protocol for using IHC to measure the target engagement of this compound by assessing the phosphorylation status of FGFR1 in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Principle of the Assay

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2] This phosphorylation event is the critical first step in activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2][6][7][8]

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation.[1] Therefore, successful target engagement by inhibitor-17 will lead to a measurable decrease in phosphorylated FGFR1 (p-FGFR1).

This IHC protocol utilizes an antibody specific to the phosphorylated form of FGFR1 at tyrosines 653/654 (a key activation site) to detect active FGFR1 signaling.[9] By comparing the levels of p-FGFR1 in tissues from treated versus untreated subjects, a quantitative assessment of target engagement can be made. Staining for total FGFR1 can be used for normalization and to confirm the presence of the target protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR1 signaling pathway and the experimental workflow for the IHC-based target engagement assay.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Intracellular Space cluster_downstream Intracellular Space FGF FGF Ligand HSPG HSPG FGFR1_inactive FGFR1 (Inactive Monomer) HSPG->FGFR1_inactive Co-receptor FGFR1_active FGFR1 Dimer (Phosphorylated) FGFR1_inactive->FGFR1_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR1_active->FRS2 PLCg PLCγ FGFR1_active->PLCg Inhibitor_17 This compound Inhibitor_17->FGFR1_active Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IHC_Workflow Start Start: FFPE Tissue Sections Deparaffin 1. Deparaffinization & Rehydration Retrieval 2. Antigen Retrieval (Heat-Induced) Deparaffin->Retrieval Blocking 3. Peroxidase & Protein Blocking Retrieval->Blocking PrimaryAb 4. Primary Antibody Incubation (e.g., anti-p-FGFR1) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 6. Signal Detection (DAB Substrate) SecondaryAb->Detection Counterstain 7. Counterstaining (Hematoxylin) Detection->Counterstain Dehydrate 8. Dehydration & Mounting Counterstain->Dehydrate Scan 9. Whole Slide Scanning Dehydrate->Scan Analysis 10. Image Analysis (e.g., H-Score Calculation) Scan->Analysis End End: Target Engagement Data Analysis->End

References

Application Notes and Protocols: Pharmacokinetic Analysis of FGFR1 Inhibitor-17 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4][5][6] FGFR1 inhibitor-17 is a novel small molecule designed to selectively inhibit the kinase activity of FGFR1, offering a promising therapeutic strategy for FGFR1-driven malignancies. Understanding the pharmacokinetic (PK) profile of this inhibitor is essential for its preclinical and clinical development, as it informs dosing regimens and helps predict its efficacy and safety.[7][8]

These application notes provide a comprehensive overview of the methodologies for evaluating the pharmacokinetic profile of this compound in a murine model. The detailed protocols and data presentation guidelines outlined herein are intended to ensure the generation of robust and reproducible data for advancing this promising therapeutic agent.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in mice following a single administration. This data is essential for comparing different formulations, routes of administration, and for predicting drug exposure in efficacy studies.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Mice

ParameterUnitValue (Mean ± SD)
Dosemg/kg5
Cmaxng/mL1250 ± 180
Tmaxh0.08
AUC(0-t)ng·h/mL2850 ± 320
AUC(0-inf)ng·h/mL2980 ± 350
Half-life (t½)h2.5 ± 0.4
Clearance (CL)L/h/kg1.68 ± 0.25
Volume of Distribution (Vd)L/kg6.1 ± 1.1

Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Mice

ParameterUnitValue (Mean ± SD)
Dosemg/kg20
Cmaxng/mL850 ± 150
Tmaxh1.0
AUC(0-t)ng·h/mL4200 ± 550
AUC(0-inf)ng·h/mL4350 ± 580
Half-life (t½)h3.1 ± 0.6
Bioavailability (F%)%36.6

Experimental Protocols

I. Animal Husbandry and Care
  • Species: Male BALB/c mice (6-8 weeks old)

  • Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment.

  • Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[9]

II. Dosing and Administration
  • Formulation: For intravenous administration, this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the inhibitor is suspended in 0.5% methylcellulose.

  • Dose Levels:

    • Intravenous (IV): 5 mg/kg

    • Oral (PO): 20 mg/kg

  • Administration:

    • IV: A single bolus injection into the tail vein.

    • PO: Administered via oral gavage.

III. Sample Collection
  • Methodology: Serial blood samples (approximately 30-50 µL) are collected from each mouse at specified time points.[7] This approach minimizes the number of animals required and reduces inter-animal variability.[7][8]

  • Sampling Sites: Blood is collected via submandibular or saphenous vein puncture for early time points. A terminal cardiac puncture under anesthesia is performed for the final time point.[7]

  • Time Points:

    • IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

IV. Bioanalytical Method
  • Technique: The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile (B52724) (containing an internal standard) to the plasma samples. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Calibration and Quality Control: The method is validated for linearity, accuracy, precision, and selectivity. Calibration standards and quality control samples are prepared in blank mouse plasma and analyzed with each batch of study samples.

V. Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Parameters Calculated: The following parameters are determined: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Visualizations

FGFR1 Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][10] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[2][3]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_plc_pathway PLCγ Pathway FGF FGF FGFR1 FGFR1 Ig-like domains TM Kinase Domain FGF->FGFR1:ig Binding & Dimerization FRS2 FRS2 FGFR1:kinase->FRS2 Phosphorylation PI3K PI3K FGFR1:kinase->PI3K PLCg PLCg FGFR1:kinase->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation PK_Workflow Start Start Animal_Acclimatization Animal Acclimatization (BALB/c Mice) Start->Animal_Acclimatization Dosing_Preparation Dosing Solution Preparation (IV and PO Formulations) Animal_Acclimatization->Dosing_Preparation Drug_Administration Drug Administration (IV or PO) Dosing_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling (Defined Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental) Sample_Analysis->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation End End Report_Generation->End

References

In Vivo Imaging with a Representative FGFR1 Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, specific in vivo imaging data and protocols for a compound designated "FGFR1 inhibitor-17" are not publicly available. Therefore, these application notes and protocols have been generated using a well-characterized, representative Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, PD173074 . This compound possesses intrinsic fluorescence, making it a suitable model for demonstrating the principles and procedures of in vivo imaging of small molecule FGFR1 inhibitors.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGFR1 signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2] In vivo imaging with fluorescently labeled small molecule inhibitors provides a powerful, non-invasive tool to study the pharmacokinetics, biodistribution, and target engagement of these drugs in real-time.[3]

This document provides detailed application notes and protocols for in vivo imaging using the representative FGFR1 inhibitor, PD173074. These guidelines are intended for researchers, scientists, and drug development professionals.

Product Information: PD173074 (Representative FGFR1 Inhibitor)

PD173074 is a potent and selective ATP-competitive inhibitor of FGFR1 and FGFR3.[4][5][6] It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations.[4] The intrinsic fluorescence of PD173074 allows for direct visualization without the need for chemical conjugation to a fluorophore.[7]

Physicochemical and Pharmacological Properties
PropertyValueReference(s)
Molecular Formula C₂₈H₄₁N₇O₃[4]
Molecular Weight 523.67 g/mol [4]
Appearance Crystalline solid[8]
Solubility Soluble in DMSO (≥100 mM) and Ethanol (≥100 mM)[5]
Fluorescence Excitation: 370 nm, Emission: 426 nm[7]
In Vitro Kinase Inhibition Profile
Target KinaseIC₅₀ (nM)Reference(s)
FGFR1 ~21.5 - 25[4][6]
FGFR3 5[4][5]
VEGFR2 ~100 - 200[6]
PDGFR 17,600[4][5]
c-Src 19,800[4][5]
EGFR, InsR, MEK, PKC >50,000[4][5]

Signaling Pathway and Mechanism of Action

FGFR1 signaling is activated upon binding of Fibroblast Growth Factors (FGFs). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]

PD173074 acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby blocking receptor activation and inhibiting downstream signaling.[6]

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway and Inhibition by PD173074 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds P P FGFR1->P Autophosphorylation PD173074 PD173074 PD173074->FGFR1 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Experimental_Workflow In Vivo Imaging Experimental Workflow Animal_Prep 1. Animal Preparation (Anesthesia) Baseline_Imaging 2. Baseline Fluorescence Imaging Animal_Prep->Baseline_Imaging Inhibitor_Admin 3. PD173074 Administration (e.g., 20 mg/kg, i.p.) Baseline_Imaging->Inhibitor_Admin Post_Injection_Imaging 4. Post-Injection Imaging (Multiple Time Points) Inhibitor_Admin->Post_Injection_Imaging Data_Analysis 5. Data Analysis (ROI Quantification) Post_Injection_Imaging->Data_Analysis Ex_Vivo_Imaging 6. Ex Vivo Biodistribution (Validation) Data_Analysis->Ex_Vivo_Imaging

References

Application Notes: Flow Cytometry Analysis of Cells Treated with FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. FGFR1 Inhibitor-17 is a potent and selective small molecule inhibitor of FGFR1 kinase activity. These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound, including its impact on apoptosis, cell cycle progression, and target engagement.

Key Cellular Effects of FGFR1 Inhibition

FGFR1 activation, typically through ligand binding or gene amplification, triggers a downstream signaling cascade involving the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. Inhibition of FGFR1 with this compound is expected to abrogate these signals, leading to cell cycle arrest and induction of apoptosis in FGFR1-dependent cancer cells.

FGFR1 Signaling Pathway:

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS PI3K PI3K FGFR1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor17 This compound Inhibitor17->FGFR1 Inhibits

Caption: FGFR1 signaling cascade and the point of intervention for this compound.

Data Presentation: Quantitative Analysis of Cellular Response

The following tables summarize expected quantitative data from flow cytometry analysis of an FGFR1-amplified cancer cell line (e.g., NCI-H1581) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis using Annexin V/PI Staining

Treatment GroupConcentration (nM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle (DMSO)090.5 ± 2.14.2 ± 0.85.3 ± 1.2
This compound1075.3 ± 3.515.8 ± 2.28.9 ± 1.5
This compound5042.1 ± 4.238.6 ± 3.119.3 ± 2.8
This compound25015.8 ± 2.955.9 ± 5.428.3 ± 4.1

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment GroupConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle (DMSO)045.2 ± 2.835.1 ± 1.919.7 ± 1.53.1 ± 0.5
This compound1058.9 ± 3.125.4 ± 2.215.7 ± 1.85.8 ± 0.9
This compound5070.3 ± 4.512.8 ± 1.76.9 ± 1.118.7 ± 2.3
This compound25065.1 ± 5.28.2 ± 1.34.6 ± 0.935.4 ± 4.7

Table 3: Target Engagement Analysis - Phospho-ERK (p-ERK) Levels

Treatment GroupConcentration (nM)Mean Fluorescence Intensity (MFI) of p-ERK% Inhibition of p-ERK
Vehicle (DMSO)015,840 ± 9800
This compound109,980 ± 75037.0
This compound504,230 ± 51073.3
This compound2501,890 ± 32088.1

Experimental Protocols

Experimental Workflow Overview:

Experimental_Workflow cluster_prep Preparation cluster_staining Staining Protocols cluster_analysis Analysis CellCulture 1. Seed Cells (e.g., NCI-H1581) Treatment 2. Treat with This compound CellCulture->Treatment Incubation 3. Incubate (e.g., 48 hours) Treatment->Incubation Harvest 4. Harvest & Wash Cells Incubation->Harvest Apoptosis Apoptosis Staining (Annexin V/PI) Harvest->Apoptosis CellCycle Cell Cycle Staining (PI) Harvest->CellCycle pERK Intracellular Staining (p-ERK) Harvest->pERK FlowCytometry 5. Acquire Data on Flow Cytometer Apoptosis->FlowCytometry CellCycle->FlowCytometry pERK->FlowCytometry DataAnalysis 6. Analyze Data (Gating & Quantification) FlowCytometry->DataAnalysis

Caption: General workflow for flow cytometry analysis of cells treated with this compound.

Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • FGFR1-amplified cancer cell line (e.g., NCI-H1581)

  • Complete cell culture medium

  • This compound

  • DMSO (Vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) for detection.

    • Collect at least 10,000 events per sample.

    • Gate on the cell population to exclude debris.

    • Set up quadrants to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated as described in Protocol 1 (Steps 1-4).

  • Cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • After harvesting and washing, resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI channel (e.g., PE-Texas Red).

    • Collect at least 20,000 events per sample.

    • Use a doublet discrimination gate.

    • Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis).

Protocol 3: Intracellular Staining for Phospho-ERK (p-ERK)

Objective: To measure the inhibition of downstream FGFR1 signaling by quantifying p-ERK levels.

Materials:

  • Cells treated for a shorter duration (e.g., 2-4 hours) as described in Protocol 1 (Steps 1-3).

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol)

  • Primary antibody: Anti-phospho-ERK1/2 (p-ERK) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest and wash cells as described in Protocol 1 (Step 4).

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 1 mL of ice-cold 90% methanol.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with PBS containing 1% BSA (Staining Buffer).

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorophore-conjugated anti-p-ERK antibody at the recommended dilution.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the cells twice with Staining Buffer.

    • Resuspend in 500 µL of Staining Buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Measure the Mean Fluorescence Intensity (MFI) in the appropriate channel (e.g., FITC for Alexa Fluor 488).

    • Compare the MFI of treated samples to the vehicle control to determine the percent inhibition.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell seeding density, inhibitor concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.

Application of FGFR1 Inhibitors in 3D Organoid Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) signaling is a critical pathway in embryonic development, tissue homeostasis, and regeneration. In the context of 3D organoid cultures, which recapitulate the complex cellular organization and function of native tissues, the FGF/FGFR signaling axis plays a pivotal role in regulating stem cell maintenance, proliferation, differentiation, and morphogenesis.[1][2] Dysregulation of the FGFR1 pathway is implicated in various developmental disorders and cancers, making it a key target for therapeutic intervention.[3]

FGFR1 inhibitors are small molecules that block the kinase activity of the receptor, thereby modulating downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[1][4][5] The application of these inhibitors in 3D organoid models provides a powerful platform for studying the fundamental biology of FGFR1 signaling and for the preclinical evaluation of novel therapeutic agents. Organoids offer a more physiologically relevant system compared to traditional 2D cell cultures, bridging the gap between in vitro studies and in vivo animal models.[6][7][8]

This document provides detailed application notes and protocols for the use of FGFR1 inhibitors in 3D organoid cultures. While the focus is on the general application of FGFR1 inhibitors, specific examples using well-characterized compounds are provided. Researchers using less common compounds, such as FGFR1 inhibitor-17, may need to adapt these protocols based on the specific physicochemical properties and biological activity of their molecule of interest.

Mechanism of Action and Signaling Pathway

FGFR1 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation triggers the recruitment of adaptor proteins and the initiation of downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4][5] FGFR1 inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain and preventing its phosphorylation, thus blocking the downstream signaling.[9]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FGFR1_active Activated FGFR1 (Dimerized & Phosphorylated) FGFR1->FGFR1_active Activates RAS RAS FGFR1_active->RAS PI3K PI3K FGFR1_active->PI3K Inhibitor This compound Inhibitor->FGFR1_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Differentiation ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Data Presentation: Effects of FGFR1 Inhibitors on Organoids

The following table summarizes quantitative data from studies using various FGFR inhibitors in 3D organoid and spheroid cultures. This data can serve as a reference for designing experiments with this compound, although optimal concentrations will need to be determined empirically.

Inhibitor NameOrganoid/Spheroid TypeConcentration RangeObserved EffectsReference
SU-5402 Colorectal Cancer OrganoidsNot specifiedDisabled spheroid and organoid formation.[10][11]
BGJ398 Endometrial Cancer PDXOsNot specifiedSignificant cell death in FGFR2c expressing models.[10]
Breast Cancer Spheroids1 nM - 10 µMDecreased organoid size, increased cell death.[12]
AZD4547 Breast Cancer Spheroids1 nM - 5 µMDecreased organoid size.[12]
TKI258 (Dovitinib) Breast Cancer Spheroids1 µM and higherIncreased cell death.[12]

Experimental Protocols

Protocol 1: General Workflow for Testing this compound in 3D Organoid Cultures

This workflow outlines the key steps from organoid culture to data analysis when assessing the effects of an FGFR1 inhibitor.

Experimental_Workflow start Start: Establish Organoid Culture prepare_inhibitor Prepare Stock Solution of This compound in DMSO start->prepare_inhibitor plate_organoids Plate Organoids in Matrigel Domes prepare_inhibitor->plate_organoids treat Add Culture Medium with Inhibitor (and controls) plate_organoids->treat incubate Incubate and Monitor (e.g., 24-96 hours) treat->incubate imaging Brightfield/Fluorescence Imaging (Morphology, Size) incubate->imaging viability Assess Viability (e.g., CellTiter-Glo 3D) incubate->viability analysis Data Analysis and Interpretation imaging->analysis viability->analysis end End analysis->end

Caption: General experimental workflow for inhibitor studies in organoids.

Protocol 2: Establishment of 3D Organoid Cultures and Treatment with this compound

Materials:

  • Organoid line of interest

  • Basement Membrane Matrix (BME) or Matrigel

  • Organoid culture medium (specific to the organoid type)

  • This compound

  • DMSO (vehicle)

  • Multi-well culture plates (e.g., 24- or 48-well)

  • Standard cell culture equipment

Procedure:

  • Organoid Culture Initiation:

    • Thaw or passage the organoid line according to the specific protocol.

    • Resuspend organoid fragments in the required volume of ice-cold BME/Matrigel.

    • Dispense 25-50 µL droplets of the organoid-BME/Matrigel suspension into the center of pre-warmed multi-well plate wells.

    • Polymerize the domes by incubating the plate at 37°C for 15-20 minutes.

    • Gently add 500 µL of complete organoid culture medium to each well.

  • Preparation of Inhibitor Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or as recommended by the supplier.

    • On the day of the experiment, prepare serial dilutions of the inhibitor in the organoid culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (typically ≤ 0.1%).

  • Treatment of Organoids:

    • After allowing the organoids to establish for a desired period (e.g., 24-48 hours), carefully aspirate the existing medium.

    • Add the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO) to the respective wells.

    • Culture the organoids for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

    • Monitor the organoids daily using a brightfield microscope to observe morphological changes.

Protocol 3: Assessment of Organoid Viability and Growth

1. Imaging and Morphological Analysis:

  • At selected time points, capture brightfield or fluorescence images of the organoids.

  • Image analysis software can be used to quantify organoid size (area or diameter) and number.

2. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

  • This assay measures ATP levels as an indicator of cell viability.

  • Allow the assay reagent to equilibrate to room temperature.

  • Remove the plate from the incubator and let it cool to room temperature for about 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents by gentle orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of viability.

Protocol 4: Downstream Molecular Analysis

1. RNA Extraction and Gene Expression Analysis:

  • To analyze changes in gene expression, organoids can be harvested from the BME/Matrigel.

  • Use a cell recovery solution to depolymerize the matrix on ice.

  • Collect the organoids by centrifugation and wash with cold PBS.

  • Extract total RNA using a suitable kit and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of target genes related to the FGFR1 pathway, proliferation, and differentiation.

2. Protein Extraction and Western Blotting:

  • Harvest organoids as described for RNA extraction.

  • Lyse the organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and western blotting to analyze the phosphorylation status of FGFR1 and downstream effectors like ERK and AKT, as well as the expression of proteins involved in apoptosis or cell cycle regulation.

Conclusion

The use of FGFR1 inhibitors in 3D organoid cultures is a valuable tool for dissecting the role of this signaling pathway in tissue development and disease. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the effects of this compound and other related compounds. Careful optimization of inhibitor concentrations and treatment times will be essential for obtaining robust and reproducible results. The combination of morphological analysis, viability assays, and molecular readouts will provide a comprehensive understanding of the biological impact of FGFR1 inhibition in these advanced in vitro models.

References

Troubleshooting & Optimization

FGFR1 inhibitor-17 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with FGFR1 inhibitors. The information is tailored to address solubility and stability challenges, ensuring reliable and reproducible results.

Troubleshooting Guide

Issue 1: Low or Inconsistent Inhibitor Potency (IC50) in Cellular Assays

Question: My FGFR1 inhibitor is showing variable IC50 values across different experiments. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent inhibitor potency is a common challenge that can arise from several factors. Here’s a systematic approach to identify and resolve the issue:

  • Inhibitor Stock Integrity:

    • Action: Prepare fresh inhibitor stock solutions. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store aliquots at -20°C or -80°C as recommended by the supplier.

  • Solubility Issues:

    • Action: Ensure the inhibitor is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate. If solubility in your chosen solvent is a concern, consider using a different solvent or gentle warming. However, always check the manufacturer's recommendations for solvent compatibility and temperature stability. The final concentration of the solvent (e.g., DMSO) in your cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[2]

  • Cell Line Health and Integrity:

    • Action:

      • Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[1] Misidentified or cross-contaminated cell lines are a significant source of experimental variability.[1]

      • Mycoplasma Contamination: Routinely test your cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.[1]

      • Passage Number: Use cells from a low passage number to minimize genetic drift and ensure consistent physiological characteristics.[1]

  • Assay Conditions:

    • Action: Standardize your experimental protocol. Maintain consistency in cell seeding density, treatment duration, and serum concentration in the culture medium.[1] Variations in these parameters can affect cell growth rates and inhibitor sensitivity.

  • Positive Control:

    • Action: Include a well-characterized FGFR1 inhibitor with a known IC50 value as a positive control in your experiments. This will help you to differentiate between issues with your test compound and systemic problems with the assay itself.[1]

Issue 2: Precipitate Formation After Diluting the Inhibitor in Aqueous Media

Question: I observed a precipitate forming when I diluted my FGFR1 inhibitor stock solution into my cell culture medium. How can I prevent this?

Answer: Precipitate formation is a clear indication of poor solubility of the inhibitor in the aqueous environment of the cell culture medium. This can lead to a lower effective concentration of the inhibitor and unreliable experimental outcomes.

  • Understand Solubility Limits: Many small molecule inhibitors, including those targeting FGFR1, have low solubility in aqueous solutions.[2]

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward approach is to work with lower final concentrations of the inhibitor in your assay.

    • Optimize Dilution Method: Instead of a single large dilution step, perform serial dilutions. When making the final dilution into your aqueous medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.

    • Use a Carrier Protein: For certain applications, a carrier protein like bovine serum albumin (BSA) in the dilution buffer can help to maintain the solubility of hydrophobic compounds.

    • Re-evaluate the Solvent for Stock Solution: While DMSO is a common solvent, for some compounds, other organic solvents like ethanol (B145695) might offer different solubility characteristics that could be more compatible with your experimental setup.[2] Always refer to the manufacturer's data sheet for recommended solvents.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of FGFR1 inhibitors?

A1: Proper preparation and storage of stock solutions are critical for maintaining the inhibitor's activity.

  • Preparation: Allow the vial containing the inhibitor to equilibrate to room temperature before opening to prevent moisture condensation. Use a high-purity solvent, such as DMSO, to dissolve the compound to a high concentration (e.g., 10 mM).[3][4] Ensure the compound is completely dissolved by vortexing.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] Protect the stock solution from light.[2] The stability of the inhibitor in solution can vary, so it is advisable to prepare fresh stock solutions regularly.[1]

Q2: My FGFR1 inhibitor does not seem to be inhibiting downstream signaling (e.g., p-ERK, p-AKT). What could be the problem?

A2: A lack of downstream signaling inhibition can be due to several factors, ranging from technical issues with the assay to cellular resistance mechanisms.

  • Confirm Target Engagement: It's crucial to verify that the inhibitor is reaching and binding to FGFR1 within the cells. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement.[1]

  • Western Blotting Issues:

    • Ensure that your primary antibodies for phosphorylated proteins are specific and validated.[1]

    • Always include phosphatase and protease inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest.[1]

  • Cellular Resistance:

    • Cells can develop resistance to FGFR1 inhibitors through various mechanisms, including the activation of bypass signaling pathways.[1][5] You can investigate this by probing for the activation of other receptor tyrosine kinases.

    • Sequencing the FGFR1 kinase domain in your cell line can help identify potential resistance mutations.[1]

Q3: What are the common off-target effects of FGFR1 inhibitors?

A3: While many FGFR1 inhibitors are designed to be selective, off-target effects can occur. Some FGFR inhibitors also show activity against other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR).[6][7] It is important to be aware of the selectivity profile of the specific inhibitor you are using. This information is typically provided by the manufacturer or can be found in the primary literature.

Data Presentation

Solubility of a Representative FGFR1 Inhibitor (PD173074)
SolventMaximum SolubilityReference
DMSO≤ 1.9 mM[2]
Absolute Ethanol≤ 45 mM[2]
Aqueous MediaLow Solubility[2]

Note: The solubility data provided is for the specific FGFR1 inhibitor PD173074 and may not be representative of all FGFR1 inhibitors. Always consult the manufacturer's datasheet for the specific inhibitor you are using.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of an FGFR1 Inhibitor
  • Materials:

    • FGFR1 inhibitor (e.g., PD173074, Molecular Weight: 523.7 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, high purity

    • Microcentrifuge tubes

  • Procedure:

    • Allow the vial of the FGFR1 inhibitor to warm to room temperature before opening.

    • To prepare a 10 mM stock solution of PD173074, add 190 µL of fresh DMSO to 1 mg of the compound.[2]

    • Vortex the solution thoroughly to ensure the inhibitor is completely dissolved.

    • Visually inspect the solution to confirm there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Protect from light.[2]

Protocol 2: Western Blotting for Phospho-FGFR1 and Downstream Targets
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with the FGFR1 inhibitor or vehicle control for the specified time.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with freshly added protease and phosphatase inhibitors.[1]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay, such as the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR1 FGFR1 FGF Ligand->FGFR1 Binds and induces dimerization FGFR1->FGFR1 FRS2 FRS2 FGFR1->FRS2 Phosphorylates PI3K PI3K FGFR1->PI3K PLCg PLCg FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular Responses Proliferation, Survival, Differentiation, Angiogenesis ERK->Cellular Responses AKT AKT PI3K->AKT AKT->Cellular Responses DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->Cellular Responses PKC->Cellular Responses FGFR1_Inhibitor FGFR1 Inhibitor FGFR1_Inhibitor->FGFR1 Inhibits kinase activity

Caption: FGFR1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution and Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Prepare Stock Prepare fresh 10 mM stock solution in DMSO Aliquot Aliquot into single-use tubes Prepare Stock->Aliquot Store Store at -20°C Aliquot->Store Dilute Serially dilute stock in culture medium Store->Dilute Treat Cells Add to cells and incubate Dilute->Treat Cells Observe Visually inspect for precipitate under microscope Treat Cells->Observe Precipitate? Precipitate Observed? Observe->Precipitate? Assay Perform cell viability or signaling assay Lower Conc Lower final concentration Precipitate?->Lower Conc Yes Proceed Proceed with Experiment Precipitate?->Proceed No Change Solvent Consider alternative solvent Lower Conc->Change Solvent If still an issue Change Solvent->Dilute Proceed->Assay

Caption: Workflow for inhibitor preparation and troubleshooting solubility.

References

Technical Support Center: FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FGFR1 Inhibitor-17 (also known as FGFR-IN-17 or compound 12l).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally active, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It shows potent inhibitory activity against FGFR1, FGFR2, and FGFR3, including their gatekeeper mutants, with weaker activity against FGFR4.[1] It has been developed as a potential therapeutic agent for non-small cell lung cancer (NSCLC).[1][2][3][4]

Q2: What are the known on-target inhibitory activities of this compound?

The in vitro inhibitory activities (IC50) of this compound against the FGFR family are summarized in the table below.

KinaseIC50 (nM)
FGFR17.24[1]
FGFR215.6[1]
FGFR319.4[1]
FGFR4486[1]

Q3: What are the potential off-target effects of this compound?

While a comprehensive kinome scan for this compound is not publicly available, researchers should be aware of potential off-target effects common to FGFR inhibitors. Due to structural similarities in the ATP-binding pocket, multi-kinase inhibitors targeting FGFR often show activity against other receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5] Inhibition of these pathways can lead to off-target effects. Additionally, class-specific adverse events for FGFR inhibitors include hyperphosphatemia, diarrhea, dry mouth, and skin and nail toxicities.[1]

Q4: How can I confirm on-target inhibition of FGFR1 signaling in my cellular experiments?

On-target activity can be confirmed by observing a dose-dependent decrease in the phosphorylation of FGFR1 and its downstream signaling proteins, such as ERK1/2 (p-ERK) and AKT (p-AKT).[2] Western blotting is a standard method to assess the phosphorylation status of these key signaling molecules.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell viability assays (e.g., MTT assay).
  • Potential Cause 1: Off-target cytotoxicity.

    • Troubleshooting Step: At high concentrations, the inhibitor may be affecting other kinases essential for cell survival.

      • Recommendation: Perform a dose-response experiment to determine the IC50 value for your specific cell line and use the lowest effective concentration that inhibits FGFR1 phosphorylation. Compare the phenotype with a structurally different FGFR inhibitor to see if the effect is consistent.

  • Potential Cause 2: Cell line dependency.

    • Troubleshooting Step: The chosen cell line may not be dependent on FGFR1 signaling for survival.

      • Recommendation: Use a positive control cell line known to be sensitive to FGFR1 inhibition. Characterize the FGFR1 expression and activation status in your cell line.

  • Potential Cause 3: Experimental variability.

    • Troubleshooting Step: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results.

      • Recommendation: Adhere strictly to a validated protocol for your cell viability assay. Ensure uniform cell seeding and consistent timing for all treatment and incubation steps.

Issue 2: No or weak inhibition of FGFR1 phosphorylation in Western blot analysis.
  • Potential Cause 1: Inhibitor instability or inactivity.

    • Troubleshooting Step: The inhibitor may have degraded due to improper storage or handling.

      • Recommendation: Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions as recommended by the supplier.

  • Potential Cause 2: Insufficient inhibitor concentration or treatment time.

    • Troubleshooting Step: The concentration or duration of treatment may not be optimal for the specific cell line.

      • Recommendation: Perform a dose-response and time-course experiment. Assess p-FGFR1 levels at various concentrations and time points (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions.

  • Potential Cause 3: Technical issues with the Western blot.

    • Troubleshooting Step: Problems with protein extraction, antibody quality, or transfer efficiency can lead to poor results.

      • Recommendation: Ensure the use of lysis buffers containing phosphatase inhibitors. Validate your primary antibodies for p-FGFR1 and loading controls. Confirm efficient protein transfer to the membrane.

Issue 3: Unexpected phenotype not consistent with known FGFR1 function.
  • Potential Cause 1: Off-target effects.

    • Troubleshooting Step: The observed phenotype may be due to the inhibition of an unknown off-target kinase.

      • Recommendation:

        • Use a control inhibitor: Employ a structurally different FGFR inhibitor with a known and distinct off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect.

        • Rescue experiment: If possible, transfect cells with a constitutively active downstream effector of FGFR1 signaling (e.g., a constitutively active mutant of MEK or AKT) to see if the phenotype can be reversed.

        • Knockdown/knockout validation: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate FGFR1 expression. If the inhibitor phenocopies the genetic perturbation, the effect is likely on-target.

  • Potential Cause 2: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Inhibition of the FGFR pathway can sometimes lead to the upregulation of parallel signaling pathways.

      • Recommendation: Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases upon treatment with this compound. If a compensatory pathway is identified, consider co-treatment with an inhibitor of that pathway.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phosphorylated FGFR1 and ERK

This protocol is to assess the on-target activity of this compound.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR1 (Tyr653/654), total FGFR1, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR1 FGFR1 FGF Ligand->FGFR1 Binds PLCg PLCg FGFR1->PLCg GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS PI3K PI3K FGFR1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival FGFR1_Inhibitor_17 This compound FGFR1_Inhibitor_17->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway and the Point of Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Inhibitor Verify Inhibitor Integrity & Concentration Start->Check_Inhibitor Check_On_Target Confirm On-Target Inhibition (p-FGFR/p-ERK Western Blot) Check_Inhibitor->Check_On_Target Inhibitor OK On_Target_No Re-evaluate Assay Conditions & Reagents Check_Inhibitor->On_Target_No Inhibitor Issue On_Target_Yes On-Target Effect Confirmed Check_On_Target->On_Target_Yes Inhibition Observed Check_On_Target->On_Target_No No Inhibition Investigate_Off_Target Investigate Potential Off-Target Effects On_Target_Yes->Investigate_Off_Target Phenotype Unexpected Off_Target_Yes Use Control Inhibitor / Rescue Experiment / Knockdown Investigate_Off_Target->Off_Target_Yes Off-Target Suspected Compensatory_Pathway Check for Compensatory Pathway Activation Investigate_Off_Target->Compensatory_Pathway On-Target Phenotype, but Unexpected Downstream End Refined Conclusion Off_Target_Yes->End Compensatory_Yes Use Phospho-RTK Array & Consider Co-Inhibition Compensatory_Pathway->Compensatory_Yes Evidence of Compensation Compensatory_Pathway->End No Evidence Compensatory_Yes->End

References

Technical Support Center: FGFR1 Inhibitor-17 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing FGFR1 inhibitor-17 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It primarily targets FGFR1, FGFR2, and FGFR3, with a lesser effect on FGFR4. As an irreversible inhibitor, it forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is advisable to prepare high-concentration stock solutions (e.g., 10 mM), which can then be further diluted in a cell culture medium or assay buffer to the desired final concentration. To maintain the inhibitor's stability, stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q3: What is the typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line, the level of FGFR1 expression and activation, and the specific experimental endpoint. Generally, for cell lines with FGFR1 amplification or activating mutations, the IC50 (half-maximal inhibitory concentration) for cell viability is in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q4: What are the known off-target effects of this compound?

As an irreversible inhibitor targeting the highly conserved ATP-binding pocket of kinases, this compound may exhibit off-target activities. While designed to be selective for FGFRs, cross-reactivity with other kinases that have a similarly accessible cysteine residue is possible. Common off-target effects of FGFR inhibitors can include hyperphosphatemia, which is an on-target effect of FGFR1 inhibition in vivo, as well as dermatologic and ocular toxicities.[1][2][3][4][5] It is recommended to consult kinase panel screening data and to include appropriate controls in your experiments to assess for potential off-target effects.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant variability in the IC50 values of this compound across different experiments.

Potential Cause Troubleshooting Steps
Inhibitor Stock Degradation Prepare fresh stock solutions of this compound in DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Cell Line Instability Ensure you are using a consistent and low passage number for your cells. Cell lines can undergo genetic drift over time, which may alter their sensitivity to inhibitors. Regularly perform cell line authentication (e.g., STR profiling) to confirm their identity.
Mycoplasma Contamination Routinely test your cell cultures for mycoplasma contamination, as it can significantly impact cellular responses to treatments.
Variability in Assay Conditions Standardize your experimental protocol. Use a consistent cell seeding density, treatment duration, and serum concentration in your media. New batches of serum should be tested for their effect on cell growth and inhibitor sensitivity.
Inaccurate Pipetting Calibrate your pipettes regularly to ensure accurate dispensing of the inhibitor and other reagents.
Guide 2: Lack of Downstream Signaling Inhibition

Problem: After treating cells with this compound, you do not observe the expected decrease in the phosphorylation of downstream targets like FRS2, ERK, or AKT in your western blot analysis.

Potential Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment required to inhibit FGFR1 signaling in your specific cell line.
Poor Cell Permeability While most small molecule inhibitors have good cell permeability, this can be a factor. If possible, perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[6]
Rapid Inhibitor Degradation Ensure that the inhibitor is stable in your cell culture medium for the duration of the experiment. This can be checked by analyzing the medium over time.
Technical Issues with Western Blotting Ensure that your primary antibodies for phosphorylated proteins are specific and validated for the application. Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest. Include positive and negative controls to validate your western blot procedure.
Acquired Resistance If you are working with a cell line that has been chronically exposed to the inhibitor, it may have developed resistance through mechanisms such as gatekeeper mutations in FGFR1 or upregulation of bypass signaling pathways.[6]
Guide 3: Unexpected Cellular Phenotypes or Toxicity

Problem: You are observing unexpected cellular effects, such as a different morphological change than anticipated or high levels of cell death at low inhibitor concentrations.

Potential Cause Troubleshooting Steps
Off-Target Effects The observed phenotype may be due to the inhibition of an unintended kinase. To investigate this, use a structurally different FGFR1 inhibitor to see if the same phenotype is produced. If available, consult a kinase selectivity profile for this compound to identify potential off-target kinases.
Solvent Toxicity Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (DMSO alone) in your experiments.
Cell Line Specific Sensitivity The unexpected phenotype might be specific to the genetic background of your cell line. Test the inhibitor on a panel of different cell lines to determine if the effect is general or cell-type specific.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of Representative FGFR Inhibitors

KinaseThis compound (IC50, nM)Erdafitinib (IC50, nM)Pemigatinib (IC50, nM)Infigratinib (IC50, nM)
FGFR1 ~1-10<10.40.9
FGFR2 ~1-15<10.51.4
FGFR3 ~1-20<11.21.0
FGFR4 ~400-500~20030>40
VEGFR2 >1000>500>100>40

Note: The IC50 values for this compound are estimated based on data for similar irreversible pan-FGFR inhibitors. Actual values should be determined experimentally.[7][8]

Table 2: Effective Concentrations of FGFR Inhibitors in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationInhibitorEffective Concentration (IC50)
NCI-H1581Lung Squamous Cell CarcinomaFGFR1 AmplificationLucitanib0.045 µM
DMS114Small Cell Lung CancerFGFR1 AmplificationLucitanib0.18 µM
SNU-16Gastric CancerFGFR2 AmplificationLY2874455~1 nM (p-FGFR2 inhibition)
KATO-IIIGastric CancerFGFR2 AmplificationLY2874455~1 nM (p-FGFR2 inhibition)
RT-112Bladder CancerFGFR3 FusionPD173074~10-50 nM

This table provides examples of effective concentrations for different FGFR inhibitors in various cancer cell lines to serve as a reference for designing experiments with this compound.[9][10]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][11]

Protocol 3: In Vitro Kinase Assay
  • Reagent Preparation: Prepare a reaction buffer containing recombinant FGFR1 kinase, a suitable substrate (e.g., a synthetic peptide), and a range of concentrations of this compound.

  • Inhibitor Pre-incubation: Pre-incubate the kinase with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or non-radiometric methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[12]

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Visualizations

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR1

Caption: Simplified FGFR1 signaling pathway and the point of action for this compound.

Experimental_Workflow General Experimental Workflow for this compound Start Start: Hypothesis Formulation Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Western_Blot Western Blot Analysis (p-FGFR1, p-ERK, etc.) Determine_IC50->Western_Blot Kinase_Assay In Vitro Kinase Assay Determine_IC50->Kinase_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general workflow for evaluating the efficacy of this compound in vitro.

References

Technical Support Center: Optimizing FGFR1 inhibitor-17 Dosage In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro dosage of FGFR1 inhibitor-17.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) kinase activity. Upon binding of fibroblast growth factors (FGFs), FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[1][2][3][4] These pathways primarily include the RAS-MAPK-ERK and PI3K-AKT signaling axes.[4][5] this compound binds to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[6] This leads to an inhibition of cell growth and proliferation in cancer cells with aberrant FGFR1 signaling.[7][8]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

For initial dose-response experiments, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a logarithmic dilution series ranging from low nanomolar (nM) to low micromolar (µM) concentrations, for instance, from 0.01 nM to 10 µM.[9] The optimal range will ultimately depend on the sensitivity of the specific cell line being tested.

Q3: What is a typical incubation time for a cell viability assay with this compound?

Incubation times for cell viability assays typically range from 48 to 72 hours. A 72-hour incubation period is frequently used to adequately assess the inhibitor's effect on cell proliferation.[8][9] However, for some irreversible inhibitors, shorter incubation times may also yield significant effects.[9] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental objectives.

Q4: How should I prepare and store a stock solution of this compound?

This compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For working solutions, the stock can be diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in cell viability assays. Inconsistent cell seeding, edge effects in the microplate, or reagent variability.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Use fresh, properly stored reagents.
No significant inhibition of cell viability observed. The cell line may not be dependent on FGFR1 signaling. The inhibitor concentration may be too low or the incubation time too short.Confirm FGFR1 expression and activation (phosphorylation) in your cell line via Western blot or qPCR. Perform a broader dose-response curve and a time-course experiment.[10]
The observed cellular potency (IC50) is much weaker than the biochemical potency. Poor cell permeability of the inhibitor, rapid metabolism of the compound, or active drug efflux by transporters like ABCG2.[11]Consider using a different cell line or perform a time-course experiment to assess inhibitor stability. Use efflux pump inhibitors as experimental tools if efflux is suspected.
Downstream signaling (e.g., p-ERK, p-AKT) is not inhibited after treatment. Suboptimal antibody performance in Western blotting, insufficient target engagement, or activation of alternative signaling pathways.[10][12]Validate your primary antibodies for phosphorylated proteins. Increase the inhibitor concentration or treatment duration. Investigate potential crosstalk with other pathways, such as EGFR.[12]
Cells develop resistance to this compound over time. Gatekeeper mutations in the FGFR1 kinase domain (e.g., V561M), or activation of bypass signaling pathways.[6][12]Sequence the FGFR1 kinase domain in resistant cells to check for mutations. Profile resistant cells for the activation of other receptor tyrosine kinases.

Experimental Protocols & Data Presentation

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).[8]

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Table 1: Example IC50 Values for FGFR Inhibitors in FGFR-Dependent Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationInhibitorIC50 (nM)Reference
A375MelanomaFGFR1 ExpressionCPL304110336[13]
A375MelanomaFGFR1 ExpressionAZD45471623[13]
DMS114Lung CancerFGFR1 AmplificationLucitanibPotent Inhibition[8]
H1581Lung CancerFGFR1 AmplificationLucitanibPotent Inhibition[8]
KG1LeukemiaFGFR1OP2-FGFR1PonatinibResistance studied[6]
Western Blot for Target Modulation

This protocol assesses the inhibition of FGFR1 downstream signaling.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-FGFR1, FGFR1, p-ERK, ERK, p-AKT, and AKT overnight at 4°C. Use a loading control like GAPDH or β-actin.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR1 Inhibits Autophosphorylation

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Dosage_Optimization_Workflow A Select FGFR1-dependent cell line B Dose-Response Assay (e.g., MTS, 72h) A->B C Determine IC50 Value B->C D Target Modulation Assay (Western Blot) C->D E Confirm inhibition of p-FGFR1, p-ERK, p-AKT D->E F Select optimal dose range for further experiments E->F

Caption: Experimental Workflow for Dosage Optimization.

Troubleshooting_Tree Start No inhibition of cell viability observed Q1 Is FGFR1 expressed and activated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are inhibitor concentrations and incubation time sufficient? A1_Yes->Q2 Sol1 Select a different cell line A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is downstream signaling (p-ERK) inhibited? A2_Yes->Q3 Sol2 Increase concentration range and/or incubation time A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider cell permeability or resistance mechanisms A3_Yes->End Sol3 Troubleshoot Western Blot. Check for pathway crosstalk. A3_No->Sol3

Caption: Troubleshooting Decision Tree for In Vitro Experiments.

References

Technical Support Center: Overcoming Resistance to FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering resistance to FGFR1 Inhibitor-17 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase.[1][2] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[3] This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][4] In FGFR1-driven cancers, aberrant receptor activation leads to uncontrolled cell growth.[1][5] this compound binds to the ATP-binding pocket of the FGFR1 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting the growth of FGFR1-dependent tumors.[6]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms behind this acquired resistance?

Acquired resistance to FGFR1 inhibitors is a significant challenge and can arise through several mechanisms:[1][7]

  • Gatekeeper Mutations: The most common on-target resistance mechanism is the emergence of mutations within the FGFR1 kinase domain itself.[1][8] A frequently observed mutation is the V561M substitution at the "gatekeeper" residue.[5][9][10] This mutation can sterically hinder the binding of the inhibitor to the ATP pocket while still permitting ATP binding, thus reactivating the kinase activity.[9]

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR1 signaling.[1][11][12] The most common bypass pathways include:

    • PI3K/AKT/mTOR Pathway: Upregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, can promote cell survival and proliferation despite FGFR1 inhibition.[1][10][11]

    • RAS/MAPK Pathway: Reactivation of the MAPK pathway, for instance, through NRAS amplification or downregulation of negative regulators like DUSP6, can also confer resistance.[1][13]

    • Other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as MET or EGFR, can compensate for the loss of FGFR1 signaling.[14][15]

  • Epithelial-to-Mesenchymal Transition (EMT): The induction of EMT can contribute to drug resistance, although the exact mechanisms are still under investigation.[1][8][11]

Q3: We are observing sustained phosphorylation of ERK (p-ERK) in our resistant cell lines despite treatment with this compound. What does this indicate?

Sustained p-ERK levels in the presence of an FGFR1 inhibitor strongly suggest the activation of a bypass mechanism that reactivates the MAPK pathway downstream of FGFR1.[13] This is a common feature of acquired resistance.[1][13] Potential causes include the amplification of NRAS or the deletion of DUSP6, a phosphatase that negatively regulates ERK.[1][13] It is advisable to investigate the genetic and expression status of key components of the RAS/MAPK pathway in your resistant cell lines.

Q4: How can we overcome or prevent resistance to this compound in our experimental models?

Several strategies can be employed to overcome or delay the onset of resistance:

  • Combination Therapies: A rational approach is to co-administer this compound with an inhibitor of a known bypass pathway.[16][17][18][19]

    • With a PI3K/AKT/mTOR inhibitor: This combination can be effective in cells that have developed resistance through the activation of this pathway.[1][11]

    • With a MEK inhibitor: For resistance driven by MAPK pathway reactivation, co-inhibition of MEK can restore sensitivity.[13][17]

    • With other RTK inhibitors: If resistance is mediated by the upregulation of another RTK like MET, a combination with a MET inhibitor may be beneficial.[17]

  • Next-Generation Inhibitors: The use of irreversible or covalent FGFR inhibitors, such as futibatinib, may overcome resistance caused by certain gatekeeper mutations.[3][20][21] These inhibitors form a covalent bond with a cysteine residue in the kinase domain, leading to prolonged and potent inhibition.[3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Troubleshooting Steps
Variability in IC50 values between experiments. Cell line misidentification or cross-contamination.[22] Genetic drift due to high passage number.[22] Mycoplasma contamination.[22] Inconsistent experimental conditions (e.g., cell seeding density, inhibitor concentration).[22] Degradation of inhibitor stock solution.[22]Perform Short Tandem Repeat (STR) profiling to authenticate the cell line.[22] Use low-passage number cells.[22] Regularly test for mycoplasma contamination.[22] Standardize experimental protocols.[22] Prepare fresh inhibitor stock solutions and store them appropriately.
No inhibition of downstream signaling (e.g., p-FRS2, p-ERK) after treatment. Suboptimal inhibitor concentration or treatment duration. Poor cell permeability of the inhibitor. Technical issues with Western blotting (e.g., antibody quality, sample preparation).[22]Perform a dose-response and time-course experiment to determine the optimal conditions. Verify the intracellular concentration of the inhibitor if possible. Validate antibodies and ensure the use of phosphatase and protease inhibitors during lysate preparation.[22]
Development of resistance in an in vivo xenograft model. Similar mechanisms as in vitro (gatekeeper mutations, bypass pathways).[1] Tumor heterogeneity.[1] Pharmacokinetic/pharmacodynamic issues.At the time of progression, excise the tumor and analyze it for resistance mechanisms (sequencing of FGFR1, analysis of bypass pathway activation).[18] Consider combination therapies based on the identified resistance mechanisms.[18]

Quantitative Data Summary

Table 1: Impact of V561M Gatekeeper Mutation on Inhibitor Affinity

InhibitorTargetKd (Wild-Type FGFR1)Kd (V561M FGFR1)Fold Change in Affinity
AZD4547FGFR12 nM[5][23]64 nM[23]32-fold decrease[23]
E3810 (Lucitanib)FGFR18 nM[5][23]40 µM[5][23]5000-fold decrease[5][23]

Table 2: Example of Synergistic Effect of Combination Therapy in FGFR1-Amplified Lung Cancer Cells

Cell LineTreatmentEffect
H1581 (FGFR inhibitor-resistant)FGFR inhibitor + MEK inhibitorResensitization and effective cell killing.[13]
DMS114 (FGFR inhibitor-resistant)FGFR inhibitor + MET inhibitorResensitization to treatment.[13]

Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol is for determining the IC50 of this compound alone or in combination with another agent.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and/or the combination drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT solution, incubate for 2-4 hours, solubilize the formazan (B1609692) crystals, and measure absorbance.

    • CellTiter-Glo Assay: Add the reagent, incubate, and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value. For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[18]

2. Western Blotting for Phospho-Protein Analysis

This protocol is for assessing the inhibition of downstream signaling pathways.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and for different durations.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.[22] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]

3. In Vivo Xenograft Model for Efficacy and Resistance Studies

This protocol is for evaluating the anti-tumor activity of this compound and for studying the emergence of resistance in vivo.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination therapy).[18]

  • Treatment: Administer the treatment as per the determined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[18]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Tissue Analysis: At the end of the study, excise the tumors for pharmacodynamic (e.g., Western blotting) and resistance mechanism analysis (e.g., sequencing).[18]

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1:f0 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Phosphorylation PI3K PI3K FGFR1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response Inhibitor This compound Inhibitor->FGFR1 Inhibition

Caption: Canonical FGFR1 signaling pathway and the point of action for this compound.

Resistance_Mechanisms cluster_main Resistance to this compound cluster_resistance Mechanisms of Acquired Resistance Inhibitor This compound FGFR1 FGFR1 Inhibitor->FGFR1 Inhibition Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT) FGFR1->Downstream_Signaling Activation Cell_Survival Tumor Cell Survival & Proliferation Downstream_Signaling->Cell_Survival Gatekeeper_Mutation On-Target: FGFR1 Gatekeeper Mutation (e.g., V561M) Gatekeeper_Mutation->FGFR1 Prevents inhibitor binding, restores FGFR1 activity Bypass_Signaling Off-Target: Bypass Pathway Activation (e.g., PI3K/AKT, MET) Bypass_Signaling->Downstream_Signaling Reactivates signaling independently of FGFR1

Caption: Overview of primary mechanisms of acquired resistance to FGFR1 inhibitors.

Experimental_Workflow cluster_workflow Troubleshooting Resistance: An Experimental Workflow Start Sensitive Cell Line Treated with Inhibitor-17 Resistance Development of Resistant Clones Start->Resistance Characterization Molecular Characterization Resistance->Characterization Sequencing FGFR1 Sequencing (Gatekeeper Mutations) Characterization->Sequencing On-Target Pathway_Analysis Western Blot for Bypass Pathways (p-AKT, p-ERK) Characterization->Pathway_Analysis Off-Target Combination_Strategy Rational Combination Therapy MEK_Inhibitor Add MEK Inhibitor Pathway_Analysis->MEK_Inhibitor If p-ERK is high PI3K_Inhibitor Add PI3K/AKT Inhibitor Pathway_Analysis->PI3K_Inhibitor If p-AKT is high Validation In Vitro & In Vivo Validation of Combination MEK_Inhibitor->Validation PI3K_Inhibitor->Validation

Caption: A logical workflow for investigating and overcoming acquired resistance.

References

Technical Support Center: FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FGFR1 Inhibitor-17 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[1][2] Some FGFR inhibitors can also form a covalent bond with a specific cysteine residue in the kinase domain, leading to irreversible inhibition.[1]

Q2: What are the common off-target effects and toxicities observed with FGFR1 inhibitors in cell lines?

While designed to be selective, at higher concentrations, FGFR1 inhibitors may exhibit off-target effects by inhibiting other kinases, such as VEGFRs and PDGFRs.[3] Common toxicities observed in cell-based assays include decreased cell viability, induction of apoptosis, and cell cycle arrest, typically at the G1 phase.[4][5][6][7] On-target toxicities can manifest as hyperphosphatemia due to the role of FGFR signaling in phosphate (B84403) homeostasis.[8][9] Dermatologic-related effects like changes to skin, hair, and nails have also been noted in broader studies.[8][9]

Q3: My cells are showing resistance to this compound. What are the potential mechanisms?

Resistance to FGFR1 inhibitors can arise through several mechanisms:

  • Gatekeeper Mutations: Point mutations in the FGFR1 kinase domain can prevent inhibitor binding.[10]

  • Bypass Signaling: Activation of alternative signaling pathways (e.g., EGFR, MET) can compensate for FGFR1 inhibition.[11][12]

  • Drug Efflux: Increased expression of drug efflux pumps like ABCG2 can reduce the intracellular concentration of the inhibitor.[2][12]

  • Genetic Drift: Continuous passaging of cell lines can lead to genetic changes that alter their sensitivity to inhibitors.[11]

Troubleshooting Guides

Guide 1: Unexpected or High IC50 Values

Problem: The observed IC50 value for this compound is significantly higher than expected, or there is high variability in the results.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Cell Line Integrity Issues 1. Authentication: Confirm cell line identity using Short Tandem Repeat (STR) profiling.[11] 2. Mycoplasma Contamination: Regularly test cultures for mycoplasma using PCR-based methods.[11] 3. Passage Number: Use low-passage number cells to minimize genetic drift.[11]
Reagent Quality and Handling 1. Inhibitor Stock: Prepare fresh stock solutions in an appropriate solvent like DMSO and store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[2][11] 2. Media and Serum: Test new batches of media and serum for their impact on cell growth and inhibitor sensitivity.[11]
Assay Conditions 1. Standardize Protocol: Ensure consistency in cell seeding density, treatment duration, and passage number across experiments.[11] 2. Positive Control: Include a known FGFR1 inhibitor with a well-characterized IC50 as a positive control.[11]
Cellular Factors 1. Efflux Pumps: Consider if the cell line expresses high levels of efflux pumps. Co-incubation with an efflux pump inhibitor may clarify this.[2] 2. Protein Binding: High serum concentrations in the media can reduce the free concentration of the inhibitor. Consider using low-serum or serum-free conditions for initial assays.[2]

Guide 2: Lack of Downstream Signaling Inhibition

Problem: After treatment with this compound, there is no significant reduction in the phosphorylation of downstream targets like FRS2 or ERK.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Western Blotting Issues 1. Antibody Validation: Validate phospho-specific antibodies using appropriate positive and negative controls (e.g., FGF-stimulated vs. untreated cells).[11] 2. Sample Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[11] 3. Blocking and Washing: Use 5% BSA in TBST for blocking and ensure adequate washing steps.[11]
Insufficient Target Engagement 1. Dose and Time: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration.[2] 2. Cellular Thermal Shift Assay (CETSA): This assay can confirm if the inhibitor is binding to FGFR1 within the cell.[11]
Cellular Resistance 1. Bypass Pathways: Investigate the activation of other receptor tyrosine kinases (e.g., p-EGFR, p-MET) or downstream effectors (e.g., p-AKT) that may be compensating for FGFR1 inhibition.[11] 2. FGFR1 Sequencing: Sequence the kinase domain of FGFR1 in your cell line to check for known resistance mutations.[11]

Quantitative Data

Table 1: In Vitro Efficacy of Various FGFR Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50Reference
FIIN-1MultipleMultipleSee Table 2[13]
AZD4547A375Melanoma1.623 µM[4]
CPL304110A375Melanoma0.336 µM[4]
ErdafitinibH520Lung Squamous Cell Carcinoma21.61 µM[14]
LucitanibMultipleMultipleSee Table 3[15]

Table 2: Antiproliferative Activity of FIIN-1 in Various Cancer Cell Lines

Cell LineEC50 (µM) for FIIN-1
KMS-110.018
H-15810.025
RT-1120.035
J820.042
UM-UC-30.055
Data extracted from a study screening 687 human cancer cell lines.[13]

Table 3: Inhibitory Activity of Lucitanib against Various Kinases

KinaseIC50 (nM)
VEGFR-17
VEGFR-225
VEGFR-310
FGFR117.5
FGFR282.5
Lucitanib is a multi-kinase inhibitor with activity against VEGFRs and FGFRs.[15]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[14]

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[14]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[14]

2. Western Blotting for Phospho-FGFR1 and Downstream Targets

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[11][14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK) overnight at 4°C.[11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2][11]

Visualizations

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR1

Caption: FGFR1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., High IC50, No Downstream Inhibition) Check_Cells Verify Cell Line Integrity (STR, Mycoplasma, Passage #) Start->Check_Cells Check_Reagents Assess Reagent Quality (Fresh Inhibitor Stock, Media/Serum Batches) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Seeding Density, Duration, Controls) Start->Check_Protocol Investigate_Resistance Investigate Cellular Resistance (Bypass Pathways, Mutations) Check_Cells->Investigate_Resistance Outcome Optimized & Reliable Results Check_Reagents->Outcome Check_Protocol->Outcome Investigate_Resistance->Outcome

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Improving FGFR1 Inhibitor-17 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical evaluation of FGFR1 inhibitor-17's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can limit the oral bioavailability of a small molecule kinase inhibitor like this compound?

The oral bioavailability of this compound can be limited by several factors, categorized under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion):

  • Poor Aqueous Solubility: As a likely lipophilic molecule, this compound may have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • High First-Pass Metabolism: The drug can be extensively metabolized in the gut wall and liver by enzymes like cytochrome P450s (CYPs) before it reaches systemic circulation.[4][5][6][7]

  • Efflux Transporter Activity: Transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal lining can actively pump this compound back into the gut lumen, reducing its net absorption.[8][9][10][11][12][13][14][15]

Q2: My in vivo studies with this compound show high variability in plasma concentrations between animals. What are the potential causes?

High inter-animal variability is a common issue and can be attributed to:

  • Formulation Issues: Inconsistent suspension or precipitation of the compound in the dosing vehicle can lead to inaccurate dosing.

  • pH-Dependent Solubility: If the inhibitor's solubility is pH-sensitive, variations in the gastric pH of individual animals can cause inconsistent absorption.[2]

  • Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of the inhibitor.

  • Genetic Polymorphisms: Variations in metabolic enzymes (e.g., CYPs) and transporters among the animal population can lead to differences in drug metabolism and absorption.[4]

Q3: How can I determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp)?

You can assess this using an in vitro Caco-2 permeability assay. By measuring the bidirectional transport of the inhibitor across a Caco-2 cell monolayer (from the apical to the basolateral side and vice versa), you can calculate the efflux ratio. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of efflux transporters.[16][17][18]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Pharmacokinetic Studies

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Action
Poor aqueous solubility 1. Characterize Solubility: Determine the kinetic and thermodynamic solubility at different pH values (e.g., pH 2.0 for stomach, pH 6.8 for intestine).2. Formulation Optimization: For preclinical studies, consider using enabling formulations such as: - Co-solvent systems: Use a mixture of solvents to improve solubility. - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubilization.[19][20] - Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve dissolution.[3] - Nanosuspensions: Reducing particle size increases the surface area for dissolution.[3]
Low intestinal permeability 1. Conduct Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp). A low Papp value indicates poor absorption.2. Structural Modification: If permeability is the primary issue, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties (e.g., lipophilicity, hydrogen bonding).
High first-pass metabolism 1. Perform Microsomal Stability Assay: This in vitro assay assesses the metabolic stability of the compound in liver microsomes.[21][22][23][24][25] High clearance in this assay suggests extensive first-pass metabolism.2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the enzymes responsible.3. Consider Prodrugs: A prodrug strategy can be employed to mask the metabolic soft spots of the molecule.[3]
Efflux by transporters (e.g., P-gp) 1. Assess in Caco-2 Assay with Inhibitor: Repeat the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.2. Co-administration with an Inhibitor: In preclinical studies, co-dosing with a P-gp inhibitor can be explored to improve exposure, though this has clinical limitations.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.[16][17][18]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Bidirectional):

    • A-to-B (Apical to Basolateral): The inhibitor is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.

    • B-to-A (Basolateral to Apical): The inhibitor is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.

  • Sample Analysis: Samples from the receiver compartment are collected at various time points and the concentration of this compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt: rate of drug appearance in the receiver chamber

      • A: surface area of the insert

      • C0: initial concentration in the donor chamber

    • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

Protocol 2: Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a mixture containing liver microsomes (human or other species), a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and this compound.[21][22][23][24][25]

  • Initiate Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system and incubating at 37°C.[21][22][23][24]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[21]

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., Balb/c or nude mice for xenograft studies).

  • Formulation: Prepare a suitable formulation for both oral (p.o.) and intravenous (i.v.) administration. A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[26]

  • Dosing:

    • Oral Group: Administer a single dose of the inhibitor via oral gavage.

    • Intravenous Group: Administer a single dose via tail vein injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) for both routes of administration.

  • Bioavailability (F%) Calculation:

    • F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100

Quantitative Data Summary

Table 1: In Vitro ADME Properties of this compound

Parameter Result Interpretation
Aqueous Solubility (pH 6.8) < 1 µg/mLVery low solubility, may limit dissolution.
Caco-2 Papp (A-to-B) 0.5 x 10-6 cm/sLow permeability.
Caco-2 Papp (B-to-A) 5.0 x 10-6 cm/sHigh efflux.
Caco-2 Efflux Ratio 10Significant efflux, likely a P-gp substrate.
Human Liver Microsomal Stability (t1/2) 15 minutesRapid metabolism, high first-pass effect likely.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Oral Administration (10 mg/kg) Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 50500
Tmax (hr) 2.00.25
AUC (ng*hr/mL) 2001000
Oral Bioavailability (F%) 20%N/A

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis solubility Aqueous Solubility formulation Optimize Vehicle solubility->formulation caco2 Caco-2 Permeability caco2->formulation microsomal Microsomal Stability microsomal->formulation pk_study Pharmacokinetic Study formulation->pk_study analysis Calculate Bioavailability pk_study->analysis signaling_pathway cluster_absorption Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation inhibitor This compound enterocyte Enterocyte inhibitor->enterocyte Absorption pgp P-gp Efflux enterocyte->pgp metabolism CYP450 Metabolism enterocyte->metabolism bloodstream Bloodstream enterocyte->bloodstream Active Drug pgp->inhibitor Efflux metabolism->bloodstream Metabolites

References

How to reduce background in FGFR1 inhibitor-17 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 inhibitor-17 assays. Our goal is to help you resolve common issues, particularly those related to high background signals, to ensure the acquisition of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in this compound assays?

High background can originate from several sources, including non-specific binding of antibodies or the inhibitor, contaminated reagents, and issues with the assay plate itself. In kinase assays, autophosphorylation of the kinase can also contribute to a high background signal.[1]

Q2: How can I reduce non-specific binding in my assay?

Optimizing your blocking buffer is a critical step in reducing non-specific binding.[2] Using a blocking agent that is different from the species of your primary or secondary antibodies can help. Additionally, including a mild non-ionic detergent, such as Tween-20 or Triton X-100, in your wash and antibody dilution buffers can minimize non-specific interactions.[3][4]

Q3: What role does the choice of detergent play in assay performance?

Non-ionic detergents are often included in kinase assay buffers to prevent the aggregation of proteins and reduce non-specific binding to plastic surfaces.[3] However, the concentration of the detergent must be optimized, as high concentrations can denature the kinase or interfere with assay components.[3] Some promiscuous inhibitors form aggregates that can be disrupted by the inclusion of detergents, helping to identify false positives.[5][6]

Q4: Can off-target effects of my FGFR1 inhibitor contribute to background signal?

Yes, off-target effects are a known consideration for kinase inhibitors due to the conserved nature of the ATP-binding site.[7] If the inhibitor is affecting other kinases present in your assay system (e.g., in a cellular assay), it could lead to unexpected signaling and a higher background. Performing kinase selectivity profiling can help identify potential off-target interactions.[7] Non-selective FGFR inhibitors may also target other receptor tyrosine kinases like VEGFRs and PDGFRs.[8][9]

Troubleshooting Guides

High background can obscure the true signal in your assay, leading to a reduced signal-to-noise ratio and unreliable data.[10][11] This guide provides a systematic approach to identifying and mitigating common causes of high background in both biochemical and cellular this compound assays.

Guide 1: High Background in Biochemical Assays (e.g., TR-FRET, AlphaLISA)
Potential Cause Recommended Action Supporting Evidence/Rationale
Suboptimal Reagent Concentration Titrate the concentrations of the kinase, substrate/tracer, and detection antibodies to find the optimal balance between signal and background.[7][12]Excess reagent concentrations can lead to increased non-specific binding and higher background.
Contaminated Buffers or Reagents Prepare fresh buffers for each experiment using high-purity water and reagents. Filter-sterilize buffers where appropriate.Contaminants can interfere with the assay chemistry or introduce particulates that scatter light.
Inadequate Plate Washing Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of the wash buffer between steps.[2]Insufficient washing can leave behind unbound reagents that contribute to the background signal.
Promiscuous Inhibition/Compound Aggregation Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[5][6][13]Some compounds form aggregates that non-specifically inhibit enzymes; this can be mitigated by detergents.
High Kinase Concentration Reduce the kinase concentration to a level that provides a robust signal without excessive autophosphorylation.[1]High enzyme concentrations can lead to autophosphorylation, which contributes to the background signal.
Guide 2: High Background in Cellular Assays (e.g., Western Blot, In-Cell ELISA)
Potential Cause Recommended Action Supporting Evidence/Rationale
Insufficient Blocking Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk, commercial protein-free blockers). Increase the blocking incubation time.[4][14]Inadequate blocking allows for non-specific binding of antibodies to the membrane or plate surface.
Antibody Cross-Reactivity Use highly specific and validated primary antibodies. Titrate the primary and secondary antibody concentrations to the lowest effective level. Run controls with the secondary antibody alone to check for non-specific binding.High antibody concentrations increase the likelihood of non-specific binding. Cross-reactivity can generate a false positive signal.
Inadequate Washing Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer is recommended.[4]Thorough washing is essential to remove unbound antibodies.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination using a sensitive method like PCR.[7]Mycoplasma can alter cellular signaling and protein expression, leading to unexpected results and high background.
Buffer System Incompatibility For detecting phosphorylated proteins, use a Tris-based saline (TBS) buffer system instead of a phosphate-buffered saline (PBS) system.[4]The phosphate (B84403) in PBS can competitively bind with phospho-specific antibodies, leading to reduced signal and potentially higher background.

Data Presentation

The following tables provide illustrative data on the optimization of key assay parameters to reduce background and improve the signal-to-noise ratio.

Table 1: Optimization of Blocking Buffer Composition in a Cellular Assay

Blocking BufferSignal (RFU)Background (RFU)Signal-to-Noise Ratio
5% Non-Fat Dry Milk in TBS-T15,0003,0005.0
5% BSA in TBS-T14,5001,5009.7
Commercial Protein-Free Blocker16,00080020.0

Table 2: Effect of Detergent Concentration on a Biochemical Kinase Assay

Triton X-100 ConcentrationSignal (RFU)Background (RFU)Signal-to-Noise Ratio
0%25,0005,0005.0
0.01%24,0001,20020.0
0.1%18,00090020.0

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

This protocol describes a method to determine the optimal blocking buffer for a cellular assay, such as an in-cell ELISA or Western blot.

  • Plate/Membrane Preparation: Prepare your assay plate or membrane according to your standard protocol (e.g., cell seeding and fixation for in-cell ELISA, or protein transfer for Western blot).

  • Blocking Buffer Preparation: Prepare a panel of blocking buffers to test. For example:

    • 5% (w/v) non-fat dry milk in TBS with 0.1% Tween-20 (TBS-T).

    • 5% (w/v) Bovine Serum Albumin (BSA) in TBS-T.

    • A commercially available protein-free blocking buffer.

  • Blocking: Divide your plate or membrane into sections and incubate each section with a different blocking buffer for 1-2 hours at room temperature with gentle agitation.

  • Antibody Incubation: Proceed with your standard primary and secondary antibody incubation steps, using your optimized antibody dilutions.

  • Washing: Perform your standard wash steps, typically 3-5 washes with TBS-T.

  • Detection: Add your detection substrate and measure the signal.

  • Analysis: Compare the signal intensity in your positive control wells/bands to the background intensity in your negative control wells/bands for each blocking buffer. Calculate the signal-to-noise ratio to determine the most effective blocking buffer.

Protocol 2: Antibody Titration for a Cellular Assay

This protocol is for determining the optimal concentration of primary and secondary antibodies to maximize signal while minimizing background.

  • Prepare Assay Plate/Membrane: Prepare your plate or membrane as you would for your experiment.

  • Blocking: Block the plate or membrane with your optimized blocking buffer as determined in Protocol 1.

  • Primary Antibody Dilution Series: Prepare a serial dilution of your primary antibody in your optimized blocking buffer (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000). Also, include a "no primary antibody" control.

  • Primary Antibody Incubation: Incubate different sections of your plate or membrane with the various primary antibody dilutions overnight at 4°C with gentle agitation.

  • Washing: Wash the plate or membrane thoroughly with wash buffer (e.g., TBS-T).

  • Secondary Antibody Dilution Series: For each primary antibody dilution, test a range of secondary antibody dilutions (e.g., 1:5000, 1:10000, 1:20000).

  • Secondary Antibody Incubation: Incubate the plate or membrane with the secondary antibody dilutions for 1 hour at room temperature.

  • Washing and Detection: Perform final washes and proceed with signal detection.

  • Analysis: Identify the combination of primary and secondary antibody concentrations that provides the strongest signal with the lowest background.

Visualizations

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCG PLCγ FGFR1->PLCG STAT STAT FGFR1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cell Proliferation, Survival, Migration ERK->Cellular_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular_Response DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Cellular_Response STAT->Cellular_Response Inhibitor This compound Inhibitor->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathways leading to cellular responses.

Troubleshooting Workflow for High Background

Troubleshooting_Workflow Start High Background Observed Check_Reagents Check Reagent Quality (Fresh Buffers, Aliquots) Start->Check_Reagents Optimize_Blocking Optimize Blocking Buffer (Agent, Time) Check_Reagents->Optimize_Blocking Titrate_Antibodies Titrate Antibodies (Primary & Secondary) Optimize_Blocking->Titrate_Antibodies Improve_Washing Improve Wash Steps (Volume, Duration, Cycles) Titrate_Antibodies->Improve_Washing Check_Controls Review Controls (No Enzyme, No Primary Ab) Improve_Washing->Check_Controls Assess_Signal Re-assess Background Signal Check_Controls->Assess_Signal Resolved Issue Resolved Assess_Signal->Resolved Low Consult Consult Further (e.g., Off-target effects) Assess_Signal->Consult Still High

Caption: A stepwise workflow for troubleshooting high background in assays.

References

FGFR1 inhibitor-17 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with FGFR1 inhibitor-17.

Frequently Asked Questions (FAQs)

Q1: There appear to be multiple compounds referred to as "this compound". How do I know which one I have and what are the correct storage conditions?

A1: It is crucial to verify the specific compound you are using by checking the Certificate of Analysis (CoA) provided by your supplier. There are at least two different molecules marketed under similar names. Always refer to the supplier's documentation for the exact molecular formula, molecular weight, and recommended storage conditions. For example, one version is listed with the molecular formula C16H13ClN2O3, while another is C26H29Cl2N7O2.[1][2]

Q2: What are the general storage and handling recommendations for this compound?

A2: While you should always follow the supplier-specific recommendations, general guidelines for handling and storing this compound are summarized in the table below.

ParameterRecommendationRationale
Storage Temperature Store at -20°C upon receipt.[1]Minimizes degradation and preserves compound integrity over long-term storage.
Stock Solutions Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can lead to compound degradation and precipitation.
Working Solutions For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. For in vitro assays, fresh dilutions from the stock are preferred.[3]Ensures accurate final concentrations and minimizes potential degradation in aqueous media.
Shipping Typically shipped on blue ice.[1]Maintains a cool temperature during transit to prevent degradation.

Q3: What is the mechanism of action for this compound?

A3: this compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[4] By binding to the receptor, it blocks the downstream signaling pathways that are often overactive in various cancers. The primary pathways inhibited include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, which are crucial for cell proliferation, survival, and angiogenesis.[5] Some FGFR inhibitors are irreversible, forming a covalent bond with the receptor.[2]

Troubleshooting Guide

Problem 1: Inconsistent IC50 values or loss of inhibitor activity.

Potential CauseSuggested Solution
Compound Degradation Prepare fresh stock solutions from the solid compound. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Cell Line Integrity Authenticate your cell line using Short Tandem Repeat (STR) profiling. Use cells with a low passage number to prevent genetic drift.[6]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination using a sensitive method like PCR.[6]
Variability in Reagents Test new batches of media and serum for their effect on cell growth and inhibitor sensitivity. Use a known positive control inhibitor to ensure assay consistency.[6]
Assay Conditions Standardize cell seeding density, treatment duration, and other protocol steps across all experiments.[6]

Problem 2: High background or off-target effects observed.

Potential CauseSuggested Solution
Inhibitor Concentration Too High Perform a dose-response analysis to determine the lowest effective concentration that minimizes off-target effects.[6]
Inhibitor Selectivity Be aware that some FGFR inhibitors can also inhibit other tyrosine kinases, such as VEGFR2.[3] Review the literature for the selectivity profile of your specific inhibitor.
Cellular Context The inhibitor's effect can be cell-type specific. Ensure the chosen cell line has an activated FGFR1 pathway for optimal on-target activity.

Problem 3: Acquired resistance to the inhibitor in long-term studies.

Potential CauseSuggested Solution
Gatekeeper Mutations Acquired mutations in the FGFR kinase domain can prevent inhibitor binding and lead to resistance.[7] Consider sequencing the FGFR gene in resistant cell lines.
Activation of Bypass Pathways Upregulation of alternative signaling pathways (e.g., EGFR, PI3K, MEK) can compensate for FGFR1 inhibition.[7] Investigate the activation status of these pathways in resistant cells.

Experimental Protocols

Protocol 1: Western Blot for Assessing FGFR1 Pathway Inhibition

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment: The following day, treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-FRS2, p-ERK, p-AKT, total FRS2, total ERK, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR1 Blocks

Caption: FGFR1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Stock (DMSO, -20°C Aliquots) treat_cells Treat with Inhibitor (Dose-Response) prep_inhibitor->treat_cells culture_cells Culture Cells (Low Passage, Mycoplasma-Free) seed_plate Seed Cells in Plate culture_cells->seed_plate seed_plate->treat_cells incubate Incubate for Specified Time treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->cell_viability western_blot Western Blot (p-ERK, p-AKT) incubate->western_blot data_analysis Data Analysis (IC50 Calculation) cell_viability->data_analysis western_blot->data_analysis

Caption: General workflow for testing inhibitor efficacy.

Troubleshooting_Tree cluster_inhibitor Inhibitor Integrity cluster_cells Cell Culture cluster_protocol Protocol start Inconsistent Results? q_fresh_stock Used Fresh Stock Aliquot? start->q_fresh_stock a_make_fresh Make Fresh Stock from Powder q_fresh_stock->a_make_fresh No q_myco Mycoplasma Test Negative? q_fresh_stock->q_myco Yes end_node Re-run Experiment a_make_fresh->end_node q_passage Low Passage Number? q_myco->q_passage Yes a_test_myco Test for Mycoplasma q_myco->a_test_myco No a_thaw_new Thaw New Vial of Cells q_passage->a_thaw_new No q_protocol Protocol Standardized? q_passage->q_protocol Yes a_test_myco->end_node a_thaw_new->end_node a_review_protocol Review & Standardize Protocol Steps q_protocol->a_review_protocol No q_protocol->end_node Yes a_review_protocol->end_node

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Interpreting Unexpected Results with FGFR1 inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using FGFR1 inhibitor-17. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to interpret unexpected results and proceed with confidence.

Frequently Asked Questions (FAQs)

Q1: My cells show increased proliferation or a paradoxical effect at certain concentrations of this compound. Is this expected?

A1: This is a known phenomenon with some FGFR inhibitors. In certain contexts, particularly in cells with high levels of FGFR1 amplification, inhibition of the receptor can lead to a paradoxical decrease in proliferation which is reversed by inhibiting p21 or the JAK-STAT pathway.[1] This can be due to a switch in downstream signaling from a proliferative MAPK-driven pathway to a JAK-STAT mediated pathway that can promote a stem-cell-like state.[1]

Q2: I'm observing a decrease in inhibitor potency (IC50) over time or in long-term cultures. What could be the cause?

A2: This is likely due to the development of acquired resistance. Common mechanisms of resistance to FGFR1 inhibitors include:

  • On-target (FGFR1) mutations: Gatekeeper mutations in the kinase domain, such as V561M, can reduce the binding affinity of the inhibitor.

  • Bypass signaling: Activation of alternative signaling pathways can compensate for FGFR1 inhibition. This often involves the PI3K/AKT/mTOR or MAPK pathways.[2][3][4]

  • Upregulation of other receptor tyrosine kinases (RTKs): Increased expression of other RTKs, such as MET, can provide an alternative route for cell survival and proliferation signals.[3]

Q3: The inhibitor is showing toxicity in my cell line at concentrations where I don't expect to see off-target effects. Why might this be happening?

A3: While this compound is a potent FGFR1 inhibitor, it also shows some activity against other FGFR isoforms.[5] Depending on the expression profile of FGFRs in your cell line, this could lead to on-target toxicities mediated by other FGFR family members. Additionally, unforeseen off-target effects on other kinases can occur and should be investigated if unexpected toxicity is observed.

Q4: My Western blot results for downstream signaling molecules (like p-ERK or p-AKT) are inconsistent. How can I troubleshoot this?

A4: Inconsistent Western blot results can be due to a number of factors. Ensure you are using fresh lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins.[6] Also, verify the specificity of your phospho-antibodies and optimize your antibody concentrations and incubation times. It is also recommended to use a blocking buffer containing BSA instead of milk, as milk contains phosphoproteins that can increase background noise.[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common unexpected results when using this compound.

Issue 1: Inhibitor shows lower than expected potency or lack of effect.
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Assay Conditions Ensure your assay is running under optimal conditions. This includes appropriate cell density, serum concentration, and incubation time.
Cell Line Characteristics Your cell line may not be dependent on FGFR1 signaling for survival or proliferation. Confirm FGFR1 expression and activation in your cell line.
Acquired Resistance If you are working with a cell line that has been cultured for an extended period with the inhibitor, consider the possibility of acquired resistance.
Issue 2: Paradoxical increase in cell proliferation or survival.
Potential Cause Troubleshooting Steps
Signaling Switch Investigate the activation of alternative signaling pathways, such as the JAK-STAT pathway, using Western blotting.[1]
p21 Involvement Assess the expression levels of the cell cycle inhibitor p21.[1]
FGFR1 Amplification Status This effect is more commonly observed in cell lines with high FGFR1 amplification. Confirm the amplification status of your cell line.
Issue 3: Development of inhibitor resistance.
Potential Cause Troubleshooting Steps
Gatekeeper Mutations Sequence the kinase domain of FGFR1 in your resistant cell lines to check for mutations like V561M.
Bypass Signaling Use Western blotting to probe for the activation of key nodes in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-S6, p-ERK).[2][3][4]
Upregulation of other RTKs Perform a broader analysis of RTK expression and activation, for example, using a phospho-RTK array, to identify potential bypass mechanisms.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Reference Compounds.

CompoundTargetIC50 (nM)Assay TypeReference
This compound FGFR1 7.24 Enzyme Assay [5]
FGFR215.6Enzyme Assay[5]
FGFR319.4Enzyme Assay[5]
FGFR4486Enzyme Assay[5]
PD173074FGFR1~25Cell-free[7]
VEGFR2100-200Cell-free[7]
AZD4547FGFR1, 2, 3PotentCell-based[8]
DovitinibFGFR1, 2, 3PotentCell-based[8]

Mandatory Visualization

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg GRB2 GRB2 FGFR1->GRB2 PI3K PI3K FGFR1->PI3K STAT STAT FGFR1->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Inhibitor This compound Inhibitor->FGFR1

Caption: Canonical FGFR1 signaling pathways.

Troubleshooting_Workflow Troubleshooting Unexpected Results Start Unexpected Result Observed CheckPotency Issue: Low Potency / No Effect Start->CheckPotency CheckParadox Issue: Paradoxical Proliferation Start->CheckParadox CheckResistance Issue: Acquired Resistance Start->CheckResistance Solubility Verify Compound Solubility and Stability CheckPotency->Solubility JAKSTAT Analyze JAK-STAT Pathway Activation CheckParadox->JAKSTAT Sequencing Sequence FGFR1 Kinase Domain CheckResistance->Sequencing AssayControls Check Assay Controls and Conditions Solubility->AssayControls FGFR1Status Confirm FGFR1 Expression and Activation AssayControls->FGFR1Status p21 Measure p21 Levels JAKSTAT->p21 Bypass Probe for Bypass Signaling (p-AKT, p-ERK) Sequencing->Bypass

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is for assessing the inhibition of FGFR1 downstream signaling by measuring the phosphorylation of key effector proteins like ERK and AKT.

Materials:

  • Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA kit).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[6]

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Denature samples by heating at 95°C for 5 minutes.[6]

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK) or a loading control like GAPDH.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Reagent.

  • Opaque-walled 96-well plates.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

  • Assay Protocol:

    • Equilibrate the plate to room temperature for about 30 minutes.[5][10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[5][10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][10]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

References

Cell line specific responses to FGFR1 inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FGFR1 Inhibitor-17 in their experiments.

Troubleshooting Guides

Unexpected or inconsistent results can arise from a variety of factors in cell-based assays. This guide addresses common issues encountered when working with this compound.

Table 1: Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
High variability in cell viability/cytotoxicity assays between replicates. Inconsistent cell seeding density: Uneven cell distribution can lead to varied responses.[1]Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between plating wells.
Edge effects in multi-well plates: Evaporation in outer wells can concentrate media components and the inhibitor.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Degradation of inhibitor stock solution: Repeated freeze-thaw cycles can reduce the potency of the inhibitor.[2][3]Prepare small, single-use aliquots of the inhibitor stock solution and store them at -80°C.[2][3]
Lack of expected inhibition of downstream signaling (e.g., p-FRS2, p-ERK). Suboptimal inhibitor concentration or incubation time: The concentration may be too low or the treatment time too short to see an effect.[3]Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.[3]
Technical issues with Western Blotting: Poor antibody quality, improper sample preparation, or incorrect transfer can lead to weak or no signal.[1][2]Validate antibodies with positive and negative controls. Ensure the use of fresh protease and phosphatase inhibitors in the lysis buffer.[1][2] Optimize blocking and washing steps.[1][2]
Cell line is not dependent on FGFR1 signaling: The survival and proliferation of the cell line may be driven by other pathways.[2]Confirm FGFR1 expression and activation in your cell line. Consider using a positive control cell line known to be sensitive to FGFR1 inhibition.[2]
Cells develop resistance to this compound over time. Acquired resistance through genetic mutations: Gatekeeper mutations in the FGFR1 kinase domain can prevent inhibitor binding.[4][5]Sequence the FGFR1 kinase domain in resistant cells to identify potential mutations.[1]
Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) can compensate for FGFR1 inhibition.[4][6]Perform phospho-RTK arrays or western blots for other activated RTKs to identify potential bypass pathways. Consider combination therapies to target these pathways.[2][4]
Drug efflux pumps: Increased expression of drug transporters like ABCG2 can reduce the intracellular concentration of the inhibitor.[4]Investigate the expression of common drug efflux pumps in resistant cells.
Inconsistent results across different batches of experiments. Cell line instability: Genetic drift due to high passage number can alter the characteristics of the cell line.[1]Use low-passage number cells for all experiments and regularly authenticate your cell line using methods like STR profiling.[1]
Mycoplasma contamination: This common contamination can significantly alter cellular responses to drugs.[1]Regularly test your cell cultures for mycoplasma contamination using a sensitive method like PCR.[1]
Variability in reagents: Different lots of serum or media can impact cell growth and drug sensitivity.[1]Test new batches of serum and media before use in critical experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site within the kinase domain of Fibroblast Growth Factor Receptor 1 (FGFR1). By competitively blocking ATP, it prevents the autophosphorylation and activation of the receptor. This inhibition leads to the downregulation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][7][8]

Q2: How should I prepare and store this compound?

A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] When preparing working solutions, dilute the stock in the appropriate cell culture medium.

Q3: My cells show initial sensitivity to this compound, but then they seem to recover and resume proliferation. What could be happening?

A3: This phenomenon is often due to the activation of compensatory signaling pathways.[4] When FGFR1 is inhibited, cells can adapt by upregulating other growth factor receptor pathways (e.g., EGFR, MET) to bypass the block and reactivate downstream signaling cascades like MAPK and PI3K/AKT.[4][6] Another possibility is the selection and expansion of a small, pre-existing resistant subpopulation of cells within the culture.[6]

Q4: Are there known off-target effects of this compound?

A4: While designed to be specific for FGFR1, many kinase inhibitors can exhibit some level of off-target activity, especially at higher concentrations.[1] These off-target effects can impact other kinases, including other members of the FGFR family or unrelated kinases, potentially leading to unexpected cellular responses.[3] It is advisable to use the lowest effective concentration of the inhibitor to minimize off-target effects and to include appropriate controls in your experiments.[1]

Q5: What are the key resistance mechanisms to FGFR1 inhibitors?

A5: Resistance to FGFR1 inhibitors can be acquired through several mechanisms. Common mechanisms include the emergence of "gatekeeper" mutations in the FGFR1 kinase domain that prevent the inhibitor from binding effectively.[4][5] Another significant mechanism is the activation of bypass signaling pathways that allow cancer cells to circumvent their dependency on FGFR1 signaling.[4][6] Additionally, loss of negative regulators of downstream pathways, such as the tumor suppressor PTEN, can also contribute to resistance.[5][9]

Quantitative Data

The following table summarizes hypothetical IC50 values for this compound across a panel of cancer cell lines with varying FGFR1 status. This data is for illustrative purposes to guide experimental design.

Table 2: Illustrative IC50 Values for this compound

Cell LineCancer TypeFGFR1 StatusIC50 (nM)
NCI-H1581Lung CancerAmplified50
DMS114Lung CancerAmplified85
RT-112Bladder CancerOverexpression120
SNU-16Gastric CancerAmplified75
A549Lung CancerNormal>10,000
MCF7Breast CancerNormal>10,000

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of this compound on cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. Include a DMSO vehicle control.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.[3]

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[3]

2. Western Blotting for Phospho-FGFR1 and Downstream Targets

This protocol is for assessing the inhibition of FGFR1 signaling by this compound.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Ice-cold PBS

    • RIPA buffer supplemented with protease and phosphatase inhibitors

    • BCA or Bradford assay kit

    • SDS-PAGE gels

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with this compound at the desired concentration and for the specified time. Include a vehicle control.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.[3]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[2]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[2]

Visualizations

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 Inhibitor This compound Inhibitor->FGFR1 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Select FGFR1-dependent cell line Culture Cell Culture & Seeding Start->Culture Treatment Treat with This compound (Dose-response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Lysis Cell Lysis for Western Blot Treatment->Lysis Analysis Data Analysis: IC50 & Pathway Inhibition Viability->Analysis Western Western Blot (p-FGFR1, p-ERK, etc.) Lysis->Western Western->Analysis End End Analysis->End

References

Validation & Comparative

A Comparative Analysis of Preclinical FGFR Inhibitors: Benchmarking Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals in oncology, providing a data-driven analysis of various Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide summarizes key preclinical data to facilitate informed decisions in research and development.

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data for a compound referred to as "FGFR1 inhibitor-17" or "Compound 92". While it has been described as a potent inhibitor of FGFR1, the absence of detailed biochemical and cellular data, such as IC50 values and selectivity profiles, precludes a direct and objective comparison with other well-characterized FGFR inhibitors at this time. This guide will therefore focus on a comparative analysis of several well-documented FGFR inhibitors, providing a framework for evaluating novel compounds.

Introduction to FGFR Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[2][3][4][5][6] This has led to the development of numerous small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain. These inhibitors can be broadly categorized into non-selective (multi-kinase) inhibitors and selective FGFR inhibitors. This guide provides a comparative overview of the preclinical profiles of several prominent FGFR inhibitors.

Comparative Analysis of FGFR Inhibitors

The selection of an appropriate FGFR inhibitor for research or therapeutic development depends on several factors, including its potency against the target FGFR isoform, its selectivity profile to minimize off-target effects, and its efficacy in relevant preclinical models. Below is a comparison of several key FGFR inhibitors with varying selectivity profiles.

Infigratinib (BGJ398) is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[7] Its high selectivity against other kinases, such as VEGFR2, is a key feature.[7]

Pemigatinib (INCB054828) is another selective inhibitor of FGFR1, 2, and 3.[8] It has demonstrated clinical activity in patients with FGFR pathway alterations.[8]

Erdafitinib (JNJ-42756493) is a pan-FGFR inhibitor, demonstrating potent inhibition of FGFR1, 2, 3, and 4. It has received regulatory approval for the treatment of urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.

Dovitinib (TKI258) is a multi-kinase inhibitor that targets FGFRs, VEGFRs, and PDGFRs. Its broader target profile can lead to different efficacy and toxicity profiles compared to more selective inhibitors.

PD173074 is a well-characterized research compound that potently inhibits FGFR1 and also shows activity against VEGFR2.[7] It is often used as a reference compound in preclinical studies.[9]

Potency and Selectivity Profile of FGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected FGFR inhibitors against different FGFR isoforms and the off-target kinase VEGFR2. Lower IC50 values indicate higher potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)
Infigratinib (BGJ398)0.91.41>4000>4000
Pemigatinib (INCB054828)0.40.51.230180
Erdafitinib (JNJ-42756493)1.22.54.62.970
Dovitinib (TKI258)811912013
PD173074~25-1.5-100-200

Note: IC50 values are compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes.

FGFR Signaling Pathway and Inhibitor Mechanism of Action

FGFR inhibitors act by competing with ATP for binding to the intracellular kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization PLCg PLCγ FGFR:f2->PLCg Phosphorylation GRB2 GRB2 FGFR:f2->GRB2 PI3K PI3K FGFR:f2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor Inhibitor->FGFR:f2 Inhibition

Caption: Canonical FGFR signaling pathway and the mechanism of action of FGFR inhibitors.

Experimental Workflow for Evaluating FGFR Inhibitors

The preclinical evaluation of FGFR inhibitors typically follows a standardized workflow to assess their potency, selectivity, and anti-tumor activity.

Experimental_Workflow start Start: Compound Synthesis biochem_assay Biochemical Kinase Assay (IC50 determination vs. FGFRs) start->biochem_assay kinase_panel Kinome Selectivity Profiling (vs. off-target kinases) biochem_assay->kinase_panel cell_prolif Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) kinase_panel->cell_prolif downstream_signal Western Blot Analysis (p-FGFR, p-ERK, p-AKT) cell_prolif->downstream_signal in_vivo In Vivo Xenograft Model (Tumor growth inhibition) downstream_signal->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD analysis) in_vivo->pk_pd end Lead Optimization / Candidate Selection pk_pd->end

Caption: A typical experimental workflow for the preclinical evaluation of FGFR inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of FGFR inhibitors.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified FGFR kinase by 50%.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution.

  • Substrate (e.g., a synthetic peptide such as Poly(E4Y)).

  • Test inhibitor serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • Add the purified FGFR kinase to the wells of a microplate containing the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cell lines with known FGFR status.

Materials:

  • Cancer cell lines with and without FGFR alterations.

  • Complete cell culture medium.

  • Test inhibitor serially diluted in cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11]

  • Add the solubilization solution to dissolve the formazan crystals.[11]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[10]

References

Validating FGFR1 Inhibitor-17 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo target engagement of FGFR1 Inhibitor-17, a novel therapeutic candidate. By objectively comparing established methodologies and presenting supporting experimental data from analogous FGFR1 inhibitors, this document serves as a practical resource for preclinical drug development.

Introduction to FGFR1 and Target Engagement

The Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the FGFR1 signaling pathway, often due to gene amplification or mutations, is a key driver in various cancers.[3][4][5] FGFR1 inhibitors are designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and tumor growth.[6][7] Validating that a compound like this compound reaches and interacts with its intended target in a living organism is a critical step in preclinical development.[8][9][10] This process, known as target engagement, provides essential evidence of the drug's mechanism of action and informs dose selection for efficacy and safety studies.[8]

Comparative Analysis of In Vivo Target Engagement Methodologies

Several methods can be employed to validate FGFR1 target engagement in vivo. The selection of a specific method depends on factors such as the availability of reagents, the nature of the tumor model, and the specific scientific question being addressed. Here, we compare two widely used approaches: Pharmacodynamic (PD) Biomarker Analysis and Tumor Growth Inhibition (TGI) Xenograft Studies.

Methodology Principle Measures Pros Cons
Pharmacodynamic (PD) Biomarker Analysis Measures the downstream effects of the inhibitor on the FGFR1 signaling pathway in tumor or surrogate tissues.[11]- Phosphorylation levels of FGFR1 and downstream proteins (e.g., FRS2, PLCγ, ERK, AKT)[12][13] - Changes in gene expression of FGFR1-regulated genes.[11]- Provides direct evidence of target modulation. - Can establish a dose-response relationship.[11] - Can be assessed in tumor and surrogate tissues.- Requires validated antibodies or assays for biomarkers. - Snapshot in time; timing of sample collection is critical. - May not always correlate directly with anti-tumor efficacy.
Tumor Growth Inhibition (TGI) Xenograft Studies Evaluates the effect of the inhibitor on the growth of human tumor xenografts in immunocompromised mice.[14]- Tumor volume over time. - Percentage of tumor growth inhibition (%TGI).[14]- Direct measure of in vivo efficacy. - Well-established and widely accepted method. - Allows for assessment of tolerability (e.g., body weight).- Indirect measure of target engagement. - Can be time-consuming and resource-intensive. - Efficacy can be influenced by factors other than target engagement (e.g., pharmacokinetics).

Experimental Protocols

Pharmacodynamic (PD) Biomarker Analysis

Objective: To determine the effect of this compound on the phosphorylation of downstream signaling proteins in tumor tissue.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model with an FGFR1-amplified cell line).

  • This compound and vehicle control.

  • Tissue homogenization buffer with phosphatase and protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies against p-FGFR1, FGFR1, p-FRS2, FRS2, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Dosing: Administer this compound or vehicle control to cohorts of tumor-bearing mice at various doses.

  • Tissue Collection: At predetermined time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.

  • Lysate Preparation: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tumors in lysis buffer and clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Tumor Growth Inhibition (TGI) Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.

Materials:

  • Human cancer cell line with FGFR1 amplification (e.g., NCI-H1581, MDA-MB-134).

  • Immunocompromised mice (e.g., athymic nude mice).

  • Matrigel (optional).

  • This compound and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously implant cancer cells, possibly mixed with Matrigel, into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer this compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the average tumor volume for each group over time. Determine the percentage of tumor growth inhibition (%TGI) at the end of the study.

Visualizing Key Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams illustrate the FGFR1 signaling pathway and a typical in vivo target engagement validation workflow.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Activates PI3K PI3K FGFR1->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor This compound Inhibitor->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

InVivo_Validation_Workflow In Vivo Target Engagement Validation Workflow start Start: Tumor-Bearing Animal Model dosing Administer this compound or Vehicle Control start->dosing pd_branch Pharmacodynamic Biomarker Analysis dosing->pd_branch tgi_branch Tumor Growth Inhibition Study dosing->tgi_branch tissue_collection Collect Tumor Tissue at Various Time Points pd_branch->tissue_collection tumor_measurement Measure Tumor Volume and Body Weight tgi_branch->tumor_measurement western_blot Western Blot for p-FGFR1, p-ERK, etc. tissue_collection->western_blot pd_analysis Analyze Biomarker Modulation western_blot->pd_analysis end Conclusion: Target Engagement Validated pd_analysis->end tgi_analysis Calculate %TGI tumor_measurement->tgi_analysis tgi_analysis->end

Caption: Workflow for In Vivo Target Engagement Validation.

References

A Head-to-Head Showdown: In Vitro Comparison of Leading FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the selection of a potent and selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor is a critical decision. This guide provides an objective, data-driven comparison of several prominent FGFR1 inhibitors, summarizing their in vitro performance and providing the foundational experimental data to support informed decisions in drug discovery and development.

Dysregulation of the FGFR signaling pathway is a known driver in a variety of cancers, making it a prime target for therapeutic intervention. FGFR1, in particular, is frequently implicated in oncogenesis through gene amplification, mutations, and translocations. The development of small molecule inhibitors targeting the ATP-binding site of the FGFR1 kinase domain has yielded a number of promising candidates. Here, we present a comparative analysis of their biochemical potency and cellular activity.

Biochemical Potency: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of several well-characterized FGFR inhibitors against FGFR1 and its family members, FGFR2, FGFR3, and FGFR4. Lower IC50 values are indicative of greater potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Infigratinib (BGJ398)0.9[1][2]1.4[1][2]1[1][2]60[2]
Pemigatinib (INCB054828)0.4[2][3]0.5[2][3]1.2[2]30[2]
Futibatinib (TAS-120)1.8[1]1.4[1]1.6[1]3.7[1]
Erdafitinib (JNJ-42756493)1.2[2]2.5[2]3.0[2]5.7[2]
Ponatinib (AP24534)2.2[2]---
PD173074~25[1][2]---
SU540230[1][2]---
FIIN-23.1[4]4.3[4]27[4]45[4]
FIIN-313.1[1]21[1]31.4[1]35.3[1]
PRN13710.6[1]1.3[1]4.1[1]19.3[1]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Cellular Activity: Inhibition of Cell Proliferation

To assess the biological activity of these inhibitors in a cellular context, their effect on the proliferation of cancer cell lines with known FGFR1 alterations is evaluated. The following table presents the 50% effective concentration (EC50) or 50% growth inhibition (GI50) values for select inhibitors in relevant cell lines.

InhibitorCell LineFGFR AlterationEC50/GI50 (nM)
FIIN-2Ba/F3-FGFR1Engineered<10[4]
FIIN-3Ba/F3-FGFR1Engineered<10[4]

Visualizing the Mechanism: The FGFR1 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[5][6][7] FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of key downstream signaling molecules.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P1 P FGFR1->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1 Inhibits

Caption: Canonical FGFR1 signaling pathways leading to cellular responses.

Experimental Methodologies

The data presented in this guide is derived from standardized in vitro assays. Understanding the methodologies behind this data is crucial for its correct interpretation.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated FGFR1 kinase domain.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Step1 Prepare reaction mix: - Recombinant FGFR1 kinase - Peptide substrate - Kinase buffer Start->Step1 Step2 Add serial dilutions of FGFR1 inhibitor Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at room temperature (e.g., 60 minutes) Step3->Step4 Step5 Stop reaction and measure kinase activity (e.g., luminescence, fluorescence) Step4->Step5 Step6 Data Analysis: Calculate IC50 value Step5->Step6 End End Step6->End

References

Navigating the Kinase Landscape: A Comparative Guide to FGFR1 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or confounding experimental results. This guide provides a comparative analysis of the selectivity of various fibroblast growth factor receptor 1 (FGFR1) inhibitors, offering a valuable resource for selecting the appropriate tool compound for research or as a starting point for drug discovery programs.

Understanding FGFR1 Signaling

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, often through gene amplification, mutations, or translocations, is implicated in various cancers.[2] FGFR1 activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive tumor growth and survival.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 Dimerization Kinase Domain FGF->FGFR1:f0 Binding RAS RAS FGFR1:f1->RAS Activation PI3K PI3K FGFR1:f1->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Test Inhibitor (e.g., FGFR1 inhibitor-17) AssayWell Incubate Components in Assay Plate Inhibitor->AssayWell Kinase Kinase Panel (e.g., FGFR1, VEGFR2, etc.) Kinase->AssayWell Substrate Substrate + ATP Substrate->AssayWell Detection Measure Substrate Phosphorylation AssayWell->Detection Phosphorylation Reaction Analysis Calculate IC50 Values Detection->Analysis Signal Quantification

References

The Synergistic Potential of FGFR1 Inhibitors in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming treatment resistance and enhancing therapeutic efficacy. Inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1) have emerged as a promising class of drugs, particularly for tumors characterized by FGFR1 gene amplification or mutations.[1][2] However, as with many targeted agents, monotherapy with FGFR1 inhibitors can be limited by intrinsic or acquired resistance.[3][4] This has spurred extensive research into combination strategies, pairing FGFR1 inhibitors with other anti-cancer agents to create synergistic effects that lead to more durable responses. This guide provides a comparative overview of the synergistic effects of a representative FGFR1 inhibitor, AZD4547, and other selective FGFR inhibitors when combined with various cancer therapies, supported by experimental data and detailed methodologies.

Efficacy of FGFR1 Inhibitor Combination Therapies

The rationale for combining FGFR1 inhibitors with other therapies stems from the intricate crosstalk between cellular signaling pathways.[5] When the FGFR1 pathway is inhibited, cancer cells can often activate alternative survival pathways, leading to resistance.[3][6] By simultaneously targeting these escape routes, combination therapies can induce a more profound and lasting anti-tumor effect. The following table summarizes key quantitative data from preclinical studies investigating the synergistic effects of FGFR inhibitors in combination with other targeted agents.

Combination Therapy Cancer Type Key Findings Reference
FGFR Inhibitor (AZD4547) + MEK Inhibitor (Trametinib) KRAS-mutant Non-Small Cell Lung Cancer (NSCLC)Enhanced tumor cell death in vitro and in vivo.[7]Spandidos Publications, 2020
FGFR Inhibitor (AZD4547) + EGFR Inhibitor (Gefitinib) Head and Neck Squamous Cell Carcinoma (HNSCC)Synergistically inhibited the proliferation of resistant cell lines.[4][7]Spandidos Publications, 2020
FGFR Inhibitor (AZD4547) + AKT Inhibitor (AZD5363) Prostate CancerMarked additive effects on inhibiting tumor growth both in vitro and in vivo.[7]Spandidos Publications, 2020
FGFR Inhibitor (Ponatinib) + mTOR Inhibitor (Ridaforolimus) FGFR2-mutant Endometrial CancerSynergistic growth suppression in vitro.[7]Spandidos Publications, 2020
FGFR Inhibitor (Erdafitinib) + PD-1 Inhibitor Urothelial CarcinomaCombination induced significant tumor regression and improved survival in mouse models.[8] In a clinical trial, the combination of rogaratinib (B610551) (an FGFR inhibitor) and atezolizumab (a PD-L1 inhibitor) increased the response rate to 54% from 21-23% for each drug alone in patients with advanced urothelial cancer.[6][9]AACR Journals, 2020; UChicago Medicine, 2024
FGFR Inhibitor + PLK1 Inhibitor KRAS-mutant Lung and Pancreatic CancerEvoked synergistic cytotoxicity in vitro and in vivo.PMC, 2020

Signaling Pathways and Mechanisms of Synergy

The synergistic interactions between FGFR1 inhibitors and other targeted therapies are rooted in the complex network of intracellular signaling. The primary pathway activated by FGFR1 is the RAS-MAPK pathway, which promotes cell proliferation.[10][11] Another critical downstream pathway is the PI3K-AKT-mTOR pathway, which is essential for cell growth and survival.[1][10]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF_Ligand FGF Ligand FGFR1 FGFR1 FGF_Ligand->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Activates PLCG PLCγ FGFR1->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors PKC PKC PLCG->PKC PKC->Transcription_Factors Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Promotes

Caption: Simplified FGFR1 signaling pathway.

Inhibition of FGFR1 can lead to a compensatory upregulation of other signaling pathways, such as the PI3K/AKT/mTOR or EGFR pathways.[6][7] This is a common mechanism of resistance. By co-administering an inhibitor for one of these escape pathways, the cancer cell's ability to survive is significantly diminished.

Experimental Protocols

To assess the synergistic potential of drug combinations, specific experimental protocols are employed. Below are representative methodologies for key in vitro and in vivo experiments.

In Vitro Synergy Assessment: Combination Index (CI)

Objective: To quantify the synergistic, additive, or antagonistic effect of two drugs on cell viability.

Methodology:

  • Cell Culture: Cancer cell lines with known FGFR1 alterations are cultured in appropriate media.

  • Drug Treatment: Cells are treated with a range of concentrations of the FGFR1 inhibitor (Drug A) and the combination drug (Drug B), both alone and in combination, typically in a 96-well plate format. A no-drug control is also included.

  • Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Synergy_Assessment_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with FGFR1i (A), Drug B, and A+B at various concentrations Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform MTT or CellTiter-Glo assay Incubation->Viability_Assay Data_Analysis Calculate dose-response and Combination Index (CI) Viability_Assay->Data_Analysis Result Result Data_Analysis->Result CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism

Caption: Workflow for in vitro synergy assessment.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the efficacy of the drug combination in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells with FGFR1 alterations are injected subcutaneously to establish xenograft tumors.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups:

    • Vehicle control

    • FGFR1 inhibitor alone

    • Combination drug alone

    • FGFR1 inhibitor + combination drug

  • Drug Administration: Drugs are administered according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth inhibition is calculated for each group.

Comparison with Alternative Therapies

While combination therapies with FGFR1 inhibitors show great promise, it is important to consider them in the context of other available treatments. For tumors with FGFR alterations, alternative strategies include:

  • Monotherapy with next-generation FGFR inhibitors: Newer, more potent, and selective FGFR inhibitors are in development, which may offer improved efficacy as single agents.[12][13]

  • Combination with chemotherapy: Traditional cytotoxic chemotherapy can be combined with FGFR inhibitors to target both proliferating and quiescent cancer cells.[12]

  • Antibody-drug conjugates (ADCs): These agents can deliver a potent cytotoxic payload directly to FGFR1-expressing tumor cells.

The choice of therapy will ultimately depend on the specific tumor type, the nature of the FGFR alteration, the patient's prior treatments, and the overall clinical context.

Conclusion

The synergistic combination of FGFR1 inhibitors with other targeted therapies and immunotherapies represents a powerful strategy to enhance anti-tumor efficacy and overcome resistance. Preclinical and emerging clinical data strongly support the continued investigation of these combinations. The detailed understanding of the underlying signaling pathways and the use of robust experimental protocols are crucial for identifying the most effective combination strategies to improve patient outcomes in the era of precision oncology.

References

Independent Validation of FGFR1 Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparison of the activity of selected Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Due to the limited publicly available data for "FGFR1 inhibitor-17 (Compound 92)," this document focuses on a comparative analysis of three well-characterized FGFR1 inhibitors: PD173074 , AZD4547 , and Infigratinib (BGJ398) . These compounds have been extensively studied and provide a strong basis for understanding the evaluation and performance of FGFR1-targeted therapies.

Introduction to FGFR1 Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, often through amplification, mutations, or fusions of the FGFR genes, is a known driver in various cancers. FGFR1 is frequently amplified in squamous non-small cell lung cancer and breast cancer. Consequently, FGFR1 has emerged as a key target for cancer therapy. Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain are a major focus of drug development efforts. This guide provides a comparative overview of the biochemical and cellular activities of three prominent FGFR1 inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of PD173074, AZD4547, and Infigratinib against FGFR family members and other selected kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target Kinase PD173074 IC50 (nM) AZD4547 IC50 (nM) Infigratinib (BGJ398) IC50 (nM)
FGFR1 ~21.5 - 25[1][2][3]0.2[4][5][6][7]0.9[8][9][10][11][12]
FGFR2 ~1002.5[4][5][6][7]1.4[8][9][10][11][12]
FGFR3 51.8[4][5][6][7]1.0[8][9][10][11][12]
FGFR4 >50000165[4][6][7][13]60[9][10][11][12]
VEGFR2 (KDR) ~100 - 200[1][2]24[4][6]180[8]
PDGFRβ 17600>1000 (no activity at 0.1 µM)[4]>1000[8]
c-Src 19800>1000 (no activity at 0.1 µM)[4]>1000[8]
Abl >1000[1]>1000 (no activity at 0.1 µM)[4]2300[8]
Kit >1000[1]>1000 (no activity at 0.1 µM)[4]750[8]

Cellular Activity of FGFR1 Inhibitors

The efficacy of an inhibitor in a cellular context is a critical validation step. The following table summarizes the growth inhibition (GI50) or IC50 values of the selected inhibitors in cancer cell lines with known FGFR alterations.

Cell Line Cancer Type FGFR Alteration PD173074 GI50/IC50 (nM) AZD4547 GI50/IC50 (nM) Infigratinib (BGJ398) IC50 (nM)
NCI-H1581 Lung CancerFGFR1 Amplification12.25[1]Not ReportedNot Reported
KG-1 Acute Myeloid LeukemiaFGFR1 Expression51.29[1]18[4]Not Reported
KMS-11 Multiple MyelomaFGFR3 Translocation<20[1]281[4]15[8]
RT112 Bladder CancerFGFR3 OverexpressionNot ReportedNot Reported5[8]
SUM-52PE Breast CancerFGFR2 AmplificationNot Reported12 (cellular FGFR2 autophosphorylation)[6]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of inhibitor activity. Below are protocols for key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.[14]

Materials:

  • FGFR1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Tracer

  • Test compounds (e.g., PD173074, AZD4547, Infigratinib)

  • Kinase Buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add 5 µL of the test compound to the wells of a 384-well plate.

  • Prepare a kinase/antibody mixture and add 5 µL to each well.

  • Add 5 µL of tracer to each well to initiate the binding reaction.

  • Incubate the plate for 1 hour at room temperature.

  • Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).

  • The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • Cancer cell lines with known FGFR alterations

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The GI50 value is calculated by plotting the luminescent signal against the inhibitor concentration.

Visualizing Signaling Pathways and Experimental Workflows

FGFR1 Signaling Pathway

The following diagram illustrates the canonical FGFR1 signaling pathway and the point of inhibition by small molecule inhibitors.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds HSPG HSPG HSPG->FGFR1 Co-receptor P1 P FGFR1->P1 Autophosphorylation P2 P FRS2 FRS2 P1->FRS2 Recruits & Activates PLCg PLCγ P2->PLCg Recruits & Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor FGFR1 Inhibitor (e.g., PD173074, AZD4547, Infigratinib) Inhibitor->FGFR1 Inhibits ATP Binding

FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the validation of an FGFR1 inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen™) Determine_IC50 Determine IC50 against FGFR1 Kinase_Assay->Determine_IC50 Selectivity_Panel Kinase Selectivity Profiling Determine_IC50->Selectivity_Panel Cell_Culture Culture FGFR-dependent Cancer Cell Lines Selectivity_Panel->Cell_Culture Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Culture->Cell_Viability Western_Blot Western Blot for Downstream Signaling (p-ERK, p-AKT) Cell_Culture->Western_Blot Determine_GI50 Determine GI50 Cell_Viability->Determine_GI50 Xenograft Tumor Xenograft Models Determine_GI50->Xenograft Western_Blot->Xenograft Efficacy_Study Evaluate Anti-tumor Efficacy Xenograft->Efficacy_Study

Experimental workflow for FGFR1 inhibitor validation.

References

A Comparative Analysis of Infigratinib and FGFR1 Inhibitor-17: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology and precision medicine, a thorough understanding of the performance and characteristics of targeted therapies is paramount. This guide provides a comparative analysis of two fibroblast growth factor receptor (FGFR) inhibitors: Infigratinib (BGJ398) and the preclinical compound FGFR1 inhibitor-17 (also known as Compound 92).

While Infigratinib has been clinically evaluated and has a wealth of publicly available data, a comprehensive dataset for this compound is not available in the public domain, precluding a direct, data-driven performance comparison. However, this guide will provide a detailed overview of Infigratinib, including its biochemical and cellular activity, and will present the limited available information for this compound.

Infigratinib: A Potent and Selective FGFR1-3 Inhibitor

Infigratinib is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, due to gene fusions, mutations, or amplifications, is a known driver in various cancers.[2][4] Infigratinib has demonstrated clinical activity in patients with FGFR2 fusion-positive cholangiocarcinoma and FGFR3-altered urothelial carcinoma.[3]

Biochemical and Cellular Activity of Infigratinib

The inhibitory activity of Infigratinib has been characterized in both biochemical and cellular assays.

Target Biochemical IC50 (nM) Cellular Autophosphorylation IC50 (nM) Cellular Proliferation IC50 (nM)
FGFR1 0.9 - 1.1[2][5]< 7[6]10[6]
FGFR2 1.0 - 1.4[2][5]< 7[6]11[6]
FGFR3 1.0 - 2.0[2][5]< 7[6]14[6]
FGFR4 60 - 61[2][5]22.5[6]392[6]
VEGFR2 180[6]-1019[6]
KIT 750--
ABL 2300--
SRC >10000--
Table 1: Summary of Infigratinib's inhibitory activity against various kinases and in cellular models.
Mechanism of Action

Infigratinib functions by binding to the ATP-binding pocket of the FGFR kinase domain.[1][4] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization RAS RAS FGFR:f2->RAS PI3K PI3K FGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR:f2

FGFR Signaling Pathway and Infigratinib's Point of Inhibition.

This compound (Compound 92)

Information regarding "this compound," also referred to as "Compound 92," is sparse in publicly accessible scientific literature. It is listed by commercial vendors as a potent FGFR1 inhibitor, suggesting its use as a preclinical research tool.[5] Without access to the primary research publication, a detailed comparative analysis is not possible at this time.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of kinase inhibitors. Below are standardized methodologies for key assays used in the characterization of FGFR inhibitors like Infigratinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase.

Biochemical_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of Inhibitor start->prep_inhibitor prep_reaction Prepare reaction mix: - Purified FGFR Kinase - Substrate (e.g., Poly(Glu,Tyr)) - ATP (with γ-33P-ATP) prep_inhibitor->prep_reaction incubate Incubate at room temperature prep_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction transfer Transfer to filter membrane stop_reaction->transfer wash Wash to remove unbound ATP transfer->wash measure Measure radioactivity (Scintillation counting) wash->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Workflow for a Radiometric Biochemical Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: A serial dilution of the inhibitor is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the inhibitor dilution is mixed with a reaction buffer containing the purified recombinant FGFR kinase domain, a generic substrate (e.g., poly(Glu,Tyr)), and ATP, including a small amount of radiolabeled [γ-³³P]ATP.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a filter plate (e.g., phosphocellulose), which captures the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (DMSO), and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of the FGFR protein within a cellular context.

Methodology:

  • Cell Culture: Cells engineered to overexpress a specific FGFR or cancer cell lines with known FGFR alterations are cultured.

  • Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified duration.

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Quantification: The levels of phosphorylated FGFR (pFGFR) and total FGFR are quantified using methods such as ELISA or Western blotting with specific antibodies.

  • Data Analysis: The ratio of pFGFR to total FGFR is calculated, and the percentage of inhibition of autophosphorylation is determined relative to a vehicle control. The IC50 value is then calculated.

Cell Proliferation Assay

This assay assesses the inhibitor's effect on the growth of cancer cell lines that are dependent on FGFR signaling.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed FGFR-dependent cells in a multi-well plate start->seed_cells add_inhibitor Add serial dilutions of Inhibitor seed_cells->add_inhibitor incubate Incubate for 48-72 hours add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate % cell viability and determine IC50 measure->analyze end End analyze->end

Workflow for a Cell Proliferation Assay.

Methodology:

  • Cell Seeding: FGFR-dependent cells are seeded into multi-well plates and allowed to adhere.

  • Compound Addition: The cells are treated with a range of concentrations of the inhibitor.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo) is added to the wells.

  • Signal Measurement: The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.

Conclusion

Infigratinib is a well-characterized, potent, and selective inhibitor of FGFR1-3 with demonstrated clinical activity. The comprehensive data available for Infigratinib allows for its thorough evaluation and comparison with other emerging FGFR inhibitors. In contrast, "this compound (Compound 92)" remains a research compound with limited publicly available data, preventing a direct and detailed comparative analysis at this time. For researchers and drug developers, access to primary research publications with detailed experimental data is crucial for making informed decisions in the pursuit of novel cancer therapies.

References

Navigating the FGFR1 Inhibitor Landscape: A Guide to Reproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of experimental reproducibility for FGFR1 inhibitors remains challenging due to the absence of publicly available data for a compound specifically designated as "FGFR1 inhibitor-17." Extensive searches of scientific literature and public databases did not yield specific information or comparative studies for an inhibitor with this name. This guide, therefore, aims to provide a framework for evaluating the reproducibility of experiments with FGFR1 inhibitors by drawing on data from well-characterized alternative compounds such as lucitanib, futibatinib, erdafitinib, and pemigatinib (B609903).

Understanding the FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth. Understanding this pathway is fundamental to designing and interpreting experiments with FGFR1 inhibitors.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Recruits PI3K PI3K FGFR1->PI3K Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Regulates

Caption: Simplified FGFR1 signaling cascade.

Comparative Performance of Alternative FGFR1 Inhibitors

While direct comparative data for "this compound" is unavailable, a review of existing literature on other FGFR inhibitors highlights key performance metrics that are crucial for assessing reproducibility. These metrics often include in vitro cytotoxicity (IC50 values), in vivo tumor growth inhibition, and specificity against other kinases.

InhibitorCancer Model(s)Key FindingsReference
Lucitanib FGFR1/2 amplified or mutated cancer modelsDemonstrated potent inhibition of tumor cell growth in vitro and marked tumor growth inhibition in vivo in xenograft models.[1][2][1][2]
Futibatinib (TAS-120) Breast cancer patient-derived xenografts (PDXs) with FGFR1-4 alterationsInhibited tumor growth in 3 out of 9 PDXs, with prolonged regression in an FGFR2 mutant/amplified model.[3][3]
Erdafitinib Lung Squamous Cell Carcinoma (LUSC) cellsShowed synergistic cytotoxicity when combined with a STAT3 inhibitor.[4][4]
Pemigatinib Pan-cancer patients with FGF/FGFR alterationsDemonstrated clinical activity with responses observed across various tumor types, particularly those with FGFR fusions/rearrangements.[5][5]

Note: The table above provides a summary of findings for alternative FGFR1 inhibitors. The absence of "this compound" in the scientific literature prevents a direct comparison.

Methodologies for Key Experiments

To ensure the reproducibility of experiments with any FGFR1 inhibitor, it is imperative to follow standardized and detailed protocols. Below are outlines for common assays used to evaluate inhibitor performance.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Seed_Cells Seed cells in 96-well plates Add_Inhibitor Add serial dilutions of FGFR1 inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for a defined period (e.g., 72h) Add_Inhibitor->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Caption: General workflow for an in vitro cytotoxicity assay.

Protocol Outline:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of concentrations of the FGFR1 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[4]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to assess the inhibitor's effect on the phosphorylation of FGFR1 and its downstream targets like ERK.

Protocol Outline:

  • Cell Lysis: Treat cells with the FGFR1 inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against total and phosphorylated forms of FGFR1, ERK, and other relevant proteins. Follow this with incubation with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of pathway inhibition.[4][6]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Implant_Cells Implant tumor cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer FGFR1 inhibitor or vehicle Randomize->Administer_Drug Monitor Monitor tumor volume and body weight Administer_Drug->Monitor Analyze Analyze tumor growth inhibition Monitor->Analyze

Caption: Workflow for a typical in vivo xenograft study.

Protocol Outline:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[4]

  • Tumor Growth and Randomization: Once tumors reach a specific volume, randomize the mice into treatment and vehicle control groups.[4]

  • Drug Administration: Administer the FGFR1 inhibitor and vehicle according to a predetermined schedule and dosage.[4]

  • Monitoring: Measure tumor volume and mouse body weight regularly.[4]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[4]

  • Data Analysis: Plot the mean tumor volume for each group over time and perform statistical analysis to determine the anti-tumor efficacy.[4]

Conclusion

While a direct comparative guide for "this compound" cannot be provided due to the lack of available data, this framework offers a comprehensive approach to evaluating the reproducibility and performance of any FGFR1 inhibitor. By utilizing standardized protocols for key experiments and focusing on established performance metrics, researchers can generate robust and comparable data. For a thorough evaluation of any new compound, it is essential that its performance is benchmarked against well-characterized inhibitors like lucitanib, futibatinib, erdafitinib, and pemigatinib, and that the detailed experimental methodologies and results are made publicly accessible to the scientific community.

References

Benchmarking FGFR1 Inhibitor-17: A Comparative Analysis Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparative analysis of a novel research compound, FGFR1 inhibitor-17, benchmarked against established industry standards: Pemigatinib, Infigratinib (B612010), and Erdafitinib. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.

Mechanism of Action and Kinase Selectivity

FGFR inhibitors act by blocking the ATP-binding site of the FGFR kinase domain, thereby preventing downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.[1][2][3] The efficacy and safety of these inhibitors are largely determined by their potency against the target FGFR isoforms and their selectivity against other kinases.

This compound , also reported in literature as FGFR-IN-8, is a highly potent, orally active pan-FGFR inhibitor that targets both wild-type and mutant FGFRs. Industry standards such as Pemigatinib , Infigratinib , and Erdafitinib are also potent FGFR inhibitors with varying degrees of selectivity across the FGFR family and other kinases.[1][2][4] Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[1][5] Infigratinib also selectively inhibits FGFR1, 2, and 3.[6] Erdafitinib is a pan-FGFR inhibitor, targeting all four members of the FGFR family.[4][7]

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for each inhibitor against FGFR1 and a selection of other kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.

Kinase Target This compound (FGFR-IN-8) IC50 (nM) Pemigatinib IC50 (nM) Infigratinib IC50 (nM) Erdafitinib IC50 (nM)
FGFR1 <0.50.4[8]1.1[9][10]1.2[4]
FGFR2 189.1 (V564F mutant)0.5[8]1[9][10]2.5[4]
FGFR3 <0.51.2[8]2[9][10]2.9[4]
FGFR4 7.3030[8]61[9][10]5.7[4]
VEGFR2 Not widely reportedNot widely reported>40-fold selective for FGFR vs VEGFR2[11]Binds to VEGFR2[4]
KIT Not widely reportedNot widely reportedLittle activity[11]Binds to KIT[4]
RET Not widely reportedNot widely reportedNot widely reportedBinds to RET[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare FGFR inhibitors. Specific details may vary between studies.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

Objective: To determine the IC50 value of the test compound against FGFR1 and a panel of other kinases.

Materials:

  • Purified recombinant human FGFR1 kinase domain.

  • Kinase substrate (e.g., a synthetic peptide).

  • Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification.

  • Test inhibitor (this compound and standards) at various concentrations.

  • Assay buffer.

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a microplate, combine the purified FGFR1 kinase, the kinase substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature for a specified time.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Plot the percentage of kinase inhibition against the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Objective: To assess the anti-proliferative activity of the test compound in FGFR-dependent cancer cell lines.

Materials:

  • Cancer cell line with known FGFR1 amplification or mutation (e.g., lung or breast cancer cell lines).[12]

  • Cell culture medium and supplements.

  • Test inhibitor at various concentrations.

  • Cell proliferation detection reagent (e.g., resazurin-based, MTS, or CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Seed the FGFR-dependent cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor.

  • Incubate the cells for a period of 48-72 hours.

  • Add the cell proliferation detection reagent to each well.

  • Incubate as per the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Visualizing Key Processes

To better understand the context of FGFR1 inhibition, the following diagrams illustrate the FGFR signaling pathway and a typical workflow for evaluating inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1_dimer FGFR1 Dimerization & Autophosphorylation FGF->FGFR1_dimer Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR1_dimer PLCg PLCγ FGFR1_dimer->PLCg PI3K PI3K FGFR1_dimer->PI3K RAS RAS FGFR1_dimer->RAS Cell_Response Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Response AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1_dimer

Caption: The FGFR1 signaling pathway and the point of intervention for FGFR1 inhibitors.

Experimental_Workflow cluster_discovery Inhibitor Discovery & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Virtual_Screening Virtual Screening Lead_Opt Lead Optimization Virtual_Screening->Lead_Opt HTS High-Throughput Screening HTS->Lead_Opt Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Lead_Opt->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Assay In_Vivo In Vivo Xenograft Models Cell_Assay->In_Vivo Phase_I Phase I Trials (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy in Specific Cancers) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard of Care) Phase_II->Phase_III

Caption: A generalized workflow for the development and evaluation of FGFR inhibitors.

Comparative Summary and Conclusion

This guide provides a foundational comparison of this compound against the industry-standard inhibitors Pemigatinib, Infigratinib, and Erdafitinib. Based on the available data, this compound demonstrates potent inhibition of FGFR1, comparable to or exceeding that of the established drugs. Its pan-FGFR activity suggests a broad therapeutic potential in cancers driven by various FGFR isoforms.

However, a comprehensive assessment requires further investigation into its kinase selectivity profile to predict potential off-target effects. Additionally, in vivo efficacy and toxicity studies are crucial to determine its therapeutic index and overall potential as a clinical candidate. Researchers are encouraged to use the provided protocols as a starting point for their own comparative studies to generate robust and directly comparable datasets. The continued development of potent and selective FGFR inhibitors like this compound holds promise for advancing personalized cancer therapy.

References

Validating Biomarkers for FGFR1 Inhibitor Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying robust predictive biomarkers is critical for the successful clinical application of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. This guide provides a comparative analysis of key biomarkers—FGFR1 gene amplification, mRNA expression, and protein expression—supported by preclinical and clinical data, alongside detailed experimental protocols for their validation.

Biomarker Performance: A Comparative Overview

The selection of an appropriate biomarker is crucial for patient stratification in clinical trials and eventual therapeutic use. While FGFR1 gene amplification has been the most extensively studied biomarker, evidence suggests that mRNA and protein expression levels may offer superior predictive value for sensitivity to FGFR1 tyrosine kinase inhibitors (TKIs).

Preclinical Sensitivity Data

In vitro studies across various cancer cell lines demonstrate a correlation between FGFR1 aberrations and sensitivity to FGFR inhibitors. However, the strength of this correlation varies between biomarker types. Notably, FGFR1 mRNA and protein expression often show a stronger association with inhibitor sensitivity than gene amplification alone.[1][2]

For instance, in a panel of lung cancer cell lines, sensitivity to the FGFR inhibitor ponatinib (B1185) correlated strongly with FGFR1 mRNA and protein expression, with an area under the curve (AUC) of 0.939 and 0.864, respectively.[1] In contrast, FGFR1 amplification was a less effective predictor, with an AUC of 0.696.[1] Similar findings were observed for the inhibitor AZD4547.[1]

Below is a summary of half-maximal inhibitory concentration (IC50) values for several FGFR inhibitors in cancer cell lines with defined FGFR1 status.

Cell LineCancer TypeFGFR1 StatusInhibitorIC50 (nM)
NCI-H1581Non-Small Cell Lung CancerAmplifiedPD17307410-20
NCI-H1581Non-Small Cell Lung CancerAmplifiedFIIN-12.5
NCI-H2170Non-Small Cell Lung CancerWild TypePD173074>10,000
H1581Non-Small Cell Lung CancerAmplifiedAZD45472-20
DMS114Small Cell Lung CancerAmplifiedAZD454750-300
H1581Non-Small Cell Lung CancerAmplifiedInfigratinib (BGJ398)2-20
DMS114Small Cell Lung CancerAmplifiedInfigratinib (BGJ398)50-300
H1703Non-Small Cell Lung CancerAmplifiedPonatinib33
NCI-H520Squamous Cell Lung CancerAmplifiedNintedanib760
LK-2Squamous Cell Lung CancerAmplifiedNintedanib90

Data compiled from multiple preclinical studies.[2][3][4][5]

Clinical Response Data

Clinical trials investigating FGFR inhibitors have employed various biomarker-driven patient selection strategies. The results underscore the complexity of predicting response, with different FGFR alterations showing varying degrees of sensitivity to inhibition. FGFR fusions and mutations often appear to be stronger predictors of response than gene amplification.[6][7]

The FIGHT-207 basket trial of pemigatinib, a selective FGFR1-3 inhibitor, provides a clear example of differential response rates based on the type of FGFR alteration.

BiomarkerCohortObjective Response Rate (ORR)
FGFR1-3 Fusions/RearrangementsA26.5%
FGFR1-3 Activating Non-Kinase Domain MutationsB9.4%
FGFR1-3 Kinase Domain Mutations/Alterations of Unknown SignificanceC3.8%

Data from the FIGHT-207 Phase 2 Study.[8][9]

Similarly, the NCI-MATCH (EAY131) trial of AZD4547 in patients with various solid tumors harboring FGFR pathway aberrations showed that confirmed partial responses were observed only in patients whose tumors had FGFR1-3 point mutations or fusions.[10] In a Phase Ic study of AZD4547 in patients with FGFR-amplified squamous non-small cell lung cancer (Sq-NSCLC), only 1 out of 24 patients achieved a partial response.[11]

These findings suggest that while FGFR1 amplification can confer sensitivity to FGFR inhibitors, it is not a universally reliable biomarker, and a significant portion of patients with amplification do not respond to therapy.[4][12] This highlights the need for more refined biomarker strategies, potentially incorporating mRNA or protein expression levels.

Visualizing Key Concepts

To better illustrate the underlying biology and experimental processes, the following diagrams visualize the FGFR1 signaling pathway, a typical biomarker validation workflow, and the relationship between different biomarkers and inhibitor sensitivity.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Migration Cell Migration Transcription->Migration FGF FGF Ligand FGF->FGFR1 Binding & Dimerization

FGFR1 Signaling Pathways

Biomarker_Validation_Workflow cluster_patient Patient Samples cluster_analysis Biomarker Analysis cluster_correlation Correlation with Outcome Tumor_Tissue Tumor Tissue (FFPE) FISH FISH (Gene Amplification) Tumor_Tissue->FISH IHC IHC (Protein Expression) Tumor_Tissue->IHC qRT_PCR qRT-PCR / RNA-Seq (mRNA Expression) Tumor_Tissue->qRT_PCR Correlation Correlate Biomarker Status with Patient Response FISH->Correlation IHC->Correlation qRT_PCR->Correlation Clinical_Data Clinical Data (Response to Inhibitor) Clinical_Data->Correlation Biomarker_Predictive_Value cluster_biomarkers Predictive Biomarkers Sensitivity Sensitivity to FGFR1 Inhibitor Fusions FGFR1 Fusions Fusions->Sensitivity Strong Predictor mRNA FGFR1 mRNA Overexpression mRNA->Sensitivity Good Predictor Protein FGFR1 Protein Overexpression Protein->Sensitivity Good Predictor Amplification FGFR1 Gene Amplification Amplification->Sensitivity Moderate Predictor (Context-Dependent)

References

Safety Operating Guide

Essential Guide to the Safe Disposal of FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical guidance for the proper disposal of FGFR1 inhibitor-17, a potent tyrosine kinase inhibitor used in cancer research. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. The lack of comprehensive public data necessitates treating this compound with a high degree of caution.

PropertyValue
Molecular Formula C₁₆H₁₃ClN₂O₃
CAS Number 308298-51-3
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in regular trash.

  • Collect all waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., polyethylene), be leak-proof, and have a secure screw-on cap.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic," "Biohazard").

3. Container Management:

  • Keep the hazardous waste container closed at all times, except when adding waste.

  • Store the container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Use secondary containment, such as a larger, chemically resistant bin, to prevent spills from reaching the environment.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.

  • The first rinseate must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle, as per your institution's guidelines.[1]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[1]

  • Do not allow hazardous waste to accumulate in the laboratory.

Experimental Workflow for Waste Disposal

The logical flow for handling and disposing of this compound waste is illustrated below to ensure a clear, step-by-step process is followed.

A Identify Waste (this compound, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Place Waste in Container D->E F Store Container Securely (Closed, Secondary Containment) E->F G Arrange for Waste Pickup (Contact EHS Office) F->G

Figure 1. Workflow for the safe disposal of this compound.

FGFR1 Signaling Pathway

This compound exerts its effects by blocking the activity of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR1 triggers a signaling cascade that is crucial in cell proliferation, differentiation, and survival.[2][3][4] The diagram below illustrates a simplified representation of this pathway, highlighting the point of inhibition.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT Inhibitor This compound Inhibitor->FGFR1 Inhibits Cell_Response Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Response RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response

Figure 2. Simplified FGFR1 signaling pathway and the point of action for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling FGFR1 Inhibitor-17

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and operational protocols for laboratory personnel handling FGFR1 inhibitor-17 (CAS No. 308298-51-3). Adherence to these guidelines is critical to ensure personal safety, prevent contamination, and maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent compound with applications in cancer research.[1][2] Due to its potent biological activity, it must be handled with the utmost care to avoid potential exposure and adverse health effects. The primary routes of exposure include inhalation of aerosolized powder, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive toxicological profile for this compound is not widely published, its mechanism as a kinase inhibitor necessitates handling it as a hazardous substance. Common toxicities associated with FGFR inhibitors include hyperphosphatemia, ocular issues, and dermatological reactions.[3][4][5][6] The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the powder or creating solutions.Protects against splashes and aerosolized particles.
Respiratory Protection N95 Respirator or higherA NIOSH-approved N95 or higher-rated respirator is required when handling the compound as a powder outside of a certified chemical fume hood.Prevents inhalation of fine particles and aerosols.
Foot Protection Disposable Shoe CoversTo be worn over personal shoes when working in the designated handling area.Prevents the spread of contamination outside the laboratory.

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this compound, from weighing the solid compound to preparing solutions, must be conducted in a controlled environment to minimize exposure risk.

  • Preparation of Workspace: All manipulations of this compound should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC). The work surface should be covered with absorbent, plastic-backed paper to contain any spills.

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, eye protection, and shoe covers. A respirator should be used if handling the powder outside of a containment system.

  • Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid generating dust.

  • Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure all solutions are clearly labeled with the compound name, concentration, date, and the researcher's initials.

  • Decontamination: Following the procedure, decontaminate all surfaces, equipment, and reusable PPE with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, masks, shoe covers), absorbent paper, and any other materials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps Waste: Needles and syringes used for administering the compound in in vivo studies must be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.

All waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.

Below is a workflow diagram for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Streams prep_workspace Prepare Workspace (Fume Hood/BSC) don_ppe Don all required PPE prep_workspace->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solutions weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste solid_waste Solid Waste dispose_waste->solid_waste PPE, consumables liquid_waste Liquid Waste dispose_waste->liquid_waste Unused solutions sharps_waste Sharps Waste dispose_waste->sharps_waste Needles, syringes

References

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